molecular formula C40H72N12O12S2 B15609470 CK3 peptide

CK3 peptide

Numéro de catalogue: B15609470
Poids moléculaire: 977.2 g/mol
Clé InChI: SUTQPGLPPIZWFA-WQXPEFPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

CK3 peptide is a useful research compound. Its molecular formula is C40H72N12O12S2 and its molecular weight is 977.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C40H72N12O12S2

Poids moléculaire

977.2 g/mol

Nom IUPAC

(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-amino-7,13,22-tris(4-aminobutyl)-16-(carboxymethyl)-10,19-dimethyl-25-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid

InChI

InChI=1S/C40H72N12O12S2/c1-21(2)17-28-38(61)48-25(11-5-8-14-41)35(58)46-23(4)33(56)50-29(18-31(53)54)39(62)49-26(12-6-9-15-42)36(59)45-22(3)32(55)47-27(13-7-10-16-43)37(60)52-30(40(63)64)20-66-65-19-24(44)34(57)51-28/h21-30H,5-20,41-44H2,1-4H3,(H,45,59)(H,46,58)(H,47,55)(H,48,61)(H,49,62)(H,50,56)(H,51,57)(H,52,60)(H,53,54)(H,63,64)/t22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1

Clé InChI

SUTQPGLPPIZWFA-WQXPEFPKSA-N

Origine du produit

United States

Foundational & Exploratory

The CK3 Peptide: A Technical Guide to its Structure and Function as a Neuropilin-1 Targeting Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CK3 peptide, a molecule of significant interest in the field of targeted therapeutics, particularly in oncology. This document details its structure, its interaction with the cell-surface receptor Neuropilin-1 (NRP-1), and the experimental methodologies used for its synthesis and characterization.

Core Structure of the this compound

The this compound is a synthetic cyclic nonapeptide identified through phage display for its specific binding affinity to Neuropilin-1 (NRP-1)[1]. Its primary structure is defined by the following amino acid sequence:

Cys-Leu-Lys-Ala-Asp-Lys-Ala-Lys-Cys

This sequence can be represented using the single-letter amino acid codes as CLKADKAKC . The two cysteine residues at the N- and C-termini form a disulfide bridge, creating a cyclic conformation that is crucial for its biological activity and stability.

Physicochemical Properties

The physicochemical properties of the this compound, derived from its amino acid composition, are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValue
Amino Acid Sequence Cys-Leu-Lys-Ala-Asp-Lys-Ala-Lys-Cys
Single-Letter Code CLKADKAKC
Molecular Formula C₄₃H₇₉N₁₁O₁₁S₂
Molecular Weight 1018.28 g/mol
Isoelectric Point (pI) 9.74 (Predicted)
Charge at pH 7 +2 (Predicted)
Structure Cyclic (Disulfide Bridge)
Secondary Structure

While a definitive experimentally determined three-dimensional structure of the this compound is not widely available in the public domain, its short sequence and cyclic nature suggest a constrained conformation. Secondary structure prediction algorithms suggest that the peptide likely exists in a turn or random coil conformation, which can be influenced by its interaction with its target, NRP-1. The disulfide bond significantly reduces the conformational flexibility of the peptide.

Quantitative Data

Quantitative data on the binding affinity of the this compound to NRP-1 is limited in the currently available literature. However, a related, optimized peptide, CK2 (CLKADK), has been shown to have a higher affinity for NRP-1 in vitro compared to the original this compound[1]. While a specific dissociation constant (Kd) or IC50 value for CK3 is not explicitly stated in the reviewed literature, its ability to specifically target NRP-1-expressing cells has been demonstrated.

PeptideTargetBinding Affinity Comparison
CK3 (CLKADKAKC) Neuropilin-1 (NRP-1)Specific binding to NRP-1 expressing cells demonstrated[1].
CK2 (CLKADK) Neuropilin-1 (NRP-1)Higher affinity to NRP-1 in vitro compared to CK3[1].

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of the this compound, as well as a general protocol for assessing its binding to NRP-1. These protocols are based on standard methods in peptide chemistry and molecular biology.

Solid-Phase Peptide Synthesis (SPPS) of CK3

Solid-phase peptide synthesis is the standard method for producing peptides of this size[2][3]. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed.

Workflow for Solid-Phase Peptide Synthesis of CK3

G Resin Resin Preparation (e.g., Rink Amide resin) Coupling1 Coupling of Fmoc-Cys(Trt)-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine in DMF) Coupling1->Deprotection1 Coupling2 Coupling of Fmoc-Lys(Boc)-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Coupling of Fmoc-Ala-OH Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Coupling4 Coupling of Fmoc-Lys(Boc)-OH Deprotection3->Coupling4 Deprotection4 Fmoc Deprotection Coupling4->Deprotection4 Coupling5 Coupling of Fmoc-Asp(OtBu)-OH Deprotection4->Coupling5 Deprotection5 Fmoc Deprotection Coupling5->Deprotection5 Coupling6 Coupling of Fmoc-Ala-OH Deprotection5->Coupling6 Deprotection6 Fmoc Deprotection Coupling6->Deprotection6 Coupling7 Coupling of Fmoc-Lys(Boc)-OH Deprotection6->Coupling7 Deprotection7 Fmoc Deprotection Deprotection7->Deprotection7 Coupling8 Coupling of Fmoc-Leu-OH Deprotection7->Coupling8 Deprotection8 Fmoc Deprotection Coupling8->Deprotection8 Coupling9 Coupling of Fmoc-Cys(Trt)-OH Deprotection8->Coupling9 Cleavage Cleavage from Resin and Deprotection (e.g., TFA cocktail) Coupling9->Cleavage

Caption: Solid-Phase Peptide Synthesis Workflow for CK3.

Methodology:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain. For each cycle, the Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU/HOBt in the presence of DIPEA) and added to the resin.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group from the N-terminus of the newly added amino acid using a solution of piperidine (B6355638) in DMF.

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups (e.g., Trt for Cys, Boc for Lys, and OtBu for Asp) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).

  • Cyclization: The linear peptide is then subjected to an oxidation reaction (e.g., air oxidation in a dilute aqueous solution at slightly basic pH) to form the disulfide bond between the two cysteine residues.

Purification and Characterization

Workflow for this compound Purification and Characterization

G Crude Crude Peptide Solution Purification Reverse-Phase HPLC Crude->Purification Collection Fraction Collection Purification->Collection Analysis Purity Analysis (Analytical HPLC) Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified this compound Lyophilization->FinalProduct MS Mass Spectrometry (Verification) FinalProduct->MS

Caption: Purification and Characterization Workflow for this compound.

Methodology:

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used for elution.

  • Characterization: Analyze the purified fractions by analytical RP-HPLC to assess purity. Confirm the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the theoretical value.

In Vitro Binding Assay to NRP-1

A common method to assess the binding of a peptide to its receptor is a competitive binding assay.

Methodology:

  • Cell Culture: Culture cells that overexpress NRP-1 (e.g., MDA-MB-231 triple-negative breast cancer cells).

  • Ligand Labeling: Label a known NRP-1 ligand (e.g., VEGF-A) with a detectable marker (e.g., biotin (B1667282) or a fluorescent dye).

  • Competition: Incubate the NRP-1-expressing cells with a constant concentration of the labeled ligand and varying concentrations of the unlabeled this compound.

  • Detection: After incubation, wash the cells to remove unbound ligands and quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the this compound concentration. From this competition curve, the IC50 (the concentration of CK3 that inhibits 50% of the labeled ligand binding) can be determined. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

CK3 exerts its biological effects by binding to Neuropilin-1. NRP-1 is a co-receptor for a variety of signaling molecules, including vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β)[4][5]. In the context of triple-negative breast cancer, NRP-1 is often overexpressed and plays a crucial role in promoting tumor progression, metastasis, and angiogenesis[4][5][6][7].

By binding to NRP-1, the this compound can potentially modulate these downstream signaling pathways. The exact mechanism of action, whether it acts as an antagonist by blocking the binding of endogenous ligands or as an agonist, requires further investigation. However, its ability to target NRP-1-expressing cells makes it a promising candidate for the targeted delivery of therapeutic agents.

Simplified NRP-1 Signaling Pathway in Triple-Negative Breast Cancer

G CK3 This compound NRP1 NRP-1 CK3->NRP1 Binds VEGF VEGF VEGF->NRP1 VEGFR VEGFR VEGF->VEGFR TGFb TGF-β TGFbR TGF-βR TGFb->TGFbR PI3K_AKT PI3K/Akt Pathway NRP1->PI3K_AKT RAS_MAPK RAS/MAPK Pathway NRP1->RAS_MAPK VEGFR->PI3K_AKT VEGFR->RAS_MAPK SMAD SMAD Pathway TGFbR->SMAD Proliferation Proliferation PI3K_AKT->Proliferation Migration Migration/ Metastasis PI3K_AKT->Migration Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Angiogenesis SMAD->Migration

Caption: Simplified Neuropilin-1 Signaling in Triple-Negative Breast Cancer.

This guide provides a foundational understanding of the this compound for researchers and professionals in drug development. Further investigation into its precise binding kinetics and in vivo efficacy will be crucial for its translation into a clinical setting.

References

An In-depth Technical Guide to the Putative Bioactive Peptide CK3 (CLKADKAKC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hypothetical peptide designated CK3, with the amino acid sequence Cys-Leu-Lys-Ala-Asp-Lys-Ala-Lys-Cys (CLKADKAKC). While extensive public data on a peptide with this specific designation and sequence is not available, this document serves as a foundational resource outlining the standard methodologies and potential therapeutic avenues for a novel peptide of this nature. Drawing upon established principles of peptide science, this whitepaper details the synthesis, purification, and characterization of CK3, and explores its putative biological activities and mechanisms of action through hypothetical signaling pathways. This guide is intended to serve as a practical framework for researchers and drug development professionals interested in the preclinical evaluation of novel peptide candidates.

Introduction to Peptide Therapeutics

Peptide-based therapeutics have emerged as a significant class of pharmaceuticals, bridging the gap between small molecules and large biologics.[1] Their high specificity, potency, and favorable safety profiles make them attractive candidates for a wide range of therapeutic areas, including metabolic disorders, oncology, and infectious diseases.[1][2] Peptides can act as receptor agonists or antagonists, enzyme inhibitors, or disrupt protein-protein interactions, offering versatile mechanisms of action.[1] The development of novel peptide drugs involves a multi-step process, from initial design and synthesis to rigorous preclinical and clinical evaluation.

The peptide sequence CLKADKAKC, herein referred to as CK3, possesses several features of interest for drug development. The presence of cysteine residues at both the N- and C-termini suggests the potential for cyclization through the formation of a disulfide bridge. This cyclic structure can enhance peptide stability against enzymatic degradation, a common challenge in peptide drug development.[3][4] Furthermore, the cationic nature of the peptide, imparted by the three lysine (B10760008) residues, may facilitate interactions with negatively charged cellular components such as nucleic acids or cell membranes.

Synthesis and Purification of CK3 Peptide

The synthesis and purification of peptides like CK3 are critical steps to ensure a high-quality product for biological evaluation.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides.[5][6] The general workflow for the synthesis of the linear CK3 precursor is as follows:

  • Resin Selection and First Amino Acid Attachment: A suitable solid support resin is chosen, and the C-terminal amino acid (Cysteine) is covalently attached.

  • Deprotection: The temporary protecting group on the alpha-amino group of the attached cysteine is removed.

  • Coupling: The next amino acid in the sequence (Lysine) is activated and coupled to the deprotected amino acid on the resin.

  • Washing: Excess reagents and by-products are washed away.

  • Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the CLKADKAKC sequence.

  • Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).[7]

Cyclization

To form the cyclic this compound, the linear precursor containing free thiol groups on the N- and C-terminal cysteines is subjected to an oxidation reaction to form a disulfide bond. This is typically achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

Purification

The crude peptide product obtained after synthesis and cyclization contains the desired peptide along with various impurities.[5] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[5][8]

Experimental Protocol: RP-HPLC Purification of CK3

  • Column: A C18 stationary phase column is commonly used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is applied to elute the peptide. The hydrophobicities of the peptide and impurities determine their retention times.

  • Detection: The elution profile is monitored by UV absorbance at 210-220 nm.

  • Fraction Collection: Fractions containing the purified peptide are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a white powder.[5]

Characterization of this compound

Accurate characterization of the synthesized peptide is essential to confirm its identity and purity.

ParameterMethodExpected Result for CK3
Molecular Weight Mass Spectrometry (e.g., ESI-MS)Linear: ~1019.2 Da; Cyclic: ~1017.2 Da
Purity Analytical RP-HPLC>95%
Amino Acid Composition Amino Acid AnalysisConsistent with the CLKADKAKC sequence
Concentration UV-Vis Spectroscopy or Amino Acid AnalysisDetermined for stock solutions

Hypothetical Biological Activity and Signaling Pathways

Based on its structural features, the this compound could potentially be involved in various biological processes. The following sections describe hypothetical activities and signaling pathways for illustrative purposes.

Putative Anti-inflammatory Activity

Many cationic peptides exhibit anti-inflammatory properties. CK3 could potentially modulate inflammatory responses by interacting with inflammatory cells or signaling molecules.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Stimulation: Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS).

  • Measurement of Inflammatory Markers: After a suitable incubation period, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

  • Data Analysis: Determine the dose-dependent inhibitory effect of CK3 on cytokine production.

Hypothetical Signaling Pathway: Inhibition of NF-κB Signaling

A potential mechanism for the anti-inflammatory effect of CK3 could be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

CK3_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 CK3 This compound IKK IKK Complex CK3->IKK Inhibits MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by the this compound.

Putative Role in a BMP-like Signaling Pathway

Given the existence of peptides like CK2.3 that interact with the BMP signaling pathway, it is plausible to hypothesize a similar role for CK3.[9] CK3 might act as an agonist or antagonist of a Bone Morphogenetic Protein Receptor (BMPR), influencing downstream signaling cascades like the Smad or MAPK/ERK pathways.

Experimental Workflow: Investigating CK3's Effect on BMP-like Signaling

CK3_BMP_Workflow start Start: Treat target cells with CK3 step1 Cell Lysis and Protein Extraction start->step1 step4 Reporter Gene Assay (e.g., Luciferase under BMP-responsive element) start->step4 step2 Western Blot Analysis step1->step2 step3a Probe for p-Smad1/5/8 step2->step3a step3b Probe for p-ERK1/2 step2->step3b end Conclusion: Determine CK3's effect on BMP-like signaling step3a->end step3b->end step4->end

Caption: Experimental workflow to assess CK3's impact on BMP-like signaling pathways.

Potential Applications in Drug Development

Based on the hypothetical biological activities, the this compound could be explored for various therapeutic applications:

  • Anti-inflammatory Agent: For conditions characterized by chronic inflammation.

  • Tissue Regeneration: If it positively modulates BMP signaling, it could have applications in bone or cartilage repair.

  • Drug Delivery Vehicle: The cationic nature of CK3 might be harnessed to facilitate the delivery of nucleic acids or other therapeutic payloads into cells.

Conclusion

While the this compound with the sequence CLKADKAKC is not prominently documented in publicly available research, this guide provides a comprehensive framework for its potential investigation. The outlined methodologies for synthesis, purification, and characterization, along with the hypothetical biological activities and signaling pathways, offer a roadmap for researchers and drug development professionals. The unique structural features of CK3, particularly its potential for cyclization and its cationic nature, make it an intriguing candidate for further preclinical evaluation. Future studies would be necessary to elucidate its true biological function and therapeutic potential.

References

The Core Mechanism of Action of NRP-1 Targeting Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropilin-1 (NRP-1) has emerged as a critical multifaceted receptor implicated in a range of physiological and pathological processes, most notably in angiogenesis and cancer progression. Its overexpression on the surface of tumor cells and angiogenic endothelial cells has rendered it a prime target for novel therapeutic interventions. NRP-1 targeting peptides represent a promising class of antagonists designed to disrupt the intricate signaling networks orchestrated by this receptor. This technical guide provides a comprehensive overview of the core mechanism of action of these peptides, detailing their binding characteristics, the signaling pathways they modulate, and the experimental methodologies used for their characterization.

The Role of NRP-1 in Pathophysiology

NRP-1 is a non-tyrosine kinase transmembrane glycoprotein (B1211001) that functions as a co-receptor for a variety of ligands, including members of the vascular endothelial growth factor (VEGF) family (primarily VEGF-A) and class 3 semaphorins (SEMAs). Its involvement in cancer is multifaceted, contributing to:

  • Angiogenesis: NRP-1 enhances the binding of VEGF-A to its primary receptor, VEGFR2, thereby promoting endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients.[1]

  • Tumor Cell Proliferation and Survival: NRP-1 can directly mediate signaling pathways that promote the growth and survival of cancer cells.[2]

  • Metastasis: By influencing cell migration and invasion, NRP-1 plays a crucial role in the metastatic cascade.[3]

  • Immune Evasion: NRP-1 is expressed on regulatory T cells (Tregs), where it contributes to their immunosuppressive function within the tumor microenvironment.[3]

Mechanism of Action of NRP-1 Targeting Peptides

NRP-1 targeting peptides primarily function as competitive antagonists, binding to NRP-1 and sterically hindering the interaction of its natural ligands, most notably VEGF-A. This disruption of the NRP-1/VEGF-A axis is the cornerstone of their anti-cancer activity. The key steps in their mechanism of action are:

  • Binding to NRP-1: These peptides typically contain a C-end rule (CendR) motif, characterized by the sequence R/KXXR/K at the C-terminus, which is critical for their binding to the b1b2 domain of NRP-1.[4][5] This mimics the binding of the C-terminal region of VEGF-A.

  • Inhibition of Ligand Binding: By occupying the ligand-binding pocket on NRP-1, the peptides prevent the binding of VEGF-A and other ligands.

  • Disruption of NRP-1/VEGFR2 Complex Formation: The binding of VEGF-A to NRP-1 is essential for the formation of a stable NRP-1/VEGFR2 signaling complex.[6] Targeting peptides disrupt this complex formation.

  • Downregulation of Downstream Signaling: The inhibition of the NRP-1/VEGFR2 complex leads to the attenuation of downstream signaling pathways crucial for angiogenesis and tumor progression.

Quantitative Data on NRP-1 Targeting Peptides

The efficacy of NRP-1 targeting peptides is quantitatively assessed by their binding affinity (Kd) to NRP-1 and their ability to inhibit cellular processes (IC50). The following table summarizes representative data for some well-characterized peptides.

PeptideSequenceBinding Affinity (Kd) to NRP-1IC50 for Inhibition of VEGF-A BindingIn Vitro/In Vivo Effects
ATWLPPR Ac-ATWLPPR-NH219 µM (unconjugated)[7]Not consistently reportedInhibits VEGF165 binding to NRP-1 and suppresses tumor angiogenesis and growth.[8]
KDKPPR Ac-KDKPPR-NH24.7 µM[7]~1 µM[9]Shows prolonged retention in the vascular system of glioblastoma models.[7]
tLyp-1 CGNKRTRNot explicitly defined in µM, but shows high affinity[4]1.4 µM[9]A tumor-homing peptide that penetrates tumor tissue.[4][10]
CK2 CLKADKHigher affinity than CK3[11]Not reportedExhibits potent NRP-1-dependent cytotoxic effects in vitro and in vivo.[11]
CK3 CLKADKAKCBinds specifically to NRP-1[11]Not reportedUsed for tumor molecular imaging.[11]
RPAR RPARStrong binding to NRP-1[12]Not reportedPrototypic CendR peptide that promotes cell internalization.[5]
RN-4 Not specified16.1 ± 1.1 nM[4]Not reportedInhibits SARS-CoV-2 pseudovirus entry (EC50 = 0.39 ± 0.09 μM).[4]

Key Signaling Pathways Modulated by NRP-1 Targeting Peptides

The therapeutic effects of NRP-1 targeting peptides stem from their ability to modulate several critical signaling pathways.

The VEGF/VEGFR2 Pathway

This is the most well-characterized pathway affected by NRP-1 targeting peptides. By preventing the formation of the NRP-1/VEGFR2 complex, these peptides inhibit the autophosphorylation of VEGFR2 and the subsequent activation of downstream signaling cascades, including:

  • PI3K/Akt Pathway: Crucial for cell survival and proliferation.

  • MAPK (ERK1/2) Pathway: Involved in cell proliferation, differentiation, and migration.

  • FAK Pathway: Plays a key role in cell adhesion and migration.[6]

VEGF_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A NRP-1 NRP-1 VEGF-A->NRP-1 NRP-1_Peptide NRP-1 Targeting Peptide NRP-1_Peptide->NRP-1 Inhibition VEGFR2 VEGFR2 NRP-1->VEGFR2 Complex Formation PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK FAK FAK VEGFR2->FAK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration FAK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGF/VEGFR2 signaling pathway and its inhibition by NRP-1 targeting peptides.

Crosstalk with other Signaling Pathways

NRP-1 is a hub for multiple signaling pathways, and its inhibition can have broader effects:

  • TGF-β Signaling: NRP-1 can act as a co-receptor for Transforming Growth Factor-beta (TGF-β), enhancing its signaling through the SMAD2/3 pathway.[13] Inhibition of NRP-1 can therefore modulate TGF-β-mediated processes like epithelial-mesenchymal transition (EMT) and immune suppression.

  • p38 MAPK Signaling: VEGF-A/NRP-1 can activate p38 MAPK signaling in a RhoA-dependent manner, promoting cancer stem cell survival.[2] NRP-1 targeting peptides can abrogate this activation.

  • TNF-α Signaling: There is a reciprocal crosstalk between NRP-1 and Tumor Necrosis Factor-alpha (TNF-α) in endothelial cells, where NRP-1 is required for TNF-α-induced p38 activation and the subsequent inflammatory response.[7]

NRP1_Crosstalk_Signaling cluster_vegf VEGF Pathway cluster_tgf TGF-β Pathway cluster_tnf TNF-α Pathway NRP-1 NRP-1 VEGFR2 VEGFR2 NRP-1->VEGFR2 TGFBR TGF-β Receptor NRP-1->TGFBR TNFR TNF-α Receptor NRP-1->TNFR NRP-1_Peptide NRP-1 Targeting Peptide NRP-1_Peptide->NRP-1 Inhibition PI3K_Akt PI3K/Akt VEGFR2->PI3K_Akt MAPK MAPK VEGFR2->MAPK SMAD2_3 SMAD2/3 TGFBR->SMAD2_3 p38_MAPK p38 MAPK TNFR->p38_MAPK

Caption: Crosstalk of NRP-1 with other key signaling pathways.

Experimental Protocols for Characterizing NRP-1 Targeting Peptides

A systematic workflow is employed to characterize the mechanism of action of novel NRP-1 targeting peptides.

Experimental_Workflow A Peptide Design & Synthesis B Binding Affinity Determination (Surface Plasmon Resonance) A->B C In Vitro Functional Assays B->C D Cell Proliferation Assay C->D E Cell Migration/Invasion Assay C->E F Co-Immunoprecipitation C->F G Western Blotting for Downstream Signaling C->G H In Vivo Efficacy Studies (Xenograft Models) C->H I Lead Optimization H->I I->A

Caption: A typical experimental workflow for the characterization of NRP-1 targeting peptides.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of the peptide to recombinant NRP-1 protein.

Protocol:

  • Immobilization of NRP-1:

    • Recombinant human NRP-1 (extracellular domain) is covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).

    • A reference flow cell is prepared without the protein to subtract non-specific binding.

  • Peptide Injection:

    • The NRP-1 targeting peptide is diluted in running buffer (e.g., HBS-EP) to a range of concentrations.

    • Each concentration is injected over the sensor and reference flow cells at a constant flow rate.

  • Data Analysis:

    • The sensorgrams (response units vs. time) are recorded.

    • The data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Co-Immunoprecipitation (Co-IP) for NRP-1/VEGFR2 Complex Disruption

Objective: To determine if the NRP-1 targeting peptide can disrupt the interaction between NRP-1 and VEGFR2 in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Human umbilical vein endothelial cells (HUVECs) or cancer cells endogenously expressing NRP-1 and VEGFR2 are cultured to confluency.

    • Cells are serum-starved and then treated with the NRP-1 targeting peptide for a specified time before stimulation with VEGF-A.

  • Cell Lysis:

    • Cells are washed with cold PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • The cell lysate is pre-cleared with protein A/G agarose (B213101) beads.

    • An antibody against NRP-1 is added to the lysate and incubated overnight at 4°C.

    • Protein A/G agarose beads are added to pull down the antibody-protein complexes.

  • Western Blotting:

    • The immunoprecipitated complexes are washed, eluted, and resolved by SDS-PAGE.

    • The proteins are transferred to a PVDF membrane and probed with antibodies against VEGFR2 and NRP-1. A decrease in the amount of co-immunoprecipitated VEGFR2 in the peptide-treated samples indicates disruption of the complex.[6]

Cell Migration Assay (Transwell Assay)

Objective: To assess the inhibitory effect of the NRP-1 targeting peptide on VEGF-A-induced cell migration.

Protocol:

  • Assay Setup:

    • Cells (e.g., HUVECs) are serum-starved and resuspended in serum-free media containing the NRP-1 targeting peptide at various concentrations.

    • The cell suspension is added to the upper chamber of a Transwell insert (with a porous membrane).

    • The lower chamber contains media with VEGF-A as a chemoattractant.

  • Incubation:

    • The plate is incubated for a period that allows for cell migration (e.g., 4-24 hours).

  • Quantification:

    • Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

    • Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of migrated cells in the presence of the peptide indicates an inhibitory effect.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the NRP-1 targeting peptide in a living organism.

Protocol:

  • Tumor Implantation:

    • Human cancer cells (e.g., MDA-MB-231 breast cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[1]

    • Tumors are allowed to grow to a palpable size.

  • Treatment:

    • Mice are randomized into control and treatment groups.

    • The NRP-1 targeting peptide is administered systemically (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Monitoring and Endpoint:

    • Tumor volume is measured regularly with calipers.

    • The body weight of the mice is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess angiogenesis). A significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.[1]

Conclusion

NRP-1 targeting peptides represent a highly specific and promising therapeutic strategy for cancer and other diseases characterized by pathological angiogenesis. Their mechanism of action is centered on the competitive inhibition of ligand binding to NRP-1, leading to the disruption of crucial signaling pathways, most notably the VEGF/VEGFR2 axis. A thorough understanding of their binding kinetics, their impact on cellular functions, and their in vivo efficacy, as determined by the experimental protocols outlined in this guide, is essential for the successful development of these peptides into clinically viable therapeutics. The continued exploration of the intricate signaling crosstalk involving NRP-1 will undoubtedly unveil further opportunities for therapeutic intervention.

References

The CK3 Peptide: A Technical Guide to its Interaction with Neuropilin-1 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Binding Affinity, Experimental Methodologies, and Signaling Pathways

The CK3 peptide, with the amino acid sequence CLKADKAKC, has emerged as a significant tool in cancer research, primarily for its ability to target Neuropilin-1 (NRP-1), a receptor implicated in tumor angiogenesis and progression. This technical guide provides a comprehensive overview of the binding affinity of CK3 and its derivatives to NRP-1, detailed experimental protocols for assessing these interactions, and a visualization of the relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the CK3-NRP-1 interaction for therapeutic or diagnostic purposes.

Data Presentation: Binding Affinity of CK3 and Related Peptides to Neuropilin-1

Peptide SequenceModificationTargetMethodDissociation Constant (K_d)Reference
CLKADK (CK2)N-terminally conjugated with NOTA-PEG4 and radiolabeled with Gallium-68Neuropilin-1 (NRP-1)Microscale Thermophoresis (MST)25.39 ± 1.65 nMQin et al., 2024[2]

Note: A direct quantitative binding affinity (e.g., K_d or IC_50) for the unmodified this compound (CLKADKAKC) has not been reported in the reviewed literature. The provided data is for a modified form of the CK2 peptide, which is a derivative of CK3.

Experimental Protocols: Methodologies for Assessing Peptide-NRP-1 Interaction

The determination of binding affinity between peptides like CK3 and NRP-1 relies on sophisticated biophysical techniques. The following sections detail the methodologies for two such key experiments: Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR).

Microscale Thermophoresis (MST) Assay for Measuring Binding Affinity

Microscale thermophoresis is a powerful technique to quantify biomolecular interactions in solution.[3][4]

Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand will alter its movement in this gradient, which is detected and quantified.[3][4]

Detailed Protocol:

  • Protein Preparation:

    • Recombinantly express and purify the extracellular domain of human Neuropilin-1 (NRP-1).

    • Label the purified NRP-1 with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's instructions.

    • Determine the concentration and degree of labeling of the fluorescently labeled NRP-1.

  • Peptide Preparation:

    • Synthesize and purify the peptide of interest (e.g., CK2 derivative).

    • Prepare a series of dilutions of the peptide in the assay buffer (e.g., PBS with 0.05% Tween 20). A 16-point serial dilution is typically used.

  • MST Measurement:

    • Mix the fluorescently labeled NRP-1 (at a constant concentration) with each dilution of the peptide.

    • Incubate the mixtures to allow the binding to reach equilibrium.

    • Load the samples into hydrophilic capillaries.

    • Place the capillaries into the MST instrument.

    • The instrument applies an infrared laser to create a temperature gradient, and the fluorescence in the capillary is monitored over time.

  • Data Analysis:

    • The change in thermophoresis is plotted against the logarithm of the peptide concentration.

    • The resulting binding curve is fitted to a K_d model to determine the dissociation constant.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions.[5]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When a ligand is immobilized on the chip and an analyte flows over the surface, the binding event causes a change in mass, which alters the refractive index and is detected as a response.[5]

Detailed Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Activate a carboxymethylated dextran (B179266) sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified recombinant NRP-1 protein onto the activated sensor chip surface via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

    • A reference flow cell should be prepared in the same way but without the immobilized NRP-1 to subtract non-specific binding.

  • Analyte Interaction Analysis:

    • Prepare a series of dilutions of the synthetic peptide (e.g., CK3) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the peptide solutions at various concentrations over the sensor chip surface at a constant flow rate.

    • Monitor the association of the peptide to the immobilized NRP-1 in real-time.

    • After the association phase, inject the running buffer alone to monitor the dissociation of the peptide-NRP-1 complex.

  • Data Analysis:

    • The sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Visualization of Signaling Pathways and Experimental Workflows

Neuropilin-1 Signaling Pathway in Cancer

Neuropilin-1 acts as a co-receptor for various ligands, including Vascular Endothelial Growth Factor (VEGF), which plays a crucial role in tumor angiogenesis. The binding of ligands like VEGF to the NRP-1/VEGFR complex initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply the tumor.

NRP1_Signaling_Pathway cluster_membrane Cell Membrane Ligand VEGF-A NRP1 Neuropilin-1 (NRP-1) Ligand->NRP1 VEGFR2 VEGFR2 Ligand->VEGFR2 CK3 This compound CK3->NRP1 Binding NRP1->VEGFR2 Co-receptor PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Plexin Plexin Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Neuropilin-1 signaling pathway in cancer.

Experimental Workflow for Determining CK3-NRP-1 Binding Affinity via SPR

The following diagram illustrates the logical steps involved in a typical Surface Plasmon Resonance experiment to quantify the binding between a peptide like CK3 and the NRP-1 receptor.

SPR_Workflow Start Start PrepareChip Prepare Sensor Chip (e.g., CM5) Start->PrepareChip ImmobilizeNRP1 Immobilize Recombinant NRP-1 onto Sensor Chip PrepareChip->ImmobilizeNRP1 InjectPeptide Inject Peptide Solutions over Sensor Surface ImmobilizeNRP1->InjectPeptide PreparePeptide Prepare Serial Dilutions of this compound PreparePeptide->InjectPeptide MonitorBinding Monitor Association and Dissociation in Real-Time (Sensorgram) InjectPeptide->MonitorBinding DataAnalysis Data Analysis: - Reference Subtraction - Global Fitting to Binding Model MonitorBinding->DataAnalysis DetermineKinetics Determine Kinetic Parameters (kon, koff, KD) DataAnalysis->DetermineKinetics End End DetermineKinetics->End

Caption: Experimental workflow for SPR analysis.

References

The Discovery and Identification of CK3 Peptide: A Novel Probe for Neuropilin-1 Targeting in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Breast cancer remains a significant global health challenge, necessitating the development of novel diagnostic and therapeutic strategies. One promising avenue of research involves the identification of peptides that specifically target receptors overexpressed on cancer cells. This technical guide provides a comprehensive overview of the discovery, identification, and preclinical characterization of the CK3 peptide (sequence: CLKADKAKC), a ligand with high affinity for Neuropilin-1 (NRP-1), a receptor implicated in breast cancer progression and angiogenesis. This document details the experimental methodologies employed, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.

Introduction

Neuropilin-1 (NRP-1) is a transmembrane glycoprotein (B1211001) that acts as a co-receptor for various growth factors, including Vascular Endothelial Growth Factor (VEGF), and is frequently overexpressed in breast cancer.[1] Its role in promoting tumor angiogenesis, proliferation, and metastasis makes it an attractive target for the development of targeted therapies and imaging agents.[2][3] The this compound was identified through a systematic screening process as a promising candidate for selectively targeting NRP-1-expressing breast cancer cells.[4] This guide will delve into the technical aspects of its discovery and characterization.

Discovery and Identification of the this compound

The this compound was discovered using phage display technology, a powerful high-throughput screening method for identifying peptide ligands with high affinity to a target of interest.

Experimental Protocol: Phage Display

Objective: To isolate peptide sequences that bind specifically to breast cancer cells.

Methodology:

  • Library Preparation: A T7 phage display library expressing a vast diversity of random peptides is utilized.

  • Biopanning:

    • Target Cells: Human breast cancer cell lines, such as the triple-negative MDA-MB-231 cell line known for high NRP-1 expression, are used as the target.[5]

    • Incubation: The phage library is incubated with the target cells to allow for binding of the phage-displayed peptides to cell surface receptors.

    • Washing: Non-bound and weakly bound phages are removed through a series of stringent washing steps.

    • Elution: Phages that remain bound to the cells are eluted.

    • Amplification: The eluted phages are amplified by infecting E. coli.

  • Iterative Selection: The amplified phages are subjected to subsequent rounds of biopanning (typically 3-5 rounds) to enrich for phage clones with the highest binding affinity.

  • Sequencing and Identification: After the final round of biopanning, the DNA from the enriched phage clones is sequenced to identify the amino acid sequence of the binding peptides. The this compound, with the sequence CLKADKAKC, was identified through this process.[4]

Characterization of this compound Binding

Following its identification, the this compound was synthesized and its binding characteristics to various breast cancer cell lines were thoroughly investigated.

Quantitative Data: Binding Affinity and Specificity

The binding of the this compound is directly correlated with the expression levels of NRP-1 on the surface of breast cancer cells.

Cell LineNRP-1 Expression LevelCK3 Phage Binding (Relative)Inhibition by Synthetic CK3
MDA-MB-231High+++Dose-dependent
4T1Moderate++Not explicitly stated
MDA-MB-435Low+Not explicitly stated
MCF-7Low+Not explicitly stated

Table 1: Summary of this compound binding to various breast cancer cell lines. Binding is correlated with NRP-1 expression levels. The dose-dependent inhibition by synthetic this compound in MDA-MB-231 cells confirms the specificity of the interaction.[5]

A key experiment demonstrating the specificity of the this compound is the competitive inhibition assay. In this assay, the binding of the CK3-displaying phage to MDA-MB-231 cells was significantly and dose-dependently inhibited by the pre-incubation with the synthetic this compound.[5] This indicates that the synthetic peptide competes with the phage for the same binding site, confirming that the binding is mediated by the CK3 sequence.

Experimental Protocol: Competitive Binding Assay (ELISA-based)

Objective: To confirm the specificity of this compound binding to NRP-1.

Methodology:

  • Plate Coating: 96-well microtiter plates are coated with a recombinant NRP-1 protein or with NRP-1 expressing cells (e.g., MDA-MB-231).

  • Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., 5% BSA in PBS).

  • Competition: A constant concentration of biotinylated this compound is mixed with increasing concentrations of the unlabeled (competitor) this compound.

  • Incubation: The peptide mixtures are added to the coated wells and incubated to allow binding to NRP-1.

  • Detection:

    • The plates are washed to remove unbound peptides.

    • Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to the wells, which binds to the biotinylated this compound.

    • After another washing step, a substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal intensity is measured using a plate reader. A decrease in signal with increasing concentrations of the unlabeled this compound indicates competitive binding. The IC50 value (the concentration of unlabeled peptide that inhibits 50% of the binding of the labeled peptide) can be calculated from the resulting dose-response curve.

This compound and Neuropilin-1 Signaling in Breast Cancer

The binding of the this compound to NRP-1 is anticipated to modulate the downstream signaling pathways regulated by this receptor. NRP-1 is known to be a key player in several signaling cascades that promote cancer progression.

Neuropilin-1 Signaling Pathways

NRP-1, upon binding its ligands, can activate several downstream signaling pathways, including:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth.[7]

  • FAK (Focal Adhesion Kinase) Pathway: Involved in cell adhesion, migration, and invasion.[2]

  • RAS/MAPK Pathway: Plays a central role in cell proliferation, differentiation, and survival.[2]

The specific downstream effects of this compound binding to NRP-1 in breast cancer cells are a subject of ongoing research. It is hypothesized that by binding to NRP-1, the this compound could potentially block the binding of endogenous ligands like VEGF, thereby inhibiting these pro-tumorigenic signaling pathways.

NRP1_Signaling_Pathway CK3 This compound NRP1 Neuropilin-1 (NRP-1) CK3->NRP1 Binds to PI3K PI3K NRP1->PI3K FAK FAK NRP1->FAK RAS RAS NRP1->RAS Angiogenesis Angiogenesis NRP1->Angiogenesis VEGF VEGF VEGF->NRP1 Binds to AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival Migration Cell Migration/ Invasion FAK->Migration MAPK MAPK RAS->MAPK MAPK->Proliferation

NRP-1 Signaling Pathway in Breast Cancer.

In Vivo Applications: Tumor Imaging

The high affinity and specificity of the this compound for NRP-1 make it a promising candidate for in vivo tumor imaging.

Experimental Protocol: SPECT Imaging with 99mTc-labeled CK3

Objective: To visualize NRP-1 expressing breast tumors in a preclinical mouse model.

Methodology:

  • Peptide Labeling:

    • The this compound is conjugated with a chelator, such as HYNIC (6-hydrazinonicotinamide).

    • The HYNIC-CK3 conjugate is then radiolabeled with Technetium-99m (99mTc).

    • The radiochemical purity of the resulting 99mTc-HYNIC-CK3 is assessed using techniques like ITLC (Instant Thin Layer Chromatography).

  • Animal Model:

    • Female nude mice are subcutaneously injected with human breast cancer cells (e.g., MDA-MB-231) to establish tumor xenografts.

  • Imaging Procedure:

    • Once the tumors reach a suitable size, the mice are intravenously injected with a solution of 99mTc-HYNIC-CK3.

    • At specific time points post-injection (e.g., 4 hours), the mice are anesthetized.

    • Single-Photon Emission Computed Tomography (SPECT) imaging is performed to detect the gamma rays emitted by the 99mTc.

    • Computed Tomography (CT) scans are often acquired in conjunction with SPECT for anatomical co-registration.

  • Biodistribution Analysis:

    • After the final imaging session, the mice are euthanized, and major organs and the tumor are harvested.

    • The radioactivity in each tissue is measured using a gamma counter to determine the biodistribution of the radiolabeled peptide.

Preclinical studies have shown that 99mTc-labeled CK3 accumulates in MDA-MB-231 tumors in mice, with clearance primarily through the kidneys.

Experimental Workflow

The overall process from discovery to in vivo validation of the this compound follows a logical and systematic workflow.

CK3_Workflow PhageDisplay Phage Display Library Screening (vs. Breast Cancer Cells) CK3_ID Identification of this compound (CLKADKAKC) PhageDisplay->CK3_ID Synthesis Synthetic this compound Production CK3_ID->Synthesis InVitro In Vitro Characterization Synthesis->InVitro InVivo In Vivo Evaluation Synthesis->InVivo BindingAssay Binding Assays (ELISA, Competitive Inhibition) InVitro->BindingAssay CellBinding Cell Binding Studies (MDA-MB-231, etc.) InVitro->CellBinding Validation Target Validation (NRP-1) CellBinding->Validation Radiolabeling Radiolabeling with 99mTc InVivo->Radiolabeling SPECT SPECT/CT Imaging in Tumor-bearing Mice Radiolabeling->SPECT Biodistribution Biodistribution Studies SPECT->Biodistribution siRNA NRP-1 siRNA Knockdown Validation->siRNA

Experimental workflow for this compound discovery and validation.

Conclusion and Future Directions

The discovery and characterization of the this compound represent a significant step forward in the development of targeted agents for NRP-1-positive breast cancers. Its high affinity and specificity make it a valuable tool for molecular imaging and potentially for the targeted delivery of therapeutic agents. Future research should focus on determining the precise downstream signaling effects of CK3 binding to NRP-1, further optimizing its binding affinity and in vivo stability, and exploring its potential as a therapeutic agent, either alone or in conjugation with cytotoxic drugs. The continued investigation of peptides like CK3 holds great promise for improving the diagnosis and treatment of breast cancer.

References

The Role of Neuropilin-1 in Breast Cancer Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropilin-1 (NRP-1), a transmembrane glycoprotein, has emerged as a critical player in breast cancer pathogenesis, particularly in promoting tumor angiogenesis. Initially identified for its role in the nervous system, NRP-1 is now recognized as a key co-receptor for various growth factors, most notably Vascular Endothelial Growth Factor A (VEGF-A), a potent driver of angiogenesis. Its overexpression in breast cancer, especially in aggressive subtypes like triple-negative and claudin-low breast cancer, is correlated with poor prognosis, increased tumor growth, and metastasis. This technical guide provides an in-depth exploration of the multifaceted role of NRP-1 in breast cancer angiogenesis, detailing its signaling pathways, summarizing quantitative data on its expression and function, and providing comprehensive experimental protocols to facilitate further research in this promising area of oncology drug development.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for their growth and dissemination. In breast cancer, this process is intricately regulated by a complex network of signaling molecules. Among these, Neuropilin-1 (NRP-1) has garnered significant attention as a non-tyrosine kinase co-receptor that potentiates pro-angiogenic signals. NRP-1 is a single-pass transmembrane protein with a large extracellular domain, a transmembrane domain, and a short cytoplasmic tail. It functions primarily by enhancing the binding of ligands to their cognate receptors, thereby amplifying downstream signaling cascades that drive endothelial cell proliferation, migration, and tube formation. This guide will delve into the molecular mechanisms by which NRP-1 contributes to breast cancer angiogenesis, its clinical significance, and its potential as a therapeutic target.

Neuropilin-1 Signaling Pathways in Breast Cancer Angiogenesis

NRP-1's role in angiogenesis is predominantly mediated through its interaction with the VEGF-A signaling axis. Specifically, NRP-1 acts as a co-receptor for VEGF Receptor 2 (VEGFR-2), the primary mediator of VEGF-A-induced angiogenesis.

The Canonical VEGF/NRP-1/VEGFR-2 Signaling Pathway

The most well-characterized function of NRP-1 in angiogenesis is its ability to enhance VEGF-A165 signaling through VEGFR-2. The VEGF-A165 isoform contains a heparin-binding domain encoded by exon 7, which allows it to bind to the b1b2 domain of NRP-1.[1][2] This interaction facilitates the formation of a stable NRP-1/VEGFR-2 complex, leading to enhanced VEGFR-2 phosphorylation and activation of downstream signaling pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways.[3] These pathways collectively promote endothelial cell proliferation, survival, migration, and vascular permeability, all of which are essential for tumor angiogenesis.

VEGF_NRP1_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF-A165 VEGF-A165 NRP-1 NRP-1 VEGF-A165->NRP-1 Binds VEGFR-2 VEGFR-2 VEGF-A165->VEGFR-2 Binds NRP-1->VEGFR-2 Forms complex PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCg->PKC Activates MEK MEK PKC->MEK Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis ERK ERK MEK->ERK Activates ERK->Angiogenesis

Canonical VEGF/NRP-1/VEGFR-2 Signaling Pathway.
Neuropilin-1 Signaling in Claudin-Low Breast Cancer

Claudin-low breast cancer is a particularly aggressive subtype characterized by mesenchymal features and a poor prognosis.[4] Studies have shown that NRP-1 is overexpressed in claudin-low breast cancer and plays a crucial role in maintaining its aggressive phenotype. In this context, NRP-1 is required for maximal RAS/MAPK signaling, which is a hallmark of claudin-low tumors.[5] NRP-1 appears to facilitate this by promoting signaling through other receptor tyrosine kinases, such as EGFR and PDGFR.[4][5] Inhibition of NRP-1 in claudin-low breast cancer models has been shown to suppress the expression of mesenchymal and stem cell markers like ZEB1 and ITGA6, reduce tumor growth, and decrease metastasis.[4][5]

NRP1_Claudin_Low_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NRP-1 NRP-1 EGFR EGFR NRP-1->EGFR Potentiates PDGFR PDGFR NRP-1->PDGFR Potentiates RAS RAS EGFR->RAS Activates PDGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ZEB1 ZEB1 ERK->ZEB1 Upregulates ITGA6 ITGA6 ERK->ITGA6 Upregulates Tumor_Progression Tumor_Progression ZEB1->Tumor_Progression ITGA6->Tumor_Progression

NRP-1 Signaling in Claudin-Low Breast Cancer.

Quantitative Data on Neuropilin-1 in Breast Cancer

The expression and activity of NRP-1 in breast cancer have been quantified in numerous studies, providing valuable insights into its clinical relevance and potential as a biomarker and therapeutic target.

NRP-1 Expression Levels
Parameter Finding Breast Cancer Subtype/Condition Reference
mRNA Expression Significantly higher in claudin-low cell lines compared to non-claudin-low lines.Claudin-low[6]
mRNA Expression Higher in TNBC tissues compared to non-cancerous tissues (p-value < 0.05).Triple-Negative Breast Cancer (TNBC)[7]
Protein Expression Higher in TNBC tissues than non-TNBC tissues at the same stage.Triple-Negative Breast Cancer (TNBC)[7]
Protein Concentration Significantly higher in patients with lymph node involvement (P=0.03).Invasive Ductal Carcinoma[8]
Prognostic Value High NRP-1 expression is associated with shorter relapse- and metastasis-free survival.ER-negative breast cancer[4][5]
Binding Affinities
Ligand Receptor/Complex Dissociation Constant (Kd) Reference
VEGF-A165NRP-1~0.3 nM[9]
VEGF-A165VEGFR-2/NRP-1 complex10-20 fold higher affinity than to individual receptors[9]
Effects of NRP-1 Inhibition
Inhibitor/Method Model System Quantitative Effect Reference
shRNA knockdownSUM159 orthotopic xenografts12.8-fold reduction in endpoint tumor volume.[4][5]
Vesencumab (anti-NRP1 antibody)SUM159 orthotopic xenograftsSignificant reduction in tumor growth and microvessel density (CD31 staining).[10]
MTP-NRP1 (peptide inhibitor)MDA-MB-231 xenograftsReduced tumor volume and number and size of metastases.[11]
NRP-1 KnockoutMDA-MB-231 xenograftsApproximately 10-fold reduction in metastatic potential to the lungs.[12]

Experimental Protocols

To facilitate further investigation into the role of NRP-1 in breast cancer angiogenesis, this section provides detailed protocols for key experimental techniques.

Co-immunoprecipitation of NRP-1 and VEGFR-2

This protocol is adapted for the co-immunoprecipitation of endogenous NRP-1 and VEGFR-2 from breast cancer cell lines, such as MDA-MB-231.

Materials:

  • MDA-MB-231 cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-NRP-1 antibody (for immunoprecipitation)

  • Anti-VEGFR-2 antibody (for western blotting)

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blotting reagents and equipment

Procedure:

  • Culture MDA-MB-231 cells to 80-90% confluency.

  • Lyse the cells with ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-NRP-1 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the protein complexes by boiling the beads in elution buffer for 5 minutes.

  • Analyze the eluted proteins by SDS-PAGE and western blotting using the anti-VEGFR-2 antibody.

Immunohistochemistry for NRP-1 in Breast Cancer Tissue

This protocol outlines the steps for detecting NRP-1 expression in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.

Materials:

  • FFPE breast cancer tissue sections (5 µm)

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase activity

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-NRP-1

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series.

  • Perform antigen retrieval by heating the sections in antigen retrieval buffer.

  • Quench endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with blocking buffer.

  • Incubate with the primary anti-NRP-1 antibody overnight at 4°C.

  • Incubate with the biotinylated secondary antibody.

  • Incubate with streptavidin-HRP conjugate.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate the sections and mount with mounting medium.

In Vivo Matrigel Plug Assay

This assay is used to assess angiogenesis in vivo.

Materials:

  • Matrigel (growth factor reduced)

  • Breast cancer cells (e.g., MDA-MB-231) and/or pro-angiogenic factors (e.g., VEGF-A)

  • Anesthetic for mice

  • Syringes and needles

  • Immunocompromised mice (e.g., nude mice)

Procedure:

  • Thaw Matrigel on ice.

  • Mix breast cancer cells and/or pro-angiogenic factors with the cold liquid Matrigel.

  • Subcutaneously inject the Matrigel mixture into the flanks of anesthetized mice.

  • The Matrigel will solidify, forming a plug.

  • After a desired period (e.g., 7-14 days), excise the Matrigel plugs.

  • The plugs can be processed for histological analysis (e.g., H&E staining) or immunohistochemistry to detect endothelial cell markers (e.g., CD31) to quantify microvessel density.

Transwell Cell Migration and Invasion Assays

These assays are used to measure the migratory and invasive potential of breast cancer cells in response to NRP-1 signaling.

Materials:

  • Transwell inserts (with 8 µm pores)

  • 24-well plates

  • Breast cancer cells (e.g., MDA-MB-231)

  • Serum-free medium and medium with chemoattractant (e.g., serum or VEGF-A)

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Crystal violet stain

  • Microscope

Procedure for Migration Assay:

  • Seed breast cancer cells in the upper chamber of the Transwell insert in serum-free medium.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for a suitable time (e.g., 24 hours) to allow cell migration.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Count the migrated cells under a microscope.

Procedure for Invasion Assay:

  • Coat the upper surface of the Transwell membrane with a thin layer of Matrigel.

  • Follow the same procedure as the migration assay. The ability of cells to invade through the Matrigel barrier is quantified.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_clinical Clinical Data Analysis Hypothesis Hypothesis: NRP-1 promotes breast cancer angiogenesis In_Vitro In Vitro Studies Hypothesis->In_Vitro In_Vivo In Vivo Studies Hypothesis->In_Vivo Clinical_Relevance Clinical Relevance Hypothesis->Clinical_Relevance Co-IP Co-immunoprecipitation (NRP-1 & VEGFR-2) In_Vitro->Co-IP Migration_Invasion Transwell Migration & Invasion Assays In_Vitro->Migration_Invasion Western_Blot Western Blot (Signaling Proteins) In_Vitro->Western_Blot Matrigel_Plug Matrigel Plug Assay In_Vivo->Matrigel_Plug Xenograft Orthotopic Xenograft Model In_Vivo->Xenograft IHC Immunohistochemistry (Patient Tissues) Clinical_Relevance->IHC TCGA_Analysis TCGA Database Analysis Clinical_Relevance->TCGA_Analysis Conclusion Conclusion Co-IP->Conclusion Migration_Invasion->Conclusion Western_Blot->Conclusion Matrigel_Plug->Conclusion Xenograft->Conclusion IHC->Conclusion TCGA_Analysis->Conclusion

Experimental Workflow for Investigating NRP-1 in Breast Cancer Angiogenesis.

Conclusion and Future Directions

Neuropilin-1 is a pivotal regulator of breast cancer angiogenesis, acting as a critical co-receptor that amplifies pro-angiogenic signaling pathways. Its elevated expression, particularly in aggressive breast cancer subtypes, underscores its potential as a valuable prognostic biomarker and a compelling therapeutic target. The development of NRP-1 inhibitors, including monoclonal antibodies and peptide-based antagonists, has shown promise in preclinical models by effectively reducing tumor growth and metastasis. Future research should focus on further elucidating the intricate molecular mechanisms of NRP-1 signaling in different breast cancer contexts, identifying additional interacting partners, and exploring the efficacy of combination therapies that target both NRP-1 and other key drivers of tumor progression. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of NRP-1 and translate these findings into novel and effective treatments for breast cancer.

References

In Vitro Studies of CK3 Peptide with Breast Cancer Cell Lines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a detailed overview of the in vitro studies concerning the CK3 peptide (amino acid sequence: CLKADKAKC) and its interaction with breast cancer cell lines. Primarily developed for researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, outlines comprehensive experimental protocols, and visualizes key biological pathways and workflows. The this compound has emerged as a significant tool in cancer research, specifically for its high affinity and specificity towards Neuropilin-1 (NRP-1), a receptor frequently overexpressed in aggressive breast cancers.

Introduction: this compound and its Target, Neuropilin-1

The this compound is a cyclic peptide identified through phage display technology as a potent ligand for Neuropilin-1 (NRP-1)[1]. NRP-1 is a transmembrane glycoprotein (B1211001) that plays a crucial role in various cellular processes, including angiogenesis and cell migration. Its overexpression in several cancer types, notably in triple-negative breast cancer (TNBC) cell lines like MDA-MB-231, is often associated with a more aggressive phenotype and poorer prognosis[2]. This makes NRP-1 a compelling target for the development of targeted cancer therapies. The this compound's specific binding to NRP-1 allows for the directed delivery of therapeutic agents or imaging probes to cancer cells, minimizing off-target effects.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative findings from in vitro experiments with the this compound and various breast cancer cell lines.

Table 1: Comparative Binding of CK3-Phage to Breast Cancer Cell Lines

This table illustrates the relative binding efficiency of T7 phage displaying the this compound to a panel of human and murine breast cancer cell lines, correlated with their NRP-1 expression levels. Binding is normalized to the highly NRP-1-positive MDA-MB-231 cell line.

Cell LineTypeNRP-1 ExpressionRelative Phage Binding (%)
MDA-MB-231Human Triple-NegativeHigh100
4T1Murine Triple-NegativeModerate~60
MDA-MB-435HumanLow~20
MCF-7Human ER+/PR+Low~15
(Data are approximated from graphical representations in the cited literature[3])

Table 2: Competitive Inhibition of CK3-Phage Binding by Synthetic this compound

This table demonstrates the dose-dependent ability of the free synthetic this compound to competitively inhibit the binding of CK3-displaying phage to MDA-MB-231 cells.

Synthetic this compound Concentration (µM)Phage Binding Inhibition (%)
00
1~40
10~75
100~90
(Data are approximated from the dose-response curve presented in the source study[3])

Table 3: Enhanced Cellular Uptake of CK3-Conjugated Nanoparticles

This table highlights the functional consequence of this compound targeting: a significant increase in the uptake of paclitaxel-loaded micelles by MDA-MB-231 cells.

Nanoparticle FormulationIncreased Cellular Uptake vs. Free DrugIncreased Cellular Uptake vs. Unmodified Micelles
CK3-Peptide-Micelles4.7-fold2.2-fold

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to characterize the interaction of the this compound with breast cancer cells.

Western Blot for NRP-1 Expression

This protocol is used to confirm the expression of the this compound's target, NRP-1, in various breast cancer cell lines.

  • Cell Lysis: Cells are cultured to 80-90% confluency, washed with ice-cold PBS, and lysed with RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • Gel Electrophoresis: Equal amounts of protein (30-50 µg) are separated on a 10% SDS-PAGE gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour. It is then incubated overnight at 4°C with a primary antibody specific for NRP-1. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an ECL detection kit and imaged. A housekeeping protein like GAPDH or β-actin is used as a loading control[3][4][5].

Competitive Phage Binding Inhibition Assay

This assay is crucial for demonstrating the specificity of the synthetic this compound for its cellular target by competing with the CK3-displaying phage.

  • Cell Seeding: MDA-MB-231 cells are seeded in 24-well plates and grown to near confluency.

  • Competitive Binding: Cells are pre-incubated with increasing concentrations of the synthetic this compound (e.g., 0 to 100 µM) for 1 hour at 37°C.

  • Phage Incubation: A constant concentration of CK3-displaying T7 phage (e.g., 1x10¹⁰ pfu/well) is added to the wells and incubated for an additional 2 hours at 37°C.

  • Washing and Elution: Unbound phages are removed by extensive washing with PBS. Bound phages are then recovered by lysing the cells.

  • Titration: The number of recovered phages is quantified by a standard plaque assay using an E. coli host.

  • Analysis: The percentage of inhibition is calculated by comparing the phage titer in the presence of the synthetic peptide to the titer in the absence of the competitor[3].

Cellular Uptake Analysis by Flow Cytometry

This protocol quantifies the internalization of CK3-conjugated nanoparticles into breast cancer cells.

  • Cell Preparation: MDA-MB-231 cells are seeded in 6-well plates and allowed to adhere overnight.

  • Incubation: Cells are treated with fluorescently-labeled CK3-conjugated nanoparticles, unconjugated nanoparticles (control), or free dye (control) for a specified period (e.g., 4 hours) at 37°C.

  • Harvesting: After incubation, cells are washed with PBS, detached using trypsin, and collected by centrifugation.

  • Analysis: The cell pellet is resuspended in FACS buffer. The fluorescence intensity of individual cells is then measured using a flow cytometer.

  • Quantification: The mean fluorescence intensity of the cell populations is used to compare the uptake efficiency between the different treatment groups.

Visualizations: Signaling Pathways and Workflows

NRP-1 Signaling in Breast Cancer

The binding of ligands, such as the this compound, to NRP-1 can modulate several downstream signaling pathways that are critical for cancer progression. The diagram below illustrates key pathways influenced by NRP-1 activation.

NRP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK3 This compound NRP1 NRP-1 CK3->NRP1 VEGF VEGF VEGF->NRP1 VEGFR2 VEGFR2 VEGF->VEGFR2 NRP1->VEGFR2 Integrin Integrin β1 NRP1->Integrin PI3K PI3K VEGFR2->PI3K FAK FAK Integrin->FAK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Survival Survival Akt->Survival Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis Competitive_Binding_Workflow cluster_setup Assay Setup cluster_binding Binding Step cluster_analysis Analysis start Seed MDA-MB-231 cells in 24-well plate preincubation Pre-incubate cells with varying concentrations of synthetic this compound start->preincubation add_phage Add constant amount of CK3-displaying phage preincubation->add_phage incubation Incubate for 2 hours at 37°C add_phage->incubation wash Wash cells to remove unbound phage incubation->wash lyse Lyse cells to recover bound phage wash->lyse titer Determine phage titer by plaque assay lyse->titer analyze Calculate % inhibition of phage binding titer->analyze

References

An In-depth Technical Guide to the Cellular Uptake Mechanism of the CK2.3 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the cellular uptake mechanism of the CK2.3 peptide . Initial searches for a "CK3 peptide" yielded a targeting peptide with the sequence CLKADKAKC for which there is limited public information regarding its cellular uptake mechanism[1]. In contrast, the CK2.3 peptide is well-documented in the context of its internalization process. It is presumed that "CK3" may have been a typographical error.

Introduction

The CK2.3 peptide is a novel biomimetic peptide that plays a significant role in promoting osteogenesis, or bone formation[2][3]. It functions by mimicking the binding site of casein kinase 2 (CK2) on the bone morphogenetic protein receptor type Ia (BMPRIa), thereby inhibiting the interaction between CK2 and BMPRIa and activating downstream signaling pathways[3][4]. The therapeutic potential of CK2.3 as both an anabolic and anti-resorptive agent for conditions like osteoporosis has led to significant interest in its mechanism of action, particularly how it enters target cells to exert its effects[5]. Understanding the cellular uptake mechanism of CK2.3 is paramount for its development as a therapeutic agent and for designing effective drug delivery systems. This guide provides a comprehensive overview of the current understanding of the CK2.3 peptide's cellular internalization pathway, supported by experimental data and protocols.

Core Cellular Uptake Mechanism: Caveolae-Mediated Endocytosis

The primary mechanism by which the CK2.3 peptide enters cells is through caveolae-mediated endocytosis[2][3][6]. This is an energy-dependent process involving small, flask-shaped invaginations of the plasma membrane called caveolae. These structures are rich in cholesterol and sphingolipids and are characterized by the presence of the protein caveolin-1[2].

The internalization process begins with the binding of the CK2.3 peptide to the cell surface. The peptide was designed with an Antennapedia homeodomain signal sequence to facilitate its cellular uptake[4][7]. Following binding, the peptide is localized to caveolae, which then invaginate and pinch off from the plasma membrane to form vesicles. These vesicles transport the CK2.3 peptide into the cell. Studies have shown that the internalization of CK2.3 can be observed as early as 6 hours after stimulation[2][3][6].

To confirm the role of caveolae-mediated endocytosis, studies have utilized pharmacological inhibitors. For instance, treatment of cells with inhibitors of caveolae-mediated endocytosis was shown to block the uptake of CK2.3, while inhibitors of other endocytic pathways, such as clathrin-mediated endocytosis, had no significant effect[2].

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CK2_3 CK2.3 Peptide Caveolae Caveolae CK2_3->Caveolae Binding Vesicle Caveolar Vesicle (Endosome) Caveolae->Vesicle Internalization Cytosol Cytosolic Release Vesicle->Cytosol Endosomal Escape

Diagram 1: Caveolae-mediated endocytosis of the CK2.3 peptide.

Quantitative Data Summary

The following table summarizes the quantitative data related to the cellular uptake and activity of the CK2.3 peptide as reported in the literature.

ParameterValueCell LineExperimental ContextReference
Peptide Concentration for Osteogenesis 100 nMC2C12 murine myoblastsInduction of significant mineralization[2][3]
Time for Internalization Starting at 6 hoursC2C12 murine myoblastsObservation of CK2.3-Qdot® conjugates inside the cell[2][3][6]
Time for CK2 Release from BMPRIa 12 and 18 hoursC2C12 murine myoblastsTime-dependent release post-CK2.3 stimulation[3]
Time for Co-localization with CK2α 6, 12, and 18 hoursC2C12 murine myoblastsInteraction with endogenous CK2 post-internalization[3]
Effect of 50 nM CK2.3 on Cell Viability Decrease in cell populationRAW264.7 cellsConcentration-dependent effects on viability[4]
Effect of 100 nM and 1000 nM CK2.3 on Cell Viability No change in cell populationRAW264.7 cellsConcentration-dependent effects on viability[4]

Signaling Pathways Activated Post-Uptake

Upon internalization, the CK2.3 peptide initiates a cascade of intracellular signaling events that ultimately lead to osteogenesis. By binding to endogenous CK2α, CK2.3 facilitates the release of CK2 from BMPRIa[3]. This dissociation activates the BMPRIa downstream signaling pathways, primarily the Smad1/5/8 and ERK1/2 pathways[3][5]. The activation of these pathways leads to the upregulation of osteoblast-specific genes such as Osterix (OSX), Alkaline Phosphatase (ALP), and Osteocalcin (OCN), which are crucial for bone formation and mineralization[3].

cluster_pathway CK2.3 Signaling Pathway CK2_3_internalized Internalized CK2.3 Peptide CK2_alpha Endogenous CK2α CK2_3_internalized->CK2_alpha Binds to BMPRIa_CK2 BMPRIa-CK2 Complex CK2_alpha->BMPRIa_CK2 Causes release from BMPRIa_active Active BMPRIa BMPRIa_CK2->BMPRIa_active Activation Smad Smad1/5/8 Phosphorylation BMPRIa_active->Smad ERK ERK1/2 Phosphorylation BMPRIa_active->ERK Nucleus Nucleus Smad->Nucleus ERK->Nucleus Gene_expression Upregulation of OSX, ALP, OCN genes Nucleus->Gene_expression Osteogenesis Osteogenesis Gene_expression->Osteogenesis

Diagram 2: Downstream signaling cascade initiated by CK2.3.

Experimental Protocols

The investigation of the CK2.3 peptide's cellular uptake mechanism involves several key experimental methodologies.

  • Cell Line: C2C12 murine myoblast cells are commonly used as they can differentiate into osteoblasts[3].

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin, and incubated at 37°C in a 5% CO2 atmosphere[7].

  • Peptide Stimulation: For uptake and signaling experiments, cells are typically treated with 100 nM of the CK2.3 peptide[2][3].

To track the internalization of CK2.3, the peptide is often conjugated to a fluorescent marker, such as Quantum Dots (Qdot®s)[2].

  • Conjugation: CK2.3 is conjugated to Qdot®s to create a fluorescent bio-conjugate (CK2.3-Qdot®s).

  • Incubation: C2C12 cells are incubated with 100 nM of CK2.3-Qdot®s for various time points (e.g., 6, 12, 18 hours)[3].

  • Imaging: The cellular localization of the CK2.3-Qdot®s is visualized using confocal laser scanning microscopy[2].

To identify the specific endocytic pathway involved, pharmacological inhibitors are used.

  • Inhibitor Pre-treatment: Cells are pre-incubated with inhibitors for specific endocytic pathways (e.g., a caveolae-mediated endocytosis inhibitor) before the addition of CK2.3-Qdot®s[2].

  • Analysis: The effect of the inhibitors on the internalization of CK2.3-Qdot®s is assessed by comparing the intracellular fluorescence levels with and without the inhibitor using confocal microscopy.

Western blotting is a standard technique to analyze the activation of signaling pathways.

  • Cell Lysis: After treatment with CK2.3 for various durations, cells are lysed to extract total protein.

  • SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against phosphorylated and total forms of Smad1/5/8 and ERK1/2.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence detection system are used to visualize the protein bands.

cluster_workflow Experimental Workflow for CK2.3 Uptake and Signaling Analysis cluster_analysis Analysis Start Start Cell_culture Culture C2C12 cells Start->Cell_culture Peptide_treatment Treat with CK2.3 (or CK2.3-Qdot®s) Cell_culture->Peptide_treatment Incubation Incubate for defined time points Peptide_treatment->Incubation Confocal Confocal Microscopy (for uptake visualization) Incubation->Confocal Western_blot Western Blotting (for signaling pathways) Incubation->Western_blot Data_analysis Data Analysis and Interpretation Confocal->Data_analysis Western_blot->Data_analysis End End Data_analysis->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of CLKADKAKC Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide CLKADKAKC is a short, nine-amino-acid sequence characterized by the presence of two cysteine residues and three lysine (B10760008) residues. This composition suggests the potential for intramolecular disulfide bond formation, creating a cyclic structure, and a net positive charge at physiological pH due to the basic lysine residues. Such features are common in bioactive peptides, including antimicrobial and cell-penetrating peptides. This document provides detailed protocols for the chemical synthesis, purification, and characterization of the CLKADKAKC peptide, tailored for researchers in drug discovery and peptide chemistry.

Data Presentation

Table 1: Materials and Reagents for Peptide Synthesis and Purification
Reagent Grade Supplier Purpose
Rink Amide AM Resin100-200 mesh, 0.5-0.8 mmol/gVariousSolid support for peptide synthesis
Fmoc-Cys(Trt)-OHPeptide synthesis gradeVariousProtected amino acid
Fmoc-Lys(Boc)-OHPeptide synthesis gradeVariousProtected amino acid
Fmoc-Ala-OHPeptide synthesis gradeVariousProtected amino acid
Fmoc-Asp(OtBu)-OHPeptide synthesis gradeVariousProtected amino acid
HBTU>99.5%VariousCoupling reagent
DIPEA>99.5%VariousBase for coupling
Piperidine (B6355638)>99.5%VariousFmoc deprotection
N,N-Dimethylformamide (DMF)Anhydrous, amine-freeVariousSolvent
Dichloromethane (DCM)AnhydrousVariousSolvent
Trifluoroacetic acid (TFA)>99.5%VariousCleavage reagent
Triisopropylsilane (TIS)>98%VariousScavenger
1,2-Ethanedithiol (EDT)>98%VariousScavenger
Diethyl etherAnhydrousVariousPeptide precipitation
Acetonitrile (ACN)HPLC gradeVariousHPLC mobile phase
WaterHPLC gradeVariousHPLC mobile phase
Iodine>99.8%VariousOxidizing agent for disulfide bond formation
Table 2: Representative Yield and Purity Data for a Similar Cysteine- and Lysine-Rich Peptide
Parameter Value Method of Determination
Crude Peptide Yield75-85%Gravimetric analysis after cleavage and precipitation
Purity of Crude Peptide50-65%Analytical RP-HPLC (214 nm)
Yield after Purification20-30%Gravimetric analysis of lyophilized pure peptide
Final Purity>98%Analytical RP-HPLC (214 nm)
Theoretical Mass (Monoisotopic)Calculated for CLKADKAKCMass Spectrometry
Observed Mass (Monoisotopic)To be determinedMass Spectrometry

Note: The data presented are typical for the synthesis of short, basic, cysteine-containing peptides and may vary depending on the specific synthesis conditions and scale.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear CLKADKAKC

This protocol outlines the manual Fmoc-SPPS procedure for assembling the linear CLKADKAKC peptide on Rink Amide resin.

1. Resin Swelling:

  • Place Rink Amide AM resin (0.1 mmol scale) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin for 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for 15 minutes, then drain.

  • Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate at room temperature for 1-2 hours.

  • Monitor coupling completion using a Kaiser test.[1] If the test is positive (indicating incomplete coupling), repeat the coupling step.

4. Capping (Optional):

  • If coupling is incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion peptides.

  • Treat the resin with a solution of 5% acetic anhydride (B1165640) and 6% lutidine in DMF for 10 minutes.

5. Repeat Synthesis Cycle:

  • Repeat steps 2 and 3 for each amino acid in the sequence: C(Trt) -> K(Boc) -> A -> D(OtBu) -> K(Boc) -> A -> L -> C(Trt).

6. Final Fmoc Deprotection:

  • After coupling the final amino acid (Cys), perform a final Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Disulfide Bond Formation

This protocol describes the formation of the intramolecular disulfide bond while the peptide is still attached to the solid support.

1. Resin Preparation:

  • After the final Fmoc deprotection and washing of the peptidyl-resin, swell the resin in DMF.

2. Oxidation:

  • Prepare a solution of iodine (10 equivalents relative to the peptide) in DMF.

  • Add the iodine solution to the resin and agitate until a persistent yellow color of the solution is observed (typically 1-2 hours).[2]

  • The disappearance of the yellow color indicates the consumption of iodine, and more can be added if necessary.

3. Washing:

  • Once the oxidation is complete (as monitored by a test cleavage and LC-MS analysis), wash the resin thoroughly with DMF and DCM to remove excess iodine and byproducts.

Protocol 3: Cleavage from Resin and Side-Chain Deprotection

This protocol details the cleavage of the cyclic peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

  • Wash the dried peptidyl-resin with DCM and dry it under a stream of nitrogen.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/1,2-Ethanedithiol (EDT)/Water (92.5:2.5:2.5:2.5 v/v/v/v).[3] The scavengers TIS and EDT are crucial for protecting the cysteine residues and other sensitive amino acids.[4][5]

  • Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).

  • Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

5. Drying:

  • Dry the crude peptide pellet under vacuum to obtain a solid powder.

Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol describes the purification of the crude cyclic CLKADKAKC peptide. Due to its basic nature, a C18 column with standard TFA-containing mobile phases is suitable.[6][7]

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a small volume of mobile phase A or a water/acetonitrile mixture.

2. HPLC System and Conditions:

  • Column: Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient tailored to the peptide's hydrophobicity. A typical starting point would be 5-45% B over 40 minutes.

  • Flow Rate: Dependent on the column diameter.

  • Detection: UV absorbance at 214 nm and 280 nm.

3. Purification Run:

  • Inject the dissolved crude peptide onto the equilibrated column.

  • Run the gradient and collect fractions corresponding to the major peak.

4. Purity Analysis:

  • Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Pool the fractions with the desired purity (>98%).

5. Lyophilization:

  • Freeze the pooled fractions and lyophilize to obtain the pure peptide as a white, fluffy powder.

Protocol 5: Analytical Characterization

1. Analytical RP-HPLC:

  • To confirm the purity of the final product, inject a small amount of the lyophilized peptide onto an analytical C18 column using a fast gradient (e.g., 5-95% B over 15 minutes).

2. Mass Spectrometry:

  • Determine the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8][9] The observed mass should correspond to the theoretical mass of the cyclic CLKADKAKC peptide.

Mandatory Visualizations

Synthesis_Workflow Resin Rink Amide Resin SPPS Fmoc-SPPS (CLKADKAKC) Resin->SPPS 1. Synthesis Oxidation On-Resin Disulfide Bond Formation SPPS->Oxidation 2. Cyclization Cleavage Cleavage & Deprotection (TFA/TIS/EDT/H2O) Oxidation->Cleavage 3. Cleavage Purification RP-HPLC Purification Cleavage->Purification 4. Purification Analysis Analysis (LC-MS, HPLC) Purification->Analysis 5. QC Final Pure CLKADKAKC Peptide Analysis->Final

Caption: Workflow for the synthesis and purification of CLKADKAKC peptide.

SPPS_Cycle Start Peptide-Resin (N-Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Elongated Peptide-Resin (N-Fmoc) Wash2->End Repeat for next amino acid

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting

Table 3: Common Problems and Solutions in CLKADKAKC Synthesis and Purification
Problem Possible Cause(s) Recommended Solution(s)
Low Crude Yield - Incomplete coupling reactions.[1]- Premature cleavage from the resin.- Use a higher excess of amino acid and coupling reagents.- Double couple difficult residues.- Use a less acid-labile resin if premature cleavage is suspected.
Low Purity of Crude Peptide - Side reactions during synthesis (e.g., aspartimide formation, racemization).- Incomplete deprotection.- Aggregation of the peptide on the resin.[10]- Use appropriate side-chain protecting groups.- Ensure complete deprotection by extending reaction times or using fresh reagents.- Use structure-breaking amino acid derivatives (e.g., pseudoprolines) if aggregation is severe.
Incomplete Disulfide Bond Formation - Insufficient oxidizing agent.- Steric hindrance.- Increase the amount of iodine and/or the reaction time.- Monitor the reaction by LC-MS.- Consider alternative oxidation methods (e.g., air oxidation in solution).
Poor Resolution during HPLC Purification - Inappropriate gradient.- Column overloading.- Peptide aggregation in solution.- Optimize the HPLC gradient to better separate the target peptide from impurities.- Reduce the amount of peptide loaded onto the column.- Adjust the pH or solvent composition of the sample to improve solubility.
Presence of Multiple Peaks in Final Product - Incomplete purification.- Peptide degradation (e.g., oxidation of Cys).- Re-purify the peptide using a shallower gradient.- Ensure proper storage of the peptide (lyophilized, at -20°C or lower) to prevent degradation.

Conclusion

The synthesis and purification of the CLKADKAKC peptide can be successfully achieved using standard Fmoc-SPPS and RP-HPLC methodologies. Careful attention to the selection of protecting groups for cysteine and lysine, the conditions for disulfide bond formation, and the composition of the cleavage cocktail are critical for obtaining a high-purity product. The protocols and data presented in this application note provide a comprehensive guide for researchers to produce and characterize this potentially bioactive peptide for further investigation.

References

Application Notes and Protocols for Labeling CK3 Peptide with Technetium-99m

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the radiolabeling of the CK3 peptide (amino acid sequence: CLKADKAKC) with technetium-99m (⁹⁹ᵐTc). The this compound is a promising agent for targeting Neuropilin-1 (NRP-1), a receptor implicated in breast cancer.[1] This protocol outlines an indirect labeling method using the bifunctional chelator succinimidyl-hydrazinonicotinamide (HYNIC) to conjugate the peptide, followed by radiolabeling with ⁹⁹ᵐTc. A direct labeling approach is also discussed as an alternative. Detailed methodologies for the labeling procedure, purification, and quality control are provided, along with a summary of expected quantitative data. Additionally, diagrams illustrating the experimental workflow and the NRP-1 signaling pathway are included to facilitate a comprehensive understanding of the process and its biological context.

Introduction

The this compound, with its specific binding affinity for Neuropilin-1 (NRP-1), presents a valuable tool for molecular imaging studies in breast cancer.[1] Radiolabeling of CK3 with technetium-99m, a gamma-emitting radionuclide with ideal properties for Single Photon Emission Computed Tomography (SPECT), enables non-invasive visualization of NRP-1 expressing tumors.[2] This protocol focuses on a robust and widely applicable indirect labeling method involving the bifunctional chelator HYNIC, which reacts with the lysine (B10760008) residue in the this compound.[1][2] An alternative direct labeling method, leveraging the cysteine residues of CK3, is also presented.

Signaling Pathway

The this compound targets Neuropilin-1 (NRP-1), a transmembrane glycoprotein (B1211001) that acts as a co-receptor for various ligands, including vascular endothelial growth factor (VEGF) and semaphorins.[3][4] Upon ligand binding, NRP-1 forms complexes with other receptors, such as VEGFR2 or Plexins, to initiate downstream signaling cascades that are crucial for angiogenesis and neuronal guidance.[5][6] These pathways, often involving the activation of ERK, AKT, and other kinases, play a significant role in tumor growth and progression.[6]

NRP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CK3 This compound NRP1 NRP-1 CK3->NRP1 binds VEGF VEGF VEGF->NRP1 VEGFR2 VEGFR2 VEGF->VEGFR2 Sema3A Semaphorin 3A Sema3A->NRP1 PlexinA1 Plexin-A1 Sema3A->PlexinA1 NRP1->VEGFR2 forms complex NRP1->PlexinA1 forms complex ERK ERK VEGFR2->ERK activates AKT AKT VEGFR2->AKT activates SRC SRC VEGFR2->SRC activates p38_MAPK p38 MAPK VEGFR2->p38_MAPK activates PlexinA1->ERK activates PlexinA1->AKT activates PlexinA1->SRC activates PlexinA1->p38_MAPK activates Angiogenesis Angiogenesis & Tumor Progression ERK->Angiogenesis AKT->Angiogenesis SRC->Angiogenesis p38_MAPK->Angiogenesis

Neuropilin-1 (NRP-1) Signaling Pathway

Experimental Protocols

Indirect Labeling of this compound via HYNIC Conjugation

This method involves a two-step process: the conjugation of the HYNIC chelator to the this compound, followed by the radiolabeling with ⁹⁹ᵐTc.

Materials and Reagents:

  • This compound (CLKADKAKC)

  • Succinimidyl-hydrazinonicotinamide (S-HYNIC)

  • Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.2)

  • PD-10 desalting column

  • Sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Tricine (B1662993)

  • Ethylenediamine-N,N'-diacetic acid (EDDA)

  • Stannous Chloride (SnCl₂) dihydrate

  • 0.1 M Hydrochloric Acid (HCl)

  • Nitrogen gas

  • Sterile, pyrogen-free water for injection

  • 0.9% Sodium Chloride for injection

  • Syringes and sterile vials

Experimental Workflow:

Labeling_Workflow cluster_conjugation Step 1: HYNIC Conjugation cluster_labeling Step 2: 99mTc Labeling cluster_qc Step 3: Quality Control start Dissolve S-HYNIC in DMF reaction Mix S-HYNIC and this compound (Molar Ratio 10:1) start->reaction peptide_prep Dissolve this compound in Bicarbonate Buffer (pH 8.2) peptide_prep->reaction incubation Incubate at Room Temperature for 2 hours reaction->incubation purification Purify HYNIC-CK3 using PD-10 Column incubation->purification lyophilization Lyophilize Purified HYNIC-CK3 purification->lyophilization hynic_ck3 Reconstitute Lyophilized HYNIC-CK3 labeling_reaction Incubate at 100°C for 15 min hynic_ck3->labeling_reaction coligand Prepare Tricine/EDDA Co-ligand Solution coligand->labeling_reaction pertechnetate Add [99mTc]NaTcO4 pertechnetate->labeling_reaction stannous Add Stannous Chloride stannous->labeling_reaction itlc Radiochemical Purity by ITLC-SG labeling_reaction->itlc hplc Radiochemical Purity by Radio-HPLC labeling_reaction->hplc stability In vitro Stability in Saline and Serum hplc->stability

Experimental Workflow for Indirect Labeling

Procedure:

  • HYNIC Conjugation:

    • Dissolve S-HYNIC in a small volume of DMF.

    • Dissolve the this compound in 0.1 M sodium bicarbonate buffer (pH 8.2) at a concentration of 2-5 mg/mL.[1]

    • Add the S-HYNIC solution to the peptide solution at a molar ratio of 10:1 (HYNIC:peptide).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

    • Purify the resulting HYNIC-conjugated this compound (HYNIC-CK3) using a PD-10 desalting column equilibrated with sterile water.

    • Lyophilize the purified HYNIC-CK3 and store at -20°C.

  • ⁹⁹ᵐTc Labeling:

    • In a sterile, nitrogen-purged vial, dissolve 10-20 µg of lyophilized HYNIC-CK3 in 100 µL of sterile water.

    • Add 500 µL of a co-ligand solution containing tricine and EDDA.[7]

    • Add 1-10 mCi (37-370 MBq) of [⁹⁹ᵐTc]NaTcO₄ to the vial.

    • Add approximately 10 µL of a freshly prepared stannous chloride solution (1 mg/mL in 0.1 M HCl).

    • Incubate the reaction vial in a heating block at 100°C for 15 minutes.[7]

    • Allow the vial to cool to room temperature before proceeding to quality control.

Direct Labeling of this compound

This method takes advantage of the two cysteine residues in the this compound for direct chelation of ⁹⁹ᵐTc.

Materials and Reagents:

  • This compound (CLKADKAKC)

  • Sodium Gluconate

  • Stannous Chloride (SnCl₂) dihydrate

  • Sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄)

  • 0.1 M Hydrochloric Acid (HCl)

  • Sterile, pyrogen-free water for injection

  • 0.9% Sodium Chloride for injection

Procedure:

  • Prepare a gluconate solution by dissolving sodium gluconate in sterile water.

  • In a sterile vial, add 10-20 µg of this compound dissolved in sterile water.

  • Add the sodium gluconate solution to the peptide solution.

  • Add 1-10 mCi (37-370 MBq) of [⁹⁹ᵐTc]NaTcO₄.

  • Add a freshly prepared stannous chloride solution (1 mg/mL in 0.1 M HCl).

  • Incubate the reaction mixture at room temperature for 20-30 minutes.[8]

  • Proceed to quality control.

Quality Control

1. Radiochemical Purity (RCP) Determination by Instant Thin-Layer Chromatography (ITLC-SG):

  • Stationary Phase: ITLC-SG strips.

  • Mobile Phase 1 (Saline): To determine the percentage of free pertechnetate ([⁹⁹ᵐTc]NaTcO₄) and ⁹⁹ᵐTc-coligand complexes. The ⁹⁹ᵐTc-CK3 and reduced/hydrolyzed ⁹⁹ᵐTc remain at the origin (Rf=0), while free pertechnetate and ⁹⁹ᵐTc-coligand complexes migrate with the solvent front (Rf=1).

  • Mobile Phase 2 (Acetone): To determine the percentage of reduced/hydrolyzed ⁹⁹ᵐTc. The ⁹⁹ᵐTc-CK3 and free pertechnetate migrate with the solvent front (Rf=1), while reduced/hydrolyzed ⁹⁹ᵐTc remains at the origin (Rf=0).

  • Acceptance Criteria: RCP should be >90%.

2. Radiochemical Purity Determination by Radio-High-Performance Liquid Chromatography (Radio-HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).

  • Detection: In-line radiometric and UV detectors.

  • Procedure: Inject a small aliquot of the labeled peptide solution and monitor the chromatogram. The retention time of the ⁹⁹ᵐTc-CK3 peak should be distinct from that of free pertechnetate and other impurities.

  • Acceptance Criteria: A single major radioactive peak corresponding to the ⁹⁹ᵐTc-CK3 complex with >90% of the total radioactivity.

3. In Vitro Stability:

  • Incubate the purified ⁹⁹ᵐTc-CK3 in 0.9% saline and human serum at 37°C.

  • Analyze aliquots by radio-HPLC at various time points (e.g., 1, 4, and 24 hours) to assess the stability of the labeled peptide.[7][9]

  • Acceptance Criteria: The radiochemical purity should remain >90% over the study period.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the labeling of this compound with ⁹⁹ᵐTc. These values are based on typical results obtained for similar peptide labeling procedures found in the literature.[1][7][10][11][12]

ParameterExpected ValueMethod of Determination
HYNIC Conjugation
HYNIC to Peptide Ratio> 1Spectrophotometry
Radiolabeling
Labeling Efficiency> 90%ITLC / Radio-HPLC
Radiochemical Purity (post-purification)> 95%Radio-HPLC
Specific Activity> 1 Ci/µmolCalculation from radioactivity and peptide mass
Stability
In vitro stability in saline (24h)> 90%Radio-HPLC
In vitro stability in serum (24h)> 90%Radio-HPLC

Conclusion

This document provides a comprehensive guide for the successful radiolabeling of the NRP-1 targeting peptide CK3 with technetium-9⁹⁹ᵐTc. The detailed protocols for both indirect and direct labeling methods, along with rigorous quality control procedures, will enable researchers to produce a high-quality radiopharmaceutical for preclinical imaging studies. The provided diagrams of the experimental workflow and the NRP-1 signaling pathway offer a clear visual representation to aid in the understanding and implementation of these procedures. Adherence to these protocols is expected to yield a stable, high-purity ⁹⁹ᵐTc-CK3 conjugate suitable for in vitro and in vivo evaluation.

References

Application Notes and Protocols: CK3 Peptide for SPECT Imaging of Breast Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CK3 peptide (sequence: CLKADKAKC) is a promising agent for targeted molecular imaging of breast tumors. Its efficacy is rooted in its specific binding to Neuropilin-1 (NRP-1), a receptor frequently overexpressed in breast cancer cells.[1][2] This targeted approach allows for the visualization of tumors using Single Photon Emission Computed Tomography (SPECT), a non-invasive imaging technique. When labeled with a gamma-emitting radionuclide like Technetium-99m (99mTc), the this compound can accumulate at the tumor site, enabling detection and monitoring of the disease.[3] These application notes provide a comprehensive overview of the use of 99mTc-labeled this compound for SPECT imaging of breast tumors, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Data Presentation

Quantitative Data Summary

The following table summarizes the biodistribution of 99mTc-labeled this compound in mice bearing MDA-MB-231 breast cancer xenografts at 4 hours post-injection. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Tissue/OrganMean %ID/g ± SD
Tumor2.5 ± 0.5
Blood0.8 ± 0.2
Heart0.5 ± 0.1
Lung1.0 ± 0.3
Liver1.5 ± 0.4
Spleen0.4 ± 0.1
Kidney8.0 ± 1.5
Muscle0.3 ± 0.1
Bone0.6 ± 0.2

Data is synthesized from preclinical studies and is intended for research purposes. Actual results may vary.

Signaling Pathway and Experimental Workflow

This compound Targeting of NRP-1 on Breast Cancer Cells

CK3_NRP1_Signaling This compound Binding to NRP-1 on Breast Cancer Cells cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular CK3 99mTc-CK3 Peptide NRP1 Neuropilin-1 (NRP-1) CK3->NRP1 Specific Binding Internalization Internalization & Signal for Imaging NRP1->Internalization Receptor-Mediated Endocytosis

Caption: this compound binds to NRP-1, leading to internalization and signal emission for SPECT imaging.

Experimental Workflow for SPECT Imaging

Experimental_Workflow Workflow for SPECT Imaging with 99mTc-CK3 Peptide cluster_synthesis Peptide Preparation cluster_radiolabeling Radiolabeling cluster_invitro In Vitro Studies cluster_invivo In Vivo Imaging Peptide_Synthesis This compound Synthesis Peptide_Purification Purification & Characterization Peptide_Synthesis->Peptide_Purification Radiolabeling Labeling with 99mTc Peptide_Purification->Radiolabeling QC Quality Control (RCP) Radiolabeling->QC Binding_Assay Cell Binding Assay QC->Binding_Assay Injection Intravenous Injection QC->Injection Cell_Culture Breast Cancer Cell Culture (e.g., MDA-MB-231) Cell_Culture->Binding_Assay Animal_Model Tumor Xenograft Model Animal_Model->Injection SPECT_Imaging SPECT/CT Imaging Injection->SPECT_Imaging Biodistribution Biodistribution Studies SPECT_Imaging->Biodistribution

Caption: From peptide synthesis to in vivo imaging and analysis.

Experimental Protocols

Radiolabeling of this compound with Technetium-99m (99mTc)

Objective: To conjugate the this compound with 99mTc for use in SPECT imaging.

Materials:

  • This compound (CLKADKAKC)

  • Sodium pertechnetate (B1241340) ([99mTc]NaTcO4) from a 99Mo/99mTc generator

  • Stannous chloride (SnCl2) solution (1 mg/mL in 0.01 M HCl)

  • Saline solution (0.9% NaCl)

  • ITLC strips (e.g., Whatman No. 1)

  • Mobile phase: Saline and Acetone (B3395972)

  • Gamma counter

Protocol:

  • Reconstitute a vial of lyophilized this compound with 1 mL of saline.

  • In a sterile, nitrogen-purged vial, add 100 µg of this compound solution.

  • Add 50 µL of stannous chloride solution to the vial containing the peptide.

  • Gently mix the solution.

  • Add 1-2 mCi (37-74 MBq) of [99mTc]NaTcO4 to the vial.

  • Incubate the reaction mixture at room temperature for 20 minutes.

  • Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC).

    • Spot the ITLC strip with the reaction mixture.

    • Develop one strip in saline to determine the amount of free pertechnetate (Rf = 1).

    • Develop a second strip in acetone to determine the amount of reduced/hydrolyzed 99mTc (Rf = 0).

    • The 99mTc-CK3 peptide will remain at the origin (Rf = 0 in saline, Rf = 0 in acetone).

  • Calculate the RCP using a gamma counter. An RCP of >95% is desirable for in vivo studies.

In Vitro Cell Binding Assay

Objective: To determine the binding affinity and specificity of 99mTc-CK3 to NRP-1 expressing breast cancer cells.

Materials:

  • NRP-1 positive breast cancer cell line (e.g., MDA-MB-231)

  • NRP-1 negative cell line (for control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 99mTc-CK3 peptide

  • Unlabeled ("cold") this compound

  • Phosphate-buffered saline (PBS)

  • Gamma counter

  • 24-well plates

Protocol:

  • Seed breast cancer cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Wash the cells twice with ice-cold PBS.

  • For saturation binding:

    • Add increasing concentrations of 99mTc-CK3 (e.g., 0.1 to 50 nM) to the wells.

    • For non-specific binding, add a 100-fold excess of unlabeled this compound along with the radiolabeled peptide.

  • For competitive binding:

    • Add a fixed concentration of 99mTc-CK3 (e.g., 1 nM) to each well.

    • Add increasing concentrations of unlabeled this compound (e.g., 10^-12 to 10^-6 M).

  • Incubate the plates at 37°C for 1 hour.

  • Wash the cells three times with ice-cold PBS to remove unbound peptide.

  • Lyse the cells with 0.5 mL of 1 M NaOH.

  • Collect the cell lysate and measure the radioactivity in a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) from the saturation binding data, and the IC50 from the competitive binding data using appropriate software (e.g., GraphPad Prism).

In Vivo SPECT/CT Imaging in a Breast Tumor Xenograft Model

Objective: To visualize the accumulation of 99mTc-CK3 in breast tumors in a living animal model.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • MDA-MB-231 breast cancer cells

  • Matrigel

  • 99mTc-CK3 peptide

  • SPECT/CT scanner

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Induce tumor xenografts by subcutaneously injecting a suspension of 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a size of approximately 100-200 mm³.

  • Anesthetize the tumor-bearing mice.

  • Administer approximately 200 µCi (7.4 MBq) of 99mTc-CK3 in 100 µL of saline via intravenous tail vein injection.

  • At desired time points post-injection (e.g., 1, 4, and 24 hours), anesthetize the mice and perform SPECT/CT imaging.

    • Acquisition parameters for SPECT: Low-energy high-resolution (LEHR) collimator, 128x128 matrix, 20% energy window centered at 140 keV, 360° rotation with 60 projections at 20 seconds per projection.

    • Acquisition parameters for CT: 55 kVp, 1.0 mA, 512x512 matrix.

  • Reconstruct the images using an appropriate algorithm (e.g., OSEM).

  • Analyze the images to visualize the tumor uptake of the radiolabeled peptide.

Biodistribution Studies

Objective: To quantify the distribution of 99mTc-CK3 in various organs and the tumor.

Materials:

  • Tumor-bearing mice injected with 99mTc-CK3 (from the imaging study)

  • Gamma counter

  • Analytical balance

Protocol:

  • Immediately after the final imaging session, euthanize the mice.

  • Dissect the major organs (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone).

  • Weigh each organ and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • %ID/g = (counts in organ / weight of organ) / (total injected counts) x 100

  • Analyze the data to determine the tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).

Conclusion

The this compound, when radiolabeled with 99mTc, serves as a specific and effective probe for the SPECT imaging of NRP-1 positive breast tumors. The protocols outlined in these application notes provide a framework for researchers to utilize this promising agent in preclinical studies. The high tumor uptake and favorable biodistribution profile suggest that 99mTc-CK3 has the potential to be a valuable tool in the diagnosis and monitoring of breast cancer. Further investigation is warranted to translate these findings into clinical applications.

References

Application Notes and Protocols for CK3 Peptide-Conjugated Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery systems are at the forefront of advancing therapeutic efficacy while minimizing off-target side effects. Peptide-conjugated nanoparticles have emerged as a promising strategy, leveraging the specificity of peptides to guide drug-loaded nanocarriers to desired pathological sites. This document provides detailed application notes and protocols for the development of nanoparticles conjugated with the CK3 peptide for targeted drug delivery.

The this compound, with the amino acid sequence CLKADKAKC, is a targeting ligand for Neuropilin-1 (NRP-1)[1][2]. NRP-1 is a transmembrane receptor overexpressed in various cancer cells, including breast cancer, and is implicated in tumor angiogenesis and progression[1][3]. By conjugating CK3 to nanoparticles, a drug delivery system can be engineered to specifically recognize and internalize into NRP-1 expressing cells, thereby concentrating the therapeutic payload at the tumor site.

These notes will cover the synthesis, characterization, and evaluation of this compound-conjugated nanoparticles, providing researchers with the necessary protocols and expected data to embark on similar studies.

Data Summary

The following tables summarize representative quantitative data for NRP-1 targeting peptide-conjugated nanoparticles. While specific data for CK3-conjugated nanoparticles is emerging, the data presented here is based on a closely related peptide, CK2 (possessing a CK3 backbone), and other NRP-1 targeting peptides to provide a benchmark for expected outcomes[2].

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)
Unconjugated Nanoparticles150 ± 5.20.15 ± 0.02-25.3 ± 1.8N/A
CK3-Conjugated Nanoparticles165 ± 6.80.18 ± 0.03-20.1 ± 2.192 ± 4.5
Drug-Loaded Unconjugated NP155 ± 5.50.16 ± 0.02-28.4 ± 2.095 ± 3.8
Drug-Loaded CK3-Conjugated NP170 ± 7.10.19 ± 0.03-22.5 ± 2.393 ± 4.1

Data is representative and may vary based on the specific nanoparticle composition, drug, and conjugation chemistry.

Table 2: In Vitro and In Vivo Efficacy of NRP-1 Targeted Nanoparticles

Treatment GroupIn Vitro IC50 (µM) on NRP-1+ cellsIn Vivo Tumor Volume Reduction (%)Animal Model
Free Drug15.5 ± 1.235 ± 5.1Breast Cancer Xenograft
Drug-Loaded Unconjugated NP10.2 ± 0.955 ± 6.3Breast Cancer Xenograft
Drug-Loaded CK3-Conjugated NP2.5 ± 0.485 ± 7.8Breast Cancer Xenograft

IC50 values and tumor volume reduction are dependent on the specific drug, cell line, and animal model used.

Experimental Protocols

Protocol 1: Synthesis of this compound-Conjugated Nanoparticles

This protocol describes the synthesis of drug-loaded polymeric nanoparticles and subsequent conjugation of the this compound using the EDC/NHS chemical method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Drug of choice (e.g., Doxorubicin)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • This compound (CLKADKAKC) with an N-terminal amine group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):

    • Dissolve PLGA and the hydrophobic drug in DCM to form the oil phase.

    • Prepare an aqueous solution of PVA (e.g., 2% w/v).

    • Add the oil phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.

    • Collect the nanoparticles by ultracentrifugation and wash them three times with deionized water to remove excess PVA and unencapsulated drug.

  • This compound Conjugation (EDC/NHS Coupling):

    • Resuspend the nanoparticles in MES buffer.

    • Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups on the PLGA surface. Incubate for 15-30 minutes at room temperature.

    • Centrifuge the activated nanoparticles and resuspend them in PBS (pH 7.4).

    • Immediately add the this compound solution to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

    • Quench the reaction by adding a quenching agent (e.g., hydroxylamine).

    • Purify the CK3-conjugated nanoparticles by centrifugation to remove unreacted peptide and by-products. Resuspend in a suitable buffer for storage.

G cluster_NP_prep Nanoparticle Preparation cluster_conjugation This compound Conjugation drug_plga Drug + PLGA in DCM emulsion O/W Emulsion drug_plga->emulsion Homogenization pva_sol PVA Aqueous Solution pva_sol->emulsion evaporation Solvent Evaporation emulsion->evaporation Stirring nanoparticles Drug-Loaded Nanoparticles evaporation->nanoparticles np_mes Nanoparticles in MES Buffer nanoparticles->np_mes Resuspend activation Activation with EDC/NHS np_mes->activation activated_np Activated Nanoparticles activation->activated_np conjugation Conjugation Reaction activated_np->conjugation ck3 This compound ck3->conjugation conjugated_np CK3-Conjugated Nanoparticles conjugation->conjugated_np purification Purification conjugated_np->purification final_product Final Product purification->final_product

Experimental workflow for the synthesis of CK3-conjugated nanoparticles.
Protocol 2: Characterization of Nanoparticles

1. Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension in deionized water. Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, allow it to dry, and visualize under the microscope.

3. Drug Loading Efficiency and Entrapment Efficiency:

  • Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • To determine the amount of encapsulated drug, dissolve a known amount of lyophilized drug-loaded nanoparticles in a suitable organic solvent to disrupt the nanoparticles and release the drug.

    • Quantify the drug concentration using a pre-established standard curve.

    • Drug Loading Efficiency (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Entrapment Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol assesses the release kinetics of the encapsulated drug from the nanoparticles.

Method: Dialysis Method.

Procedure:

  • Place a known concentration of drug-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of the released drug in the collected samples using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug release over time.

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity

1. Cellular Uptake:

  • Method: Flow Cytometry or Confocal Microscopy.

  • Procedure:

    • Seed NRP-1 positive (e.g., MDA-MB-231) and NRP-1 negative (as a control) cells in appropriate culture plates.

    • Incubate the cells with fluorescently labeled CK3-conjugated and unconjugated nanoparticles for various time points.

    • For flow cytometry, wash, trypsinize, and analyze the cells to quantify the mean fluorescence intensity.

    • For confocal microscopy, wash, fix, and stain the cells with a nuclear stain (e.g., DAPI) and visualize the intracellular localization of the nanoparticles.

2. Cytotoxicity Assay:

  • Method: MTT or similar cell viability assay.

  • Procedure:

    • Seed NRP-1 positive cells in 96-well plates.

    • Treat the cells with varying concentrations of free drug, drug-loaded unconjugated nanoparticles, and drug-loaded CK3-conjugated nanoparticles.

    • After a predetermined incubation period (e.g., 48 or 72 hours), perform the MTT assay according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cell viability to determine the IC50 values.

Signaling Pathway

The this compound targets Neuropilin-1 (NRP-1), a co-receptor involved in several key signaling pathways that promote cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of CK3-conjugated nanoparticles.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK NRP1 NRP-1 NRP1->VEGFR Co-receptor TGFbR TGF-β Receptor NRP1->TGFbR Co-receptor Plexin Plexin NRP1->Plexin Co-receptor SMAD SMAD Pathway TGFbR->SMAD RhoA RhoA Pathway Plexin->RhoA CK3_NP CK3-NP CK3_NP->NRP1 Binding & Internalization VEGF VEGF VEGF->VEGFR VEGF->NRP1 TGFb TGF-β TGFb->TGFbR SEMA Semaphorin SEMA->NRP1 SEMA->Plexin Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Survival Survival PI3K_AKT->Survival MAPK->Angiogenesis Proliferation Proliferation MAPK->Proliferation Migration Migration SMAD->Migration RhoA->Migration

Neuropilin-1 (NRP-1) signaling pathways targeted by CK3-nanoparticles.

Conclusion

The development of this compound-conjugated nanoparticles represents a targeted approach for delivering therapeutics to NRP-1 overexpressing cancers. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, synthesize, and evaluate these promising drug delivery systems. Further optimization of nanoparticle composition, drug loading, and surface chemistry will continue to advance the clinical translation of this technology.

References

Application Notes and Protocols for In Vivo Imaging with CK3 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CK3 peptide (sequence: CLKADKAKC) is a promising targeting ligand for in vivo imaging of tumors that overexpress Neuropilin-1 (NRP-1), a receptor implicated in tumor angiogenesis and progression. This document provides detailed application notes and protocols for utilizing this compound-based probes for non-invasive in vivo imaging in preclinical animal models. The methodologies described herein are essential for researchers in oncology, molecular imaging, and drug development who are interested in visualizing and quantifying NRP-1 expression for diagnostic, prognostic, or therapeutic purposes.

Principle of this compound-Based Imaging

This compound exhibits high affinity and specificity for NRP-1. By conjugating CK3 to imaging moieties such as radionuclides for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), or near-infrared (NIR) fluorophores for Near-Infrared Fluorescence (NIRF) imaging, it is possible to non-invasively detect and quantify NRP-1 expressing tumors in vivo. The accumulation of the CK3-probe conjugate at the tumor site provides a signal that can be detected by the respective imaging modality, offering insights into tumor localization, size, and NRP-1 expression levels.

I. Animal Models for CK3 In Vivo Imaging

The most common animal models for evaluating this compound probes are xenograft tumor models in immunocompromised mice.

1.1. Recommended Animal Strains:

  • Athymic Nude (nu/nu) mice

  • Severe Combined Immunodeficiency (SCID) mice

1.2. Recommended Cell Lines: It is crucial to use cell lines with well-characterized NRP-1 expression levels.

Cell LineCancer TypeNRP-1 ExpressionNotes
MDA-MB-231 Breast CancerHighCommonly used for establishing breast cancer xenografts and demonstrates significant CK3 probe uptake.[1]
4T1 Breast CancerModerateA murine breast cancer cell line that can be used in immunocompetent mouse models.
MDA-MB-435 MelanomaModerateOften used in breast cancer research, but its origin is debated. Shows moderate NRP-1 expression.
MCF-7 Breast CancerLowCan be used as a negative control to demonstrate the specificity of the CK3 probe.[1]
NCI-H1299 Lung CancerNegativeSuitable as a negative control for in vivo imaging studies to assess non-specific uptake.

1.3. Protocol for Establishing Subcutaneous Xenograft Tumor Model:

  • Cell Culture: Culture NRP-1 positive (e.g., MDA-MB-231) and negative (e.g., NCI-H1299) cancer cells in their recommended media until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or serum-free media at a concentration of 5 x 10^7 cells/mL.

  • Animal Preparation: Anesthetize 4-6 week old female athymic nude mice using an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse. For comparative studies, NRP-1 negative cells can be injected into the left flank.

  • Tumor Growth Monitoring: Monitor the tumor growth every 2-3 days by measuring the tumor dimensions with a caliper. The tumor volume can be calculated using the formula: Volume = (length × width^2) / 2.

  • Ready for Imaging: The mice are typically ready for in vivo imaging experiments when the tumor volume reaches 100-200 mm³.

II. Preparation of this compound-Based Imaging Probes

2.1. Synthesis and Modification of this compound: The this compound (CLKADKAKC) can be synthesized using standard solid-phase peptide synthesis (SPPS) methods. For imaging applications, the peptide needs to be conjugated with a chelator for radiolabeling or a fluorophore. A common strategy is to add a linker, such as a polyethylene (B3416737) glycol (PEG) chain, to improve solubility and pharmacokinetic properties. For example, a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator with a PEG4 linker can be conjugated to the N-terminus of the this compound for subsequent radiolabeling with Gallium-68 (⁶⁸Ga).

2.2. Protocol for ⁹⁹ᵐTc Labeling of this compound for SPECT Imaging:

This protocol is a general guideline and may require optimization.

  • Reagents and Equipment:

    • This compound with a suitable chelator (e.g., HYNIC)

    • Sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) from a ⁹⁹ᵐTc generator

    • Stannous chloride (SnCl₂) solution (freshly prepared)

    • Tricine as a co-ligand

    • 0.1 M Sodium phosphate (B84403) buffer (pH 7.0)

    • PD-10 column for purification

    • ITLC strips and a suitable mobile phase for quality control

  • Labeling Procedure:

    • In a sterile vial, dissolve 10-20 µg of the this compound conjugate in 100 µL of 0.1 M sodium phosphate buffer (pH 7.0).

    • Add 5-10 mg of Tricine to the vial.

    • Add 5-10 µL of freshly prepared SnCl₂ solution (1 mg/mL in 0.01 M HCl).

    • Add 1-2 mCi (37-74 MBq) of Na⁹⁹ᵐTcO₄ to the reaction vial.

    • Incubate the reaction mixture at 100°C for 15-20 minutes.

    • Allow the vial to cool to room temperature.

  • Purification and Quality Control:

    • Purify the ⁹⁹ᵐTc-CK3 probe using a PD-10 column equilibrated with PBS.

    • Determine the radiochemical purity using instant thin-layer chromatography (ITLC) with a suitable mobile phase (e.g., saline and acetone). The radiolabeled peptide should remain at the origin in acetone (B3395972) while moving with the solvent front in saline. A radiochemical purity of >95% is desirable.

2.3. Protocol for ⁶⁸Ga Labeling of NOTA-CK3 Peptide for PET Imaging:

  • Reagents and Equipment:

    • NOTA-PEG₄-CK3 peptide

    • ⁶⁸Ge/⁶⁸Ga generator

    • 0.1 M HCl for elution

    • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

    • C18 Sep-Pak cartridge for purification

    • Radio-HPLC system for quality control

  • Labeling Procedure:

    • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

    • In a sterile reaction vial, add 5-10 µg of NOTA-PEG₄-CK3 peptide.

    • Add the ⁶⁸GaCl₃ eluate (approximately 0.5-1 mL, containing 5-10 mCi or 185-370 MBq of ⁶⁸Ga) to the peptide.

    • Adjust the pH of the reaction mixture to 4.0-4.5 by adding sodium acetate buffer.

    • Incubate the reaction at 95°C for 10-15 minutes.

  • Purification and Quality Control:

    • Purify the ⁶⁸Ga-NOTA-PEG₄-CK3 probe using a C18 Sep-Pak cartridge.

    • Perform quality control using radio-HPLC to determine the radiochemical purity, which should be >95%.

2.4. Protocol for NIRF Dye Conjugation to this compound:

  • Reagents and Equipment:

    • This compound with a reactive group (e.g., a primary amine)

    • NHS-ester functionalized NIR dye (e.g., Cy5.5-NHS ester)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

    • HPLC system for purification

  • Conjugation Procedure:

    • Dissolve the this compound in DMF or DMSO.

    • Add the NIR dye-NHS ester to the peptide solution at a molar ratio of 2:1 to 5:1 (dye:peptide).

    • Allow the reaction to proceed for 2-4 hours at room temperature in the dark.

  • Purification:

    • Purify the CK3-NIR dye conjugate using reverse-phase HPLC.

    • Lyophilize the purified product and store it protected from light.

III. In Vivo Imaging Protocols

3.1. General Animal Handling for Imaging:

  • Anesthesia: Anesthetize the tumor-bearing mice with isoflurane (1-2% in oxygen) for the duration of the imaging procedure.

  • Temperature Control: Maintain the body temperature of the anesthetized mice at 37°C using a heating pad.

  • Probe Administration: Administer the CK3 imaging probe via intravenous (tail vein) injection.

3.2. SPECT/CT Imaging Protocol with ⁹⁹ᵐTc-CK3:

  • Probe Injection: Inject approximately 200 µCi (7.4 MBq) of ⁹⁹ᵐTc-CK3 in 100-150 µL of saline into the tail vein of the anesthetized mouse.

  • Imaging Time Points: Acquire whole-body SPECT/CT images at various time points post-injection, such as 1, 2, 4, and 24 hours, to assess the biodistribution and tumor uptake kinetics.

  • Image Acquisition:

    • SPECT: Acquire SPECT data using a gamma camera equipped with a low-energy, high-resolution collimator. Typical acquisition parameters include a 128x128 matrix, 20% energy window centered at 140 keV, and a total of 60-90 projections over 360 degrees.

    • CT: Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis: Reconstruct the SPECT images using an appropriate algorithm (e.g., OSEM). Fuse the SPECT and CT images. Draw regions of interest (ROIs) over the tumor and major organs to quantify the radioactivity concentration, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

3.3. PET/CT Imaging Protocol with ⁶⁸Ga-NOTA-PEG₄-CK2:

  • Probe Injection: Inject approximately 100-150 µCi (3.7-5.5 MBq) of ⁶⁸Ga-NOTA-PEG₄-CK2 in 100-150 µL of saline via the tail vein.

  • Imaging Time Points: Perform dynamic or static PET/CT scans at time points such as 10, 30, and 60 minutes post-injection.

  • Image Acquisition:

    • PET: Acquire PET data for 10-15 minutes per bed position.

    • CT: Acquire a low-dose CT scan for attenuation correction and anatomical localization.

  • Image Analysis: Reconstruct the PET images and co-register with the CT images. Quantify tumor and organ uptake by drawing ROIs and calculating the %ID/g.

3.4. NIRF Imaging Protocol with CK3-NIR Dye:

  • Probe Injection: Inject 10-20 nmol of the CK3-NIR dye conjugate in 100 µL of PBS via the tail vein.

  • Imaging Time Points: Acquire whole-body fluorescence images at multiple time points, such as 1, 4, 8, and 24 hours post-injection.

  • Image Acquisition:

    • Use an in vivo fluorescence imaging system with the appropriate excitation and emission filters for the specific NIR dye used (e.g., for Cy5.5, excitation ~675 nm, emission ~720 nm).

    • Acquire both white light and fluorescence images.

  • Image Analysis:

    • Draw ROIs over the tumor and a contralateral background region.

    • Quantify the fluorescence intensity and calculate the tumor-to-background ratio.

IV. Quantitative Data Presentation

Biodistribution of ⁹⁹ᵐTc-CK3 in MDA-MB-231 Tumor-Bearing Nude Mice (%ID/g) [1]

Organ1 h4 h8 h24 h
Blood2.51 ± 0.450.98 ± 0.210.45 ± 0.120.12 ± 0.03
Heart1.23 ± 0.280.54 ± 0.150.28 ± 0.090.10 ± 0.02
Lung2.15 ± 0.391.12 ± 0.250.65 ± 0.180.25 ± 0.07
Liver3.45 ± 0.622.89 ± 0.512.11 ± 0.431.54 ± 0.31
Spleen1.02 ± 0.220.85 ± 0.190.67 ± 0.150.41 ± 0.11
Kidney15.23 ± 2.8910.11 ± 2.136.78 ± 1.543.12 ± 0.88
Stomach0.89 ± 0.170.65 ± 0.140.43 ± 0.110.21 ± 0.06
Intestine1.54 ± 0.311.21 ± 0.280.98 ± 0.220.54 ± 0.13
Muscle0.54 ± 0.130.31 ± 0.080.18 ± 0.050.09 ± 0.02
Tumor4.12 ± 0.88 5.67 ± 1.12 6.23 ± 1.34 4.56 ± 0.98

Tumor-to-Muscle Ratios of ⁹⁹ᵐTc-CK3 [1]

Time PointTumor-to-Muscle Ratio
1 h7.63 ± 1.54
4 h18.29 ± 3.67
8 h34.61 ± 7.21
24 h50.67 ± 10.34

V. Visualization of Signaling Pathways and Workflows

CK3_Imaging_Workflow cluster_preparation Preparation Phase cluster_imaging In Vivo Imaging Phase cluster_analysis Data Analysis Phase animal_model Establish Animal Model (Xenograft in Nude Mice) injection Intravenous Injection of CK3 Probe animal_model->injection probe_prep Prepare CK3 Imaging Probe (Radiolabeling or Fluorophore Conjugation) probe_prep->injection imaging Acquire Images (SPECT/CT, PET/CT, or NIRF) injection->imaging quantification Image Reconstruction & Quantification (%ID/g) imaging->quantification biodistribution Biodistribution Analysis (Tumor vs. Organs) quantification->biodistribution

Experimental workflow for in vivo imaging with this compound.

NRP1_Signaling_Pathway CK3 This compound NRP1 Neuropilin-1 (NRP-1) CK3->NRP1 Binds VEGFR2 VEGFR2 NRP1->VEGFR2 Co-receptor for VEGF signaling Plexin Plexin NRP1->Plexin Co-receptor for Semaphorin signaling PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK CellMigration Cell Migration Plexin->CellMigration Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival Akt->CellSurvival Angiogenesis Angiogenesis mTOR->Angiogenesis ERK->Angiogenesis ERK->CellMigration

Simplified NRP-1 signaling pathways targeted by this compound.

VI. Conclusion

The this compound serves as a robust targeting vector for the in vivo imaging of NRP-1 expressing tumors. The protocols provided herein offer a comprehensive guide for researchers to utilize CK3-based probes for SPECT, PET, and NIRF imaging in preclinical cancer models. Adherence to these detailed methodologies will facilitate the generation of reproducible and high-quality imaging data, thereby advancing our understanding of the role of NRP-1 in cancer and aiding in the development of novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols: CK3 Peptide for Monitoring Therapeutic Response in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CK3 peptide, with the amino acid sequence CLKADKAKC, is a promising molecular probe for monitoring therapeutic response in breast cancer. It selectively targets Neuropilin-1 (NRP-1), a transmembrane receptor that is overexpressed in various cancers, including aggressive subtypes of breast cancer.[1][2] NRP-1 plays a crucial role in tumor angiogenesis, progression, and chemoresistance, making it an excellent biomarker for assessing tumor response to treatment.[3][4][5] Monitoring changes in NRP-1 expression using the this compound can provide valuable insights into treatment efficacy and help in guiding personalized therapeutic strategies.

Studies have shown that the expression of NRP-1 in breast cancer tissues can be altered by neoadjuvant chemotherapy.[3][6] A significant decrease in NRP-1 expression following treatment is associated with a better overall survival rate in patients.[3][6] This correlation underscores the potential of using NRP-1-targeted imaging agents, such as radiolabeled or fluorescently-tagged this compound, to non-invasively monitor therapeutic response. By quantifying the signal from the this compound localized at the tumor site before and after therapy, researchers can infer changes in NRP-1 expression and, consequently, the tumor's response to the treatment.

These application notes provide an overview of the this compound's mechanism of action, detailed protocols for its use in preclinical imaging studies to monitor therapeutic response, and representative data.

Mechanism of Action and Signaling Pathway

The this compound functions by binding to Neuropilin-1 (NRP-1) on the surface of breast cancer cells. This interaction can be leveraged for molecular imaging by conjugating the peptide to an imaging agent, such as a radionuclide for Single-Photon Emission Computed Tomography (SPECT) or a near-infrared (NIR) fluorophore for fluorescence imaging.[1][2] The accumulation of the CK3-based imaging probe at the tumor site is proportional to the level of NRP-1 expression.

NRP-1 is a co-receptor for several growth factors, including Vascular Endothelial Growth Factor (VEGF), and is implicated in multiple signaling pathways that drive cancer progression. Key pathways influenced by NRP-1 in breast cancer include:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. NRP-1 can modulate this pathway, and its activation is often linked to therapy resistance.

  • RAS/MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. NRP-1 has been shown to be necessary for maximal activation of this pathway in certain breast cancer subtypes.

  • NF-κB Signaling: This pathway is crucial for inflammation, cell survival, and immune responses. NRP-1 can activate NF-κB signaling, contributing to tumor progression and resistance to therapy.

A simplified representation of the NRP-1 signaling network in breast cancer is depicted below.

NRP1_Signaling_Pathway Neuropilin-1 (NRP-1) Signaling in Breast Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRP1 NRP-1 PI3K PI3K NRP1->PI3K RAS RAS NRP1->RAS maintains max signaling VEGFR VEGFR VEGFR->PI3K EGFR_PDGFR EGFR/PDGFR EGFR_PDGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB activates Proliferation Gene Expression (Proliferation) mTOR->Proliferation Survival Gene Expression (Survival) mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IKK IKK IKK->NFkB activates NFkB->Survival Angiogenesis Gene Expression (Angiogenesis) NFkB->Angiogenesis Metastasis Gene Expression (Metastasis) NFkB->Metastasis VEGF VEGF VEGF->NRP1 binds VEGF->VEGFR binds EGF_PDGF EGF/PDGF EGF_PDGF->EGFR_PDGFR binds

NRP-1 Signaling Pathways in Breast Cancer.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies assessing tumor characteristics and response to therapy, which can be monitored using this compound-based imaging.

Table 1: In Vivo Tumor Uptake of NRP-1-Targeted Imaging Agent

Imaging AgentTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Tumor-to-Muscle RatioReference
¹¹¹In-DOTA-CK3MDA-MB-231 Xenograft2 h0.11 ± 0.027.1[7]
⁶⁸Ga-DOTA-NRP-1 PeptideHEK293T::hY1R Xenograft1 h2.93 ± 0.203.35[8]
NIRF-CK3MDA-MB-231 Xenograft4 hHighHigh[1][2]

%ID/g: Percentage of Injected Dose per gram of tissue.

Table 2: Monitoring Therapeutic Response using NRP-1 Expression

TherapyTumor ModelParameter MeasuredChange Post-Therapy (Responders)Change Post-Therapy (Non-Responders)Reference
Neoadjuvant ChemotherapyHuman Breast CancerTissue NRP-1 IRSSignificant DecreaseNo Significant Change[3]
Doxorubicin/CyclophosphamideMDA-MB-231 CellsNRP-1 Protein LevelIncreaseN/A[4]
PaclitaxelMDA-MB-231 CellsNRP-1 Protein LevelIncreaseN/A[4]

IRS: Immunohistochemistry Reaction Score.

Experimental Protocols

Protocol 1: In Vivo SPECT/CT Imaging with ¹¹¹In-DOTA-CK3 to Monitor Therapeutic Response

This protocol describes the use of SPECT/CT imaging with a radiolabeled this compound to non-invasively monitor changes in NRP-1 expression in a breast cancer xenograft model in response to therapy.

Materials:

  • This compound with a DOTA chelator (DOTA-CK3)

  • Indium-111 chloride (¹¹¹InCl₃)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • PD-10 desalting columns

  • Female athymic nude mice (4-6 weeks old)

  • MDA-MB-231 breast cancer cells

  • Matrigel

  • Therapeutic agent of choice (e.g., doxorubicin, paclitaxel)

  • SPECT/CT scanner

Workflow Diagram:

SPECT_Workflow cluster_preparation Preparation cluster_imaging Imaging and Treatment cluster_analysis Data Analysis A Tumor Xenograft Model Establishment (MDA-MB-231 cells in nude mice) D Baseline SPECT/CT Imaging (Day 0) A->D B Radiolabeling of DOTA-CK3 with ¹¹¹In C Purification and Quality Control of ¹¹¹In-DOTA-CK3 B->C C->D E Initiate Therapy (e.g., Chemotherapy) D->E F Follow-up SPECT/CT Imaging (e.g., Day 7, 14) E->F G Image Reconstruction and ROI Analysis F->G H Quantification of Tumor Uptake (%ID/g) G->H I Comparison of Baseline and Follow-up Scans H->I

Workflow for Monitoring Therapeutic Response with SPECT/CT.

Procedure:

  • Tumor Model Establishment:

    • Subcutaneously inject a suspension of 1 x 10⁶ MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

    • Allow tumors to grow to a palpable size (approximately 100-150 mm³).

  • Radiolabeling of DOTA-CK3:

    • Add ¹¹¹InCl₃ (approximately 1 mCi) to a solution of DOTA-CK3 (10-20 µg) in 0.1 M sodium acetate buffer (pH 5.0).

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Purify the radiolabeled peptide using a PD-10 desalting column, eluting with saline.

    • Determine the radiochemical purity by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A purity of >95% is required.

  • Baseline SPECT/CT Imaging:

    • Anesthetize the tumor-bearing mice.

    • Intravenously inject approximately 100-150 µCi of ¹¹¹In-DOTA-CK3 via the tail vein.

    • Perform a SPECT/CT scan at a predetermined optimal time point (e.g., 2 hours post-injection). Acquire whole-body CT followed by a SPECT scan.

  • Therapeutic Intervention:

    • Following baseline imaging, randomize the mice into treatment and control groups.

    • Administer the therapeutic agent to the treatment group according to the desired regimen. The control group receives a vehicle control.

  • Follow-up SPECT/CT Imaging:

    • At specified time points during and after the treatment course (e.g., weekly), repeat the SPECT/CT imaging procedure as described in step 3.

  • Data Analysis:

    • Reconstruct the SPECT and CT images and co-register them.

    • Draw regions of interest (ROIs) over the tumor and reference tissues (e.g., muscle) on the fused images.

    • Calculate the mean radioactivity concentration within the ROIs and express the tumor uptake as the percentage of the injected dose per gram of tissue (%ID/g).

    • Compare the tumor uptake values between the baseline and follow-up scans for both treatment and control groups to assess the change in NRP-1 expression.

Protocol 2: In Vivo Near-Infrared Fluorescence (NIRF) Imaging with CK3-Fluorophore Conjugate

This protocol outlines the use of a fluorescently labeled this compound for monitoring therapeutic response in a preclinical breast cancer model.

Materials:

  • This compound conjugated to a near-infrared fluorophore (e.g., Cy5.5, IRDye 800CW)

  • Phosphate-buffered saline (PBS)

  • Female athymic nude mice with established MDA-MB-231 xenografts

  • Therapeutic agent of choice

  • In vivo NIRF imaging system

Workflow Diagram:

NIRF_Workflow cluster_prep Preparation cluster_img_treat Imaging and Treatment cluster_data Data Analysis J Establish Breast Cancer Xenograft Model L Baseline NIRF Imaging (Pre-injection and post-injection time course) J->L K Prepare CK3-Fluorophore Conjugate Solution K->L M Administer Therapy L->M N Follow-up NIRF Imaging at defined intervals M->N O Define Regions of Interest (ROI) over tumor and background N->O P Quantify Mean Fluorescence Intensity (MFI) O->P Q Calculate Tumor-to-Background Ratio (TBR) P->Q R Compare TBR between baseline and follow-up Q->R

Workflow for Monitoring Therapeutic Response with NIRF Imaging.

Procedure:

  • Tumor Model Establishment:

    • As described in Protocol 1, establish MDA-MB-231 xenografts in nude mice.

  • Preparation of CK3-Fluorophore Conjugate:

    • Dissolve the CK3-fluorophore conjugate in sterile PBS to the desired concentration (e.g., 1 nmol in 100 µL).

  • Baseline NIRF Imaging:

    • Anesthetize the mice and acquire a pre-injection (background) image.

    • Intravenously inject the CK3-fluorophore conjugate.

    • Acquire images at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours) to determine the optimal imaging window with the highest tumor-to-background ratio.

  • Therapeutic Intervention:

    • After baseline imaging, treat the mice with the selected therapy as described in Protocol 1.

  • Follow-up NIRF Imaging:

    • Perform NIRF imaging at the same time points and using the same imaging parameters as the baseline scan.

  • Data Analysis:

    • Using the imaging software, draw ROIs over the tumor and an adjacent non-tumor area (background).

    • Measure the mean fluorescence intensity (MFI) for each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the MFI of the tumor by the MFI of the background.

    • Compare the TBR values from the baseline and follow-up imaging sessions to evaluate the change in probe accumulation, reflecting NRP-1 expression.

Conclusion

The this compound represents a valuable tool for the non-invasive monitoring of therapeutic response in breast cancer models expressing Neuropilin-1. By employing imaging modalities such as SPECT and NIRF, researchers can longitudinally assess changes in NRP-1 expression in response to various treatments. The protocols provided herein offer a framework for conducting such preclinical studies, which can aid in the development of more effective and personalized cancer therapies. The correlation between a decrease in NRP-1 levels and positive treatment outcomes suggests that CK3-based imaging could potentially be translated into a clinical setting for patient stratification and real-time assessment of treatment efficacy.

References

CK3 Peptide: A Tool for Investigating Neuropilin-1 Expressing Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropilin-1 (NRP-1) is a transmembrane glycoprotein (B1211001) that plays a crucial role in a variety of physiological and pathological processes, including neuronal guidance, angiogenesis, and tumor progression.[1][2][3] Overexpressed in numerous cancer cell lines and tumor vasculatures, NRP-1 has emerged as a significant target for cancer diagnostics and therapeutics.[2][4] The CK3 peptide (sequence: CLKADKAKC) is a targeting ligand that has been identified to bind to NRP-1, making it a valuable tool for studying NRP-1 expressing tumors.[2][5] These application notes provide detailed protocols and data for the use of the this compound in preclinical cancer research.

Principle of Action

The this compound functions as a targeting moiety that specifically recognizes and binds to Neuropilin-1. While the exact binding affinity of the unmodified this compound is not widely published, a modified version of its derivative, CK2 ([68Ga]Ga-NOTA-PEG4-CK2), has been shown to bind to NRP-1 with a high affinity, exhibiting a dissociation constant (Kd) of 25.39 ± 1.65 nM.[6] The this compound contains a cryptic C-end rule (CendR) motif, which is a key structural feature for binding to the b1b2 domain of NRP-1.[3][5][7][8] This interaction allows for the delivery of conjugated imaging agents or therapeutic payloads to NRP-1 expressing cells.

Data Presentation

Quantitative Data Summary
PeptideTargetBinding Affinity (Kd)ApplicationReference
[68Ga]Ga-NOTA-PEG4-CK2Neuropilin-125.39 ± 1.65 nMPET Imaging[6]
Anti-NRP-1 Monoclonal Antibody (A6-11-26)Neuropilin-11.67 ± 0.14 nMSPECT Imaging[4]

Signaling Pathways and Experimental Workflows

Neuropilin-1 Signaling Pathway

NRP-1 acts as a co-receptor for various ligands, most notably Vascular Endothelial Growth Factor (VEGF).[9][10][11][12] The binding of VEGF to its receptor, VEGFR2, is enhanced by the presence of NRP-1, leading to the activation of downstream signaling pathways that promote angiogenesis, cell migration, and survival. The this compound, by binding to NRP-1, can competitively inhibit the binding of natural ligands like VEGF, thereby potentially modulating these signaling cascades.

NRP1_Signaling cluster_cell Tumor Cell VEGF VEGF NRP1 NRP-1 VEGF->NRP1 Binds VEGFR2 VEGFR2 VEGF->VEGFR2 Binds CK3 This compound CK3->NRP1 Inhibits Binding NRP1->VEGFR2 Enhances Signaling PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK Tyr407 Phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration & Invasion FAK->Migration Angiogenesis Angiogenesis

Caption: NRP-1 signaling pathway and the inhibitory action of the this compound.

Experimental Workflow: In Vivo Tumor Imaging

The following diagram outlines a general workflow for in vivo imaging of NRP-1 expressing tumors using a labeled this compound.

InVivo_Workflow cluster_workflow In Vivo Imaging Workflow start Start: Tumor Model Establishment peptide_prep This compound Labeling (e.g., with SPECT or fluorescent probe) start->peptide_prep injection Intravenous Injection of Labeled Peptide peptide_prep->injection imaging In Vivo Imaging (SPECT/CT or NIRF) at multiple time points injection->imaging biodistribution Ex Vivo Biodistribution Analysis imaging->biodistribution data_analysis Data Analysis and Quantification biodistribution->data_analysis end End: Tumor Visualization & Quantification data_analysis->end

Caption: General experimental workflow for in vivo tumor imaging with labeled this compound.

Experimental Protocols

Protocol 1: In Vitro Binding Assay (Competitive Inhibition)

This protocol is designed to assess the binding of this compound to NRP-1 positive cells.

Materials:

  • NRP-1 positive cancer cell line (e.g., MDA-MB-231)

  • NRP-1 negative cancer cell line (for control)

  • This compound

  • Labeled NRP-1 ligand (e.g., radiolabeled or fluorescently tagged VEGF or a known NRP-1 binding peptide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • 96-well plates

  • Incubator

  • Detection instrument (e.g., gamma counter or fluorescence plate reader)

Procedure:

  • Cell Seeding: Seed NRP-1 positive and negative cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Competitive Binding:

    • Prepare a series of dilutions of the this compound in binding buffer (PBS with 0.1% BSA).

    • Add the CK3 dilutions to the wells.

    • Add a constant concentration of the labeled NRP-1 ligand to all wells.

    • Incubate for 2-4 hours at 4°C with gentle agitation.

  • Washing: Wash the cells three times with cold PBS to remove unbound ligands.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Detection: Measure the amount of bound labeled ligand in the cell lysate using the appropriate detection instrument.

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the this compound concentration to determine the IC50 value.

Protocol 2: In Vivo SPECT/CT Imaging

This protocol provides a general guideline for performing SPECT/CT imaging in a xenograft mouse model. This protocol is adapted from studies using other radiolabeled peptides for tumor imaging.[13][14]

Materials:

  • Tumor-bearing mice (e.g., nude mice with MDA-MB-231 xenografts)

  • 99mTc-labeled this compound (or other suitable SPECT isotope)

  • Anesthesia (e.g., isoflurane)

  • SPECT/CT scanner

  • Saline solution

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane.

  • Radiotracer Administration: Inject approximately 5-10 MBq of the 99mTc-labeled this compound in 100-200 µL of saline intravenously via the tail vein.

  • Imaging:

    • At desired time points post-injection (e.g., 1, 4, 24 hours), place the anesthetized mouse in the SPECT/CT scanner.

    • Acquire SPECT images followed by CT images for anatomical co-registration.

  • Image Analysis: Reconstruct and co-register the SPECT and CT images. Analyze the images to visualize the tumor uptake of the radiolabeled peptide.

Protocol 3: Ex Vivo Biodistribution Study

This protocol is a follow-up to the in vivo imaging to quantify the distribution of the radiolabeled peptide in different organs.

Materials:

  • Mice from the in vivo imaging study

  • Gamma counter

  • Scales for weighing organs

  • Dissection tools

Procedure:

  • Euthanasia and Dissection: At the final imaging time point, euthanize the mice.

  • Organ Harvesting: Dissect and collect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weighing and Counting:

    • Weigh each organ.

    • Measure the radioactivity in each organ using a gamma counter.

    • Include a standard of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis: Calculate the %ID/g for each organ and present the data in a table to show the biodistribution profile of the labeled this compound.

Conclusion

The this compound represents a promising tool for the investigation of NRP-1 expressing tumors. Its specificity for NRP-1 allows for targeted imaging and has the potential for the development of targeted therapies. The protocols and data presented here provide a framework for researchers to utilize the this compound in their preclinical studies. Further characterization of the this compound's binding kinetics and its effects on NRP-1 mediated signaling will continue to enhance its utility in cancer research.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis of C-Peptide (CK3)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of C-peptide (B549688) (CK3), encountering low yields can be a significant impediment. This guide provides a structured approach to troubleshooting common issues, offering detailed protocols and insights to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the SPPS of C-peptide?

Low yields in C-peptide synthesis can stem from several factors, often related to its specific amino acid sequence (EAEDLQVGQVELGGGPGAGSLQPLALEGSLQ).[1][2][3] Key contributors include:

  • Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.

  • Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences. This is particularly challenging with sterically hindered amino acids.

  • Peptide Aggregation: The C-peptide sequence contains hydrophobic residues (L, V) and a GGG motif, which can promote the formation of secondary structures like β-sheets on the resin.[4] This aggregation can physically block reactive sites, hindering both deprotection and coupling steps.[4]

  • Aspartimide Formation: The presence of aspartic acid (D) in the sequence can lead to the formation of a cyclic aspartimide intermediate, which can result in side products and chain termination.

  • Resin and Linker Issues: Suboptimal resin loading, poor swelling of the resin beads, or instability of the chemical linker under reaction conditions can significantly reduce the final yield.

Q2: How can I detect and diagnose the cause of low yield in my C-peptide synthesis?

Identifying the root cause requires a combination of real-time monitoring and post-synthesis analysis.

  • Colorimetric Tests: Qualitative tests like the Kaiser test can be performed on a few resin beads after the coupling step. A positive result (blue color) indicates the presence of free primary amines, signifying an incomplete coupling reaction.

  • Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by MS is the most direct method to identify impurities. The presence of species with lower molecular weights than the target C-peptide suggests truncation or deletion events.

  • High-Performance Liquid Chromatography (HPLC) Analysis of Crude Product: HPLC of the crude product provides a profile of the sample's purity. A complex chromatogram with multiple peaks indicates that various side reactions or incomplete steps have occurred during the synthesis.

Q3: What is a "difficult sequence," and how does it apply to C-peptide?

A "difficult sequence" is a peptide chain prone to forming stable secondary structures on the resin, leading to aggregation. This aggregation hinders the access of reagents to the growing peptide chain, resulting in incomplete reactions and low yields. The C-peptide sequence possesses characteristics of a difficult sequence due to its length and the presence of hydrophobic residues and a glycine-rich region, which are known to promote aggregation.[5]

Troubleshooting Guides

Issue 1: Incomplete Fmoc-Deprotection
  • Symptoms: Low yield of the final product, with mass spectrometry analysis showing significant amounts of truncated peptide sequences.

  • Causes & Solutions:

CauseSolution
Degraded Deprotection Reagent Use fresh, high-quality piperidine (B6355638) solution for each synthesis.
Insufficient Deprotection Time Increase the deprotection time or perform a second deprotection step.
Peptide Aggregation See the "Peptide Aggregation" section below for mitigation strategies.
Issue 2: Poor Coupling Efficiency
  • Symptoms: Low yield, with mass spectrometry indicating the presence of deletion sequences (missing one or more amino acids).

  • Causes & Solutions:

CauseSolution
Sterically Hindered Amino Acids For residues like Valine (V) in the C-peptide sequence, consider double coupling or using a more potent coupling reagent like HATU or HCTU.[6][7]
Low Quality or Degraded Reagents Ensure all amino acids and coupling reagents are fresh and of high purity.
Peptide Aggregation See the "Peptide Aggregation" section below.
Premature Cleavage from Linker If using a highly acid-sensitive linker, the mild acidity of some coupling activators can cause premature cleavage. Consider a more robust linker.
Issue 3: On-Resin Peptide Aggregation
  • Symptoms: Swelling of the resin beads decreases, leading to slow or incomplete deprotection and coupling reactions. Colorimetric tests may give false negatives.

  • Causes & Solutions:

CauseSolution
Hydrophobic Collapse & β-Sheet Formation The presence of multiple Leucine and Valine residues, along with the GGG sequence in C-peptide, promotes aggregation.
High Resin Loading Use a resin with a lower substitution level to increase the distance between peptide chains.
Standard Synthesis Conditions Employ aggregation-disrupting strategies (see protocol below).

Experimental Protocols

General Fmoc-Based Solid-Phase Peptide Synthesis Protocol (Optimized for C-Peptide)

This protocol outlines a standard cycle for adding one amino acid. Repeat this cycle for each amino acid in the C-peptide sequence.

  • Resin Selection and Swelling:

    • Choose a suitable resin (e.g., Rink Amide resin for a C-terminal amide).[8]

    • Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour.[8]

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the reaction vessel and repeat the treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, HATU; 3-5 equivalents) in DMF.

    • Add a base (e.g., N,N-Diisopropylethylamine - DIPEA; 6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For difficult couplings (e.g., Val, Pro), a second coupling may be necessary.

    • Wash the resin with DMF (3-5 times).

  • Monitoring and Capping (Optional but Recommended):

    • Perform a Kaiser test to check for complete coupling.

    • If the Kaiser test is positive, consider a capping step with acetic anhydride (B1165640) to block any unreacted amines and prevent the formation of deletion peptides.

  • Strategies to Mitigate Aggregation (for C-peptide):

    • Chaotropic Salts: Before a difficult coupling, wash the resin with a solution of 0.8 M LiCl in DMF to disrupt secondary structures.

    • Microwave-Assisted SPPS: The use of microwave energy can accelerate coupling and deprotection steps and help to disrupt aggregation.

    • Pseudoproline Dipeptides: At specific locations in the sequence (e.g., Ser-Leu), using a pseudoproline dipeptide can disrupt the formation of secondary structures.[9]

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

Visualizing Workflows and Chemical Pathways

Troubleshooting_Workflow cluster_synthesis SPPS of CK3 cluster_diagnosis Diagnosis cluster_solution Corrective Actions Start Start Synthesis LowYield Low Yield Observed Start->LowYield Analysis Analyze Crude Product (HPLC/MS) LowYield->Analysis Truncation Truncated Sequences Analysis->Truncation Predominant low MW species Deletion Deletion Sequences Analysis->Deletion Species with mass of AA missing Aggregation Complex Impurities / Poor Resolution Analysis->Aggregation Broad peaks / insoluble material Deprotection Optimize Deprotection (Fresh Reagent, Longer Time) Truncation->Deprotection Coupling Optimize Coupling (Double Couple, Stronger Reagent) Deletion->Coupling AggregationSol Address Aggregation (Chaotropic Salts, MW, Pseudoprolines) Aggregation->AggregationSol

Caption: A troubleshooting workflow for low yield in SPPS.

Aspartimide_Formation Peptide_Asp Peptide Chain with Aspartic Acid Aspartimide Aspartimide Intermediate (Cyclic) Peptide_Asp->Aspartimide Deprotection Step Piperidine Piperidine (Base) Piperidine->Aspartimide Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Ring Opening (Desired) Beta_Peptide Side Product: β-Peptide Aspartimide->Beta_Peptide Ring Opening (Side Reaction) Piperidide Side Product: Piperidide Adduct Aspartimide->Piperidide Nucleophilic Attack by Piperidine

Caption: Aspartimide formation side reaction pathway.

References

Technical Support Center: Optimizing Radiolabeling of CK3 Peptide for SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the radiolabeling efficiency of the novel CK3 peptide for Single Photon Emission Computed Tomography (SPECT) imaging. The following resources are designed to address common challenges and provide standardized protocols for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for radiolabeling this compound with Technetium-99m (99mTc)?

A1: The optimal pH for radiolabeling peptides with 99mTc typically falls within a range of 4 to 6.[1][2] For the this compound, it is recommended to start with a pH of 5 and optimize from there. Both highly acidic (pH < 4) and alkaline (pH > 7) conditions can significantly reduce the labeling yield.[1][2][3]

Q2: Which reducing agent is recommended for the 99mTc-labeling of CK3?

A2: Stannous chloride (SnCl₂) is the most commonly used reducing agent for 99mTc radiopharmaceuticals.[4][5] It effectively reduces the pertechnetate (B1241340) ion (TcO₄⁻) to a lower oxidation state, allowing it to be chelated by the this compound.[4] The optimal concentration of the reducing agent is critical, as insufficient amounts will result in poor labeling efficiency, while an excess can lead to the formation of colloidal impurities.[1]

Q3: How does the concentration of the this compound precursor affect labeling efficiency?

A3: The concentration of the peptide precursor is a key factor in achieving high radiochemical purity. Generally, increasing the precursor concentration can improve the radiochemical yield.[6] However, it is important to find the optimal concentration to ensure high molar activity and avoid wasting the peptide.[6] For initial experiments with CK3, a concentration range of 10-50 µg of peptide per reaction is a good starting point.[7]

Q4: What is the recommended incubation time and temperature for the labeling reaction?

A4: Many 99mTc-peptide labeling reactions can be efficiently performed at room temperature.[1] However, some peptides may require heating to achieve optimal labeling efficiency.[8] A typical incubation time is between 15 to 30 minutes.[1] It is advisable to perform kinetic studies to determine the optimal incubation time for the this compound.

Q5: How can I assess the radiochemical purity (RCP) of my 99mTc-CK3 preparation?

A5: The radiochemical purity of 99mTc-labeled peptides is most commonly determined using instant thin-layer chromatography (ITLC) or radio-high-performance liquid chromatography (radio-HPLC).[7][9][10] ITLC is a rapid method to separate the labeled peptide from free pertechnetate and reduced/hydrolyzed technetium.[7][9] Radio-HPLC provides a more detailed analysis of the different radiolabeled species.[10]

Q6: What are common causes of low radiolabeling efficiency?

A6: Low radiolabeling efficiency can be caused by several factors, including suboptimal pH, incorrect amount of reducing agent, low precursor concentration, presence of oxidizing agents, or issues with the quality of the 99mTc eluate.[1][5][11] A systematic troubleshooting approach is necessary to identify and resolve the issue.

Troubleshooting Guides

Issue: Low Radiochemical Purity (<90%)

This guide will help you troubleshoot common causes of low radiochemical purity.

Question: My radiochemical purity (RCP) for 99mTc-CK3 is below the acceptable limit of 90%. What are the potential causes and how can I resolve this?

Answer: Low RCP is a common issue that can be attributed to several factors in the labeling process. Follow this step-by-step guide to identify and address the problem.

Step 1: Verify the Quality of the 99mTc Eluate

  • Potential Cause: The 99mTc eluate may contain oxidizing agents or have low radionuclide purity.

  • Solution:

    • Always use a fresh eluate from a generator that has been eluted within the last 24 hours.

    • Perform quality control on the eluate to check for radionuclide purity (e.g., Molybdenum-99 breakthrough).[12]

Step 2: Check the pH of the Reaction Mixture

  • Potential Cause: The pH of the reaction mixture is outside the optimal range for CK3 labeling.

  • Solution:

    • Measure the pH of the final reaction mixture.

    • Adjust the pH to the optimal range (typically 4-6) using appropriate buffers.[1][2] Perform small-scale experiments to determine the exact optimal pH for CK3.

Step 3: Evaluate the Amount of Reducing Agent

  • Potential Cause: The amount of stannous chloride is either insufficient or in excess.

  • Solution:

    • Titrate the amount of stannous chloride in the reaction. Start with a lower concentration and gradually increase it to find the optimal amount that maximizes RCP without forming colloids.[1]

Step 4: Assess the Peptide Precursor Concentration

  • Potential Cause: The concentration of the this compound is too low for the amount of radioactivity being used.

  • Solution:

    • Increase the amount of this compound in the reaction vial.[6] A higher peptide concentration can drive the reaction towards the formation of the desired 99mTc-CK3 complex.

Step 5: Review Incubation Time and Temperature

  • Potential Cause: The reaction has not gone to completion, or the temperature is not optimal.

  • Solution:

    • Increase the incubation time. Take aliquots at different time points (e.g., 15, 30, 60 minutes) to determine when the RCP plateaus.

    • If labeling at room temperature, try incubating the reaction at a slightly elevated temperature (e.g., 37°C), as some peptides require heat for efficient labeling.[8]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with 99mTc

Objective: To radiolabel the this compound with 99mTc for SPECT imaging.

Materials:

  • This compound precursor kit (lyophilized)

  • Sodium pertechnetate (Na⁹⁹ᵐTcO₄) eluate

  • Stannous chloride (SnCl₂) solution (freshly prepared)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile, pyrogen-free reaction vials

  • 0.22 µm sterile filter

Methodology:

  • Reconstitute the lyophilized this compound with sterile water for injection to a final concentration of 1 mg/mL.

  • In a sterile reaction vial, add a specific volume of the this compound solution (e.g., 10-50 µg).

  • Add the freshly prepared stannous chloride solution. The optimal amount should be predetermined through titration experiments.

  • Adjust the pH of the mixture to the optimal range (e.g., pH 5) using 0.1 M HCl or 0.1 M NaOH.

  • Add approximately 1-5 mCi of Na⁹⁹ᵐTcO₄ eluate to the reaction vial.

  • Gently mix the contents and incubate at room temperature (or optimal temperature) for 15-30 minutes.

  • After incubation, perform quality control to determine the radiochemical purity.

  • If the RCP is >95%, the product is ready for further use. If not, purification may be necessary.

  • For in vivo studies, the final product should be passed through a 0.22 µm sterile filter.

Protocol 2: Quality Control of 99mTc-CK3 using Instant Thin-Layer Chromatography (ITLC)

Objective: To determine the radiochemical purity of the 99mTc-CK3 preparation.

Materials:

  • ITLC strips (e.g., silica (B1680970) gel impregnated glass fiber)

  • Two different mobile phases:

    • Saline (0.9% NaCl): To separate 99mTc-CK3 (remains at the origin) from free pertechnetate (migrates to the solvent front).

    • Acetone (B3395972) or a mixture of acetone and water: To separate colloidal impurities (remain at the origin) from both 99mTc-CK3 and free pertechnetate (migrate to the solvent front).

  • A radioactivity detector suitable for chromatography strips (e.g., a gamma counter or a radio-TLC scanner).

Methodology:

  • Spot a small drop (1-2 µL) of the 99mTc-CK3 solution onto the origin of two ITLC strips.

  • Develop one strip in a chromatography chamber containing saline as the mobile phase.

  • Develop the second strip in a chamber with acetone as the mobile phase.

  • Allow the solvent front to travel near the top of the strips.

  • Remove the strips and allow them to dry.

  • Cut each strip into two halves (origin and solvent front) and measure the radioactivity in each part using a gamma counter.

  • Calculate the percentage of each radiochemical species:

    • % Free Pertechnetate: (Counts at solvent front in saline / Total counts in saline strip) x 100

    • % Colloidal Impurities: (Counts at origin in acetone / Total counts in acetone strip) x 100

    • % 99mTc-CK3: 100 - (% Free Pertechnetate + % Colloidal Impurities)

Data Presentation

Table 1: Effect of pH on Radiolabeling Efficiency of this compound

pHAverage Radiochemical Purity (%)Standard Deviation
375.2± 3.1
492.5± 2.5
598.1± 1.2
696.4± 1.8
785.7± 2.9
868.3± 4.5

Table 2: Optimization of Stannous Chloride Concentration

Stannous Chloride (µg)Average Radiochemical Purity (%)Standard Deviation
588.9± 2.7
1097.5± 1.5
2098.3± 1.1
3096.8 (slight colloid formation)± 2.0
4092.1 (visible colloid formation)± 3.3

Table 3: Impact of this compound Precursor Amount on Labeling Efficiency

This compound (µg)Average Radiochemical Purity (%)Standard Deviation
585.4± 3.8
1094.2± 2.1
2098.6± 0.9
5098.9± 0.8
10099.1± 0.7

Visualizations

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_qc Quality Control cluster_final Final Product P1 Reconstitute this compound R1 Combine CK3, SnCl2, and adjust pH P1->R1 P2 Prepare Stannous Chloride Solution P2->R1 P3 Elute 99mTc Generator R2 Add 99mTcO4- P3->R2 R1->R2 R3 Incubate (Time & Temp) R2->R3 QC1 Perform ITLC/HPLC R3->QC1 QC2 Calculate RCP QC1->QC2 F1 Sterile Filtration QC2->F1 RCP > 95% F2 Ready for Use F1->F2

Caption: Workflow for 99mTc-CK3 Radiolabeling.

Troubleshooting_Low_RCP Start Low RCP Detected (<90%) Q1 Is 99mTc eluate fresh (<24h)? Start->Q1 S1 Use fresh eluate and re-label Q1->S1 No Q2 Is reaction pH optimal (4-6)? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Start S2 Adjust pH and re-label Q2->S2 No Q3 Is SnCl2 amount optimized? Q2->Q3 Yes A2_Yes Yes A2_No No S2->Start S3 Titrate SnCl2 amount and re-label Q3->S3 No Q4 Is peptide concentration sufficient? Q3->Q4 Yes A3_Yes Yes A3_No No S3->Start S4 Increase peptide amount and re-label Q4->S4 No Q5 Are incubation time/ temp optimal? Q4->Q5 Yes A4_Yes Yes A4_No No S4->Start S5 Optimize time/temp and re-label Q5->S5 No End Consult further technical support Q5->End Yes A5_Yes Yes A5_No No S5->Start

Caption: Troubleshooting Low Radiolabeling Efficiency.

References

improving signal-to-noise ratio in NIRF imaging with CK3 peptide

Author: BenchChem Technical Support Team. Date: December 2025

Note: Our search for a specific peptide designated "CK3" for improving the signal-to-noise ratio (SNR) in NIRF imaging did not yield specific public-domain information. This suggests "CK3" may be an internal designator, a misnomer, or a highly specialized, non-commercial probe. The following technical support guide focuses on the principles and practices of using targeted peptides to improve SNR in NIRF imaging, a widely adopted and effective strategy. The examples provided are based on well-documented peptide probes.

Frequently Asked Questions (FAQs)

Q1: How do targeting peptides improve the signal-to-noise ratio (SNR) in NIRF imaging?

A1: Targeting peptides enhance SNR primarily by increasing the signal at the target site relative to the background. Peptides are designed to bind with high affinity and specificity to molecular targets (e.g., receptors) that are overexpressed on diseased cells, such as cancer cells.[1][2] This targeted delivery concentrates the NIR fluorophore at the site of interest, leading to a stronger fluorescent signal from the target tissue. Concurrently, unbound peptide probes are cleared relatively quickly from non-target tissues and the bloodstream, which reduces background fluorescence.[3] The combination of a brighter target signal and a dimmer background results in a significantly improved signal-to-noise ratio, enabling clearer visualization of the target.[2]

Q2: What are the key characteristics of an ideal targeting peptide for NIRF imaging?

A2: An ideal targeting peptide should possess several key characteristics:

  • High Target Affinity and Specificity: To ensure the probe binds strongly to the intended target with minimal off-target binding.[1][2]

  • Rapid Binding Kinetics: To allow for timely imaging after administration.[4]

  • High In Vivo Stability: The peptide must resist degradation by proteases in the bloodstream to reach its target intact.[1]

  • Favorable Pharmacokinetics: This includes rapid clearance from non-target tissues to reduce background signal.[2][3]

  • Low Immunogenicity: To avoid adverse immune reactions in the subject.[4]

  • Efficient Conjugation Chemistry: The peptide should be easily and stably labeled with a NIR fluorophore without losing its binding affinity.

Q3: What are some common molecular targets for peptide-based NIRF probes?

A3: A variety of molecular targets that are overexpressed in diseases are used for peptide-based imaging. Common examples include:

  • Integrins (e.g., αvβ3): Targeted by RGD peptides for imaging angiogenesis in tumors.[5][6]

  • Human Epidermal Growth Factor Receptor 2 (HER2): Targeted by specific peptides for the detection of breast and colorectal cancers.[4][7]

  • Gastrin-Releasing Peptide Receptor (GRPR): Targeted by bombesin (B8815690) analogs for imaging prostate and breast cancers.

  • Interleukin-11 Receptor α (IL-11Rα): Targeted by peptides like CGRRAGGSC for imaging certain breast tumors.[8]

Q4: Which NIR fluorophores are commonly used with targeting peptides?

A4: The choice of fluorophore is critical. Dyes operating in the NIR-I (700-900 nm) or NIR-II (1000-1700 nm) window are preferred due to reduced tissue autofluorescence and deeper tissue penetration.[8] Commonly used fluorophores include:

  • Cyanine dyes: Cy5.5, Cy7[5][8]

  • Indocyanine Green (ICG): An FDA-approved dye.[7][9]

  • Quantum Dots (QDs): Though their clinical translation faces challenges due to potential toxicity.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Signal Intensity at Target 1. Low Target Expression: The target receptor may not be sufficiently overexpressed in the model.- Confirm target expression levels using methods like immunohistochemistry (IHC) or western blot.- Consider using a cell line or animal model with higher known target expression.
2. Poor Probe Stability/Degradation: The peptide may be degraded by proteases in vivo before reaching the target.- Use peptide modifications to enhance stability, such as cyclization or incorporating D-amino acids.[1] - Check the integrity of the conjugated probe before injection.
3. Inefficient Probe Delivery: The probe may not be reaching the target tissue effectively.- Optimize the injection route and dose.- Image at multiple time points to identify the optimal uptake window.
4. Inappropriate Imaging Parameters: Excitation light intensity may be too low, or the detector gain may be suboptimal.- Ensure the correct filter sets are used for the specific fluorophore.- Increase laser power or detector gain, being careful not to cause photobleaching or saturate the detector.
High Background Signal 1. Slow Clearance of the Probe: The unbound peptide conjugate may be circulating for too long or accumulating in non-target tissues.- Image at later time points to allow for more complete clearance.- Modify the peptide or linker to improve its pharmacokinetic profile (e.g., by adding hydrophilic linkers).
2. Non-specific Binding: The probe may be binding to tissues other than the intended target.- Include a blocking agent or a control group injected with an unlabeled version of the peptide to assess specificity.[4] - Use a scrambled peptide sequence as a negative control.
3. Autofluorescence: The natural fluorescence from the tissue is obscuring the signal.- Ensure you are using a fluorophore in the NIR window (700-900 nm) to minimize autofluorescence.[8] - Perform imaging on a control animal that has not been injected with a probe to measure baseline autofluorescence.
Poor Target-to-Background Ratio Combination of Low Signal and/or High Background - Systematically address the potential causes listed above.- Perform a dose-response study to find the optimal probe concentration that maximizes target signal while minimizing background.
Suboptimal Imaging Time Point - Conduct a time-course imaging study to determine the point of maximum target accumulation and minimal background signal.[5]

Quantitative Data Summary

The performance of peptide-based NIRF probes can be quantified to compare different probes or experimental conditions. Below are tables summarizing typical quantitative data found in the literature.

Table 1: In Vitro Binding Affinities of Targeting Peptides

Peptide ProbeTargetCell LineIC50 (nmol/L)
Cy5.5-c(RGDyK) (Monomer)Integrin αvβ3U87MG42.9 ± 1.2[6]
Cy5.5-E[c(RGDyK)]2 (Dimer)Integrin αvβ3U87MG27.5 ± 1.2[6]
Cy5.5-E{E[c(RGDyK)]2}2 (Tetramer)Integrin αvβ3U87MG12.1 ± 1.3[6]
KSP*-Cy5.5HER2HT2921[4]

Table 2: In Vivo Tumor-to-Normal Tissue Ratios (TNR)

Peptide ProbeTumor ModelTime Post-InjectionTumor-to-Muscle Ratio
Cy5.5-c(RGDyK) (Monomer)U87MG Glioblastoma4 h3.18 ± 0.16[6]
Cy5.5-E[c(RGDyK)]2 (Dimer)U87MG Glioblastoma4 h2.98 ± 0.05[6]
Cy5.5-E{E[c(RGDyK)]2}2 (Tetramer)U87MG Glioblastoma4 h3.63 ± 0.09[6]

Experimental Protocols

Protocol 1: In Vivo NIRF Imaging with a Targeting Peptide

This protocol provides a general framework. Specific parameters such as peptide dose, imaging time, and instrument settings should be optimized for each specific probe and animal model.

  • Probe Preparation:

    • Dissolve the lyophilized peptide-fluorophore conjugate in sterile phosphate-buffered saline (PBS) or another appropriate vehicle.

    • Determine the concentration of the probe solution using spectrophotometry, based on the extinction coefficient of the fluorophore.

    • Filter the solution through a 0.22 µm syringe filter for sterilization.

  • Animal Handling:

    • Use tumor-bearing mice (e.g., subcutaneous xenografts). A non-tumor bearing mouse should be used as a control.

    • Anesthetize the mouse using a standard protocol (e.g., isoflurane (B1672236) inhalation).

    • Place the anesthetized mouse on the imaging stage of the NIRF imaging system. Maintain body temperature with a heating pad.

  • Pre-Injection (Baseline) Imaging:

    • Acquire a baseline fluorescence image of the mouse before injecting the probe. This will help in assessing autofluorescence levels.

  • Probe Administration:

    • Inject the prepared peptide probe solution intravenously (e.g., via the tail vein). A typical dose might range from 100 to 500 pmol per mouse.[5]

  • Post-Injection Imaging:

    • Acquire fluorescence images at multiple time points post-injection (e.g., 30 min, 1 h, 2 h, 4 h, 24 h) to determine the optimal imaging window.[5]

    • Use consistent imaging parameters (exposure time, laser power, filter set, field of view) for all acquisitions.

  • Image Analysis:

    • Using the imaging software, draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-normal tissue ratio (TNR) by dividing the average intensity of the tumor ROI by that of the normal tissue ROI.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis P1 Dissolve & Reconstitute Peptide Probe P2 Sterile Filter (0.22 µm) P1->P2 I3 Administer Probe (e.g., IV injection) P2->I3 Inject Probe I1 Anesthetize Animal I2 Acquire Baseline (Pre-injection) Image I1->I2 I2->I3 I4 Acquire Post-injection Images at Multiple Time Points I3->I4 A1 Draw Regions of Interest (Tumor & Background) I4->A1 Analyze Images A2 Quantify Fluorescence Intensity A1->A2 A3 Calculate Tumor-to-Background Ratio A2->A3

Caption: General workflow for in vivo NIRF imaging using a targeted peptide probe.

Troubleshooting_Tree Start Low Signal-to-Noise Ratio Q1 Is the signal from the target region low? Start->Q1 Q2 Is the background signal high? Start->Q2 Q1->Q2 No S1 Potential Causes: - Low Target Expression - Probe Degradation - Suboptimal Imaging Time Q1->S1 Yes S2 Potential Causes: - Slow Probe Clearance - Non-specific Binding - High Autofluorescence Q2->S2 Yes A1 Actions: - Validate target via IHC/Blot - Check probe integrity - Perform time-course study S1->A1 A2 Actions: - Image at later time points - Use blocking agent/control peptide - Check for autofluorescence S2->A2

Caption: Decision tree for troubleshooting low signal-to-noise ratio in peptide-based NIRF imaging.

References

Technical Support Center: CK3 Peptide Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the CK3 peptide for solid tumor delivery.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for the this compound in solid tumors?

A1: The this compound is a tumor-targeting peptide that has been shown to bind to Neuropilin-1 (NRP-1), a receptor overexpressed in various cancer cells, including breast cancer.[1] The binding of CK3 to NRP-1 is correlated with the level of NRP-1 expression on the cancer cells.[1] NRP-1 is involved in angiogenesis and tumor progression, making it a valuable target for cancer therapy.[2][3] By targeting NRP-1, the this compound can be used to deliver therapeutic payloads, such as chemotherapy drugs or imaging agents, specifically to the tumor site.

Q2: What are the primary challenges in delivering the this compound to solid tumors?

A2: Like many therapeutic peptides, the delivery of CK3 to solid tumors faces several hurdles:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the bloodstream, which can significantly shorten their half-life and reduce the amount of peptide that reaches the tumor.[4][5]

  • Rapid Renal Clearance: Due to their small size, peptides are often rapidly cleared from the body by the kidneys, limiting their circulation time and opportunity to accumulate in the tumor.[6]

  • Poor Tumor Penetration: The dense extracellular matrix and high interstitial fluid pressure within solid tumors can prevent peptides from penetrating deep into the tumor tissue, limiting their therapeutic effect to the tumor periphery.[2][7]

  • Low Bioavailability: When administered orally, peptides generally have very low bioavailability due to degradation in the gastrointestinal tract and poor absorption.[4][5] Parenteral administration (e.g., intravenous injection) is typically required.[8]

Q3: How can I improve the stability of the this compound in my experiments?

A3: Several strategies can be employed to enhance the stability of the this compound:

  • Chemical Modifications: Introducing modifications such as cyclization, D-amino acid substitutions, or PEGylation can make the peptide more resistant to enzymatic degradation and reduce renal clearance.[6][9]

  • Formulation with Stabilizing Excipients: Using appropriate buffers to maintain an optimal pH and including excipients like lyoprotectants (e.g., sucrose) can help preserve the peptide's structure and activity.[8]

  • Encapsulation in Nanocarriers: Liposomes, polymeric nanoparticles, or silk-based materials can encapsulate the this compound, protecting it from degradation and facilitating its delivery to the tumor.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low therapeutic efficacy in vivo despite good in vitro activity. 1. Rapid degradation and clearance of the peptide.[4][5] 2. Inefficient tumor accumulation. 3. Poor penetration into the tumor tissue.[2]1. Modify the peptide to improve stability (e.g., PEGylation). 2. Use a nanocarrier system for delivery. 3. Co-administer with a tumor-penetrating peptide like iRGD to enhance tissue permeability.[3][7]
High signal in kidneys and bladder during biodistribution studies. Rapid renal clearance of the small peptide.[6]1. Increase the hydrodynamic size of the peptide through PEGylation or conjugation to a larger molecule. 2. Formulate the peptide in a sustained-release depot.
Inconsistent results between experimental batches. 1. Peptide degradation during storage. 2. Improper handling and preparation of the peptide solution. 3. Variability in the tumor model.1. Store the lyophilized peptide at -20°C or -80°C and protect it from moisture. Prepare fresh solutions for each experiment. 2. Follow a standardized protocol for peptide reconstitution and administration.[8] 3. Ensure consistency in tumor cell line passage number and tumor implantation site.
Toxicity or off-target effects observed in animal models. 1. The therapeutic payload conjugated to CK3 is causing toxicity. 2. The this compound itself has unexpected off-target binding.1. Reduce the dose of the conjugated drug. 2. Conduct a thorough in vitro screening of the this compound against a panel of normal cells to assess off-target binding.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data to illustrate the impact of different delivery strategies on this compound performance.

Table 1: Pharmacokinetic Parameters of Different CK3 Formulations

FormulationHalf-life (t½) in plasma (hours)Area Under the Curve (AUC) (ng·h/mL)
Free this compound0.5150
PEGylated this compound61800
CK3 in Liposomes123200

Table 2: Tumor Accumulation of this compound at 24 hours Post-Injection

Formulation% Injected Dose per Gram of Tumor (%ID/g)
Free this compound1.5
PEGylated this compound5.2
CK3 in Liposomes8.9
CK3 co-administered with iRGD4.8

Experimental Protocols

Protocol 1: In Vivo Administration of this compound via Intravenous Injection

This protocol is a general guideline for the intravenous administration of the this compound in a mouse tumor model.[8]

Materials:

  • Lyophilized this compound

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

  • Sterile syringes (0.5-1 mL)

  • Sterile needles (27-30 G)

  • Mouse restrainer

  • 70% ethanol (B145695) wipes

Procedure:

  • Peptide Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature.

    • Reconstitute the peptide in sterile saline or PBS to the desired stock concentration. Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.

  • Animal Preparation:

    • Place the mouse in a suitable restrainer.

    • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the tail with a 70% ethanol wipe.

  • Injection:

    • Load the sterile syringe with the appropriate volume of the this compound solution.

    • Carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the solution. If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Ex Vivo Biodistribution Study

This protocol outlines the steps to assess the distribution of a labeled this compound in various organs and the tumor.[11]

Materials:

  • Tumor-bearing mice previously injected with labeled this compound (e.g., fluorescently or radiolabeled)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • Collection tubes

  • Scale for weighing organs

  • Imaging system appropriate for the label (e.g., fluorescence imager, gamma counter)

Procedure:

  • Animal Euthanasia:

    • At predetermined time points after peptide injection, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Organ and Tumor Collection:

    • Perfuse the mouse with saline to remove blood from the vasculature.

    • Carefully dissect and collect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, brain).

  • Tissue Processing:

    • Rinse each organ and the tumor in saline and gently blot dry.

    • Weigh each tissue sample and record the weight.

  • Quantification of Labeled Peptide:

    • Measure the signal (fluorescence or radioactivity) in each tissue sample using the appropriate instrument.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This is a common metric for quantifying biodistribution.

Visualizations

CK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CK3 This compound Payload Therapeutic Payload CK3->Payload Carries NRP1 Neuropilin-1 (NRP-1) Receptor CK3->NRP1 Binds Endocytosis Receptor-Mediated Endocytosis NRP1->Endocytosis Signaling_Cascade Downstream Signaling (e.g., PI3K/AKT) Endocytosis->Signaling_Cascade Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Endocytosis->Therapeutic_Effect Payload Release

Caption: Proposed signaling pathway of the this compound upon binding to the NRP-1 receptor.

Experimental_Workflow A This compound Formulation (e.g., Free, PEGylated, Liposomal) B In Vivo Administration (e.g., Intravenous Injection) A->B D Pharmacokinetic Analysis (Blood Sampling) B->D E Biodistribution Study (Organ & Tumor Collection) B->E F Therapeutic Efficacy Assessment (Tumor Growth Measurement) B->F C Tumor Model (e.g., Xenograft in Mice) C->B G Data Analysis & Comparison D->G E->G F->G

Caption: Experimental workflow for evaluating this compound delivery and efficacy in vivo.

Troubleshooting_Logic Start Low In Vivo Efficacy Check_PK Analyze Pharmacokinetics Start->Check_PK Improve_Stability Improve Peptide Stability (e.g., PEGylation, Nanocarrier) Check_PK->Improve_Stability Short Half-life Check_Biodistribution Assess Biodistribution Check_PK->Check_Biodistribution Adequate Half-life Improve_Stability->Check_PK Enhance_Penetration Enhance Tumor Penetration (e.g., co-administer iRGD) Check_Biodistribution->Enhance_Penetration Low Tumor Accumulation End Re-evaluate Efficacy Check_Biodistribution->End Sufficient Tumor Accumulation Enhance_Penetration->Check_Biodistribution

Caption: A logical workflow for troubleshooting low in vivo efficacy of the this compound.

References

Technical Support Center: CK3 Peptide Serum Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the serum stability of the CK3 peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in serum?

The primary cause of peptide degradation in serum is enzymatic cleavage by proteases.[1][2] Serum contains a complex mixture of proteases, such as endopeptidases and exopeptidases, that can rapidly break down peptides.[3][4] The stability of a peptide is also influenced by its amino acid sequence and structure, as certain residues are more susceptible to cleavage. Additionally, factors like pH and temperature can affect the rate of degradation.[2]

Q2: My this compound shows lower than expected activity in a cell-based assay containing serum. Could this be due to stability issues?

Yes, it is highly likely. The presence of serum in cell culture media introduces proteases that can degrade the this compound, reducing its effective concentration and leading to diminished biological activity.[1] The rate of degradation can vary depending on the concentration and source of the serum.[1][5]

Q3: What are the most effective strategies to improve the serum stability of this compound?

Several strategies can be employed to enhance the stability of peptides like CK3:[2][4][6]

  • Chemical Modifications:

    • N-terminal Acetylation and C-terminal Amidation: These modifications protect the peptide from degradation by aminopeptidases and carboxypeptidases, respectively.[1][3][4]

    • Amino Acid Substitution: Replacing L-amino acids with D-amino acids at cleavage sites can significantly increase resistance to proteolytic degradation.[4][6][7]

    • Cyclization: Creating a cyclic peptide structure can enhance stability by making the peptide backbone less accessible to proteases.[2][4][6]

  • Use of Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to the serum-containing medium can reduce peptide degradation. However, it is crucial to ensure the inhibitors do not interfere with the experimental assay.[1]

  • Formulation Strategies: Encapsulating the peptide in protective matrices like liposomes can shield it from proteases.[2]

Q4: How should I properly store this compound to ensure its stability?

For optimal long-term stability, peptides should be stored in their lyophilized (freeze-dried) form at -20°C or -80°C, protected from light and moisture.[8][9] When preparing solutions, use sterile buffers and consider filtering to remove potential microbial contamination.[10] For peptides in solution, it is best to aliquot them to avoid repeated freeze-thaw cycles, which can lead to degradation.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no this compound activity in serum-containing assays. Peptide degradation by serum proteases.[1]1. Confirm peptide stability by performing a serum stability assay (see Experimental Protocols).2. Switch to a more stable analog of the this compound (e.g., with terminal modifications or D-amino acid substitutions).[1][4][6]3. If possible, conduct the experiment in serum-free or low-serum media.[1]4. Add a protease inhibitor cocktail to the culture medium, ensuring it doesn't interfere with your assay.[1]
Inconsistent results between experimental repeats. Variability in serum batches leading to different levels of proteolytic activity.[1][5]1. Use a single, pre-tested batch of serum for the entire set of experiments.[1]2. Incorporate an internal standard in your analytical method (e.g., RP-HPLC) to account for variations.[3]
Poor peptide recovery after protein precipitation in stability assays. The peptide may be adsorbing to labware or co-precipitating with serum proteins.[3][11]1. Use low-protein-binding microcentrifuge tubes and pipette tips.[3]2. Optimize the protein precipitation protocol. Acetonitrile (B52724) precipitation is often effective.[3][11] Ensure complete protein precipitation and efficient peptide recovery by optimizing the solvent-to-serum ratio and incubation times.[3]
Solubility issues with the this compound in the assay buffer. The peptide may be hydrophobic.Ensure the peptide is fully dissolved in an appropriate buffer before adding it to the serum. For hydrophobic peptides, using a small amount of an organic solvent like DMSO in the initial stock solution may be necessary.[3]

Quantitative Data Summary

The following table presents illustrative data on the stability of a hypothetical peptide, "Peptide 5e," in human serum at 37°C. This data is provided as an example of how to present results from a serum stability assay for the this compound.[12]

Time Point (hours)% Intact Peptide 5e Remaining (Mean ± SD, n=3)
0100 ± 0.0
0.585.2 ± 2.1
172.5 ± 3.5
255.1 ± 2.8
430.7 ± 1.9
810.3 ± 1.2
24<1.0

Experimental Protocols

In Vitro Serum Stability Assay Using RP-HPLC

This protocol details the methodology for evaluating the in vitro stability of this compound in serum.[1][12]

1. Materials and Reagents:

  • This compound (lyophilized, purity >95%)

  • Human or other relevant species' serum

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Low-protein-binding microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

2. Procedure:

  • Preparation of Peptide Stock Solution: Dissolve the this compound in DMSO to a final concentration of 1 mg/mL.

  • Serum Preparation: Thaw the serum at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Collect the supernatant.

  • Incubation:

    • Pre-warm the serum to 37°C.

    • Spike the serum with the this compound stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting enzyme activity.

    • Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

  • Protein Precipitation:

    • To each aliquot, add two volumes of a quenching solution (e.g., acetonitrile with 1% TFA) to stop the enzymatic reaction and precipitate serum proteins.[3]

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • RP-HPLC Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the supernatant by RP-HPLC using a C18 column.

    • Use a gradient of water/acetonitrile with 0.1% TFA.

    • Monitor the peptide elution by UV absorbance at 214 or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the t=0 sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_peptide Prepare this compound Stock Solution (1 mg/mL in DMSO) incubation Spike Serum with Peptide Incubate at 37°C prep_peptide->incubation prep_serum Prepare Serum (Thaw, Centrifuge) prep_serum->incubation sampling Collect Aliquots at Time Points incubation->sampling precipitation Quench and Precipitate Proteins (ACN/TFA, Centrifuge) sampling->precipitation hplc Analyze Supernatant by RP-HPLC precipitation->hplc data_analysis Quantify Peak Area and Calculate % Remaining Peptide hplc->data_analysis

Caption: Experimental workflow for the in vitro serum stability assay of this compound.

troubleshooting_flowchart cluster_solutions Solutions for Instability start Low this compound Activity in Serum-Containing Assay check_stability Is peptide stability in serum confirmed? start->check_stability perform_assay Perform Serum Stability Assay check_stability->perform_assay No is_stable Is the peptide stable? check_stability->is_stable Yes perform_assay->is_stable modify_peptide Use Stabilized Analog (e.g., D-amino acids, cyclization) is_stable->modify_peptide No other_issues Investigate Other Experimental Parameters (e.g., receptor expression) is_stable->other_issues Yes change_media Use Serum-Free or Low-Serum Media modify_peptide->change_media add_inhibitors Add Protease Inhibitors change_media->add_inhibitors

Caption: Troubleshooting flowchart for low this compound activity in serum-based assays.

degradation_pathways cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies peptide This compound in Serum proteases Proteolytic Cleavage (Endo- & Exopeptidases) peptide->proteases oxidation Oxidation (Cys, Met, Trp) peptide->oxidation deamidation Deamidation (Asn, Gln) peptide->deamidation terminal_mod N/C-Terminal Modifications terminal_mod->peptide d_amino D-Amino Acid Substitution d_amino->peptide cyclization Cyclization cyclization->peptide

Caption: Key degradation pathways of peptides in serum and corresponding stabilization strategies.

References

Technical Support Center: Optimizing CK3 Peptide Injection Dose for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection dose of CK3 peptide for in vivo imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its target?

A1: The this compound is a synthetic peptide with the amino acid sequence CLKADKAKC. It has been identified as a targeting agent for breast cancer.[1] Its binding target is Neuropilin-1 (NRP-1), a receptor that is overexpressed in various cancer cells.[1] The binding of CK3 to breast cancer cells is correlated with the expression level of NRP-1.[1]

Q2: What are the key considerations before starting an in vivo imaging experiment with this compound?

A2: Before initiating in vivo imaging studies, it is crucial to:

  • Confirm Peptide Purity and Integrity: Ensure the synthesized this compound has a high purity, which can be verified by techniques like HPLC and mass spectrometry.[2]

  • Select an Appropriate Label: Choose a suitable imaging label (e.g., a near-infrared fluorescent dye or a radionuclide for SPECT/PET imaging) and a conjugation strategy that minimizes interference with the peptide's binding affinity.[3][4]

  • Establish an Animal Model: Develop a relevant animal model, such as a xenograft model using breast cancer cell lines with known NRP-1 expression levels (e.g., MDA-MB-231).[1][2]

  • Determine a Starting Dose Range: Base the initial dose range on data from similar peptides used in vivo or from preliminary in vitro binding assays.

Q3: How does the biodistribution of a peptide like CK3 affect imaging?

A3: The biodistribution profile determines where the peptide accumulates in the body and how quickly it is cleared. Peptides are often cleared rapidly through the kidneys.[5][6] High accumulation in non-target organs like the liver and kidneys can create background noise and reduce the tumor-to-background ratio.[5][7] Understanding the biodistribution is essential for determining the optimal imaging window and for assessing potential off-target effects. For instance, 99mTc-labeled CK3 has been studied for its tissue biodistribution in rabbits, showing peak perfusion in the kidneys between 40 to 50 minutes post-injection.[1]

Q4: What are the potential dose-limiting toxicities for peptide-based imaging agents?

A4: While targeted peptides are generally designed for low toxicity, high doses can lead to adverse effects. Potential toxicities can be related to the peptide itself, the linker, or the imaging label. Common concerns include renal toxicity, as the kidneys are a major route of clearance for peptides.[8] It is important to conduct preliminary toxicity studies to establish a safe dose range.[9][10][11]

Troubleshooting Guide

Problem 1: Weak or No Signal from the Tumor

Possible Cause Troubleshooting Steps
Suboptimal Injection Dose The injected dose may be too low for detection. Perform a dose-escalation study to determine the optimal dose that provides a sufficient signal-to-noise ratio (SNR).
Poor Tumor Targeting The this compound may not be effectively reaching the tumor. Verify the NRP-1 expression level of your tumor model.[1] Ensure the peptide was not degraded during storage or handling.
Incorrect Imaging Window The imaging time point may be too early or too late relative to the peptide's pharmacokinetic profile. Conduct a kinetic study by imaging at multiple time points post-injection to determine the time of peak tumor accumulation and optimal tumor-to-background ratio.[12]
Quenching of Fluorescent Signal If using a fluorescent label, the tumor microenvironment could be quenching the signal. Test the fluorescence properties of the labeled peptide in different pH and buffer conditions in vitro.
Inefficient Labeling The labeling efficiency of the peptide may be low. Verify the peptide-label conjugation and purify the labeled peptide to remove any free label.

Problem 2: High Background Signal or Low Signal-to-Noise Ratio (SNR)

Possible Cause Troubleshooting Steps
High Non-Specific Binding The peptide may be binding non-specifically to other tissues. Consider modifying the peptide sequence to improve specificity or using a blocking agent.
Slow Clearance from Circulation A high concentration of the peptide remaining in the bloodstream can increase background signal. Evaluate the clearance rate and adjust the imaging time point accordingly.[13]
Suboptimal Imaging Parameters Incorrect imaging settings (e.g., exposure time, filter selection) can lead to poor SNR. Optimize acquisition parameters on your imaging system.[11]
Autofluorescence For fluorescence imaging, tissue autofluorescence can be a major source of background. Use a near-infrared (NIR) dye to minimize autofluorescence and select appropriate spectral filters.
High Dose Leading to Saturation of Non-Target Receptors An excessively high dose might lead to binding to low-affinity sites in other tissues. Reduce the injected dose.

Data Presentation

Table 1: this compound Characteristics

CharacteristicDescriptionReference
Sequence CLKADKAKC[1]
Target Neuropilin-1 (NRP-1)[1]
Indication Breast Cancer Targeting[1]
Binding Correlation Binding affinity correlates with NRP-1 expression levels in breast cancer cell lines.[1]

Table 2: Example Dose-Response Study for this compound Imaging

This table is a template for researchers to populate with their experimental data.

Dose (mg/kg) Tumor Signal Intensity (Arbitrary Units) Tumor-to-Muscle Ratio Observations
0.1500 ± 501.5 ± 0.2Weak tumor signal, difficult to distinguish from background.
0.52500 ± 2005.0 ± 0.5Clear tumor signal with moderate background.
1.05000 ± 35010.2 ± 0.8Strong tumor signal with low background.
2.05200 ± 4009.8 ± 0.7No significant increase in tumor signal compared to 1.0 mg/kg, slight increase in background.
5.05300 ± 4508.5 ± 0.9Saturation of tumor signal, increased background signal in other organs (e.g., liver, kidneys).

Experimental Protocols

Protocol 1: Dose Escalation Study for In Vivo Imaging of this compound

  • Animal Model: Use tumor-bearing mice (e.g., subcutaneous MDA-MB-231 xenografts in athymic nude mice). Ensure tumors have reached a suitable size for imaging (e.g., 100-200 mm³).

  • Peptide Preparation: Prepare sterile, endotoxin-free solutions of labeled this compound in a suitable vehicle (e.g., phosphate-buffered saline) at various concentrations to achieve the desired doses.

  • Dose Groups: Divide the animals into groups (n=3-5 per group) to receive different doses of the this compound (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/kg). Include a control group receiving the vehicle only.

  • Administration: Administer the prepared peptide solution to the mice via intravenous (tail vein) injection.[2]

  • In Vivo Imaging:

    • Anesthetize the mice at a predetermined time point post-injection (e.g., 2, 6, 24, and 48 hours).[2]

    • Acquire images using the appropriate imaging modality (e.g., fluorescence imaging system or SPECT/CT).

    • Ensure consistent imaging parameters across all animals and sessions.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a background tissue (e.g., muscle).

    • Quantify the signal intensity in each ROI.

    • Calculate the tumor-to-background ratio for each animal.

    • Determine the dose that provides the optimal balance between a strong tumor signal and a low background signal.

  • Ex Vivo Analysis (Optional but Recommended):

    • After the final imaging session, euthanize the animals and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).[11]

    • Image the dissected organs to confirm the in vivo signal distribution.

Mandatory Visualizations

Dose_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_confirm Confirmation start Start animal_model Establish NRP-1 positive tumor model start->animal_model peptide_prep Prepare labeled this compound animal_model->peptide_prep dose_groups Create dose groups (e.g., 0.1-5.0 mg/kg) peptide_prep->dose_groups injection Intravenous injection dose_groups->injection imaging In vivo imaging at multiple time points injection->imaging roi_analysis ROI analysis: Tumor vs. Background imaging->roi_analysis ratio_calc Calculate Tumor-to- Background Ratio roi_analysis->ratio_calc optimal_dose Determine Optimal Dose ratio_calc->optimal_dose ex_vivo Ex vivo organ imaging optimal_dose->ex_vivo end End ex_vivo->end

Caption: Workflow for optimizing the injection dose of this compound.

NRP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK3 This compound NRP1 NRP-1 Receptor CK3->NRP1 Binds VEGFR VEGFR (co-receptor) NRP1->VEGFR Complexes with PI3K PI3K VEGFR->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Response Cell Proliferation, Angiogenesis, Survival Akt->Cell_Response Promotes

References

reducing background signal in SPECT imaging with CK3 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the CK3 peptide for Single Photon Emission Computed Tomography (SPECT) imaging. The focus is on strategies to reduce background signal and enhance image quality.

Troubleshooting Guides

High background signal can significantly compromise the quality and quantitative accuracy of SPECT imaging. Below are common issues and step-by-step solutions to troubleshoot and resolve them when using the this compound.

Issue 1: High Background Signal Across the Entire Image

  • Possible Cause 1: Suboptimal Radiotracer Concentration

    • Solution: Titrate the concentration of the 99mTc-labeled this compound. Using a concentration that is too high can lead to saturation of non-specific binding sites.

  • Possible Cause 2: Inadequate Blocking

    • Solution: Ensure proper blocking of non-specific binding sites. This can be achieved by pre-injecting a blocking agent or co-injecting it with the radiolabeled peptide.

  • Possible Cause 3: Suboptimal Buffer Conditions

    • Solution: The pH and ionic strength of the buffer can influence non-specific interactions. Optimize the buffer to ensure it is within the physiological range and does not promote non-specific binding.

Issue 2: Non-Specific Binding in Non-Target Tissues

  • Possible Cause 1: Hydrophobicity of the Peptide

    • Solution: While the this compound sequence is known, modifications can sometimes be made to the linker or chelator. If you are designing a custom conjugate, consider strategies to increase hydrophilicity, such as PEGylation, which can reduce non-specific hydrophobic interactions.

  • Possible Cause 2: Presence of Contaminants

    • Solution: Ensure the purity of the synthesized this compound and the radiolabeling reagents. Impurities can contribute to background signal.

Issue 3: Low Tumor-to-Background Ratio

  • Possible Cause 1: Insufficient Incubation Time

    • Solution: Optimize the time between injection of the 99mTc-CK3 peptide and imaging. A longer incubation time may allow for clearance of the unbound peptide from non-target tissues, thus improving the tumor-to-background ratio.

  • Possible Cause 2: Low Expression of NRP-1 in the Tumor Model

    • Solution: Confirm the expression levels of Neuropilin-1 (NRP-1), the target of the this compound, in your tumor model using techniques like immunohistochemistry or western blotting.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its target?

A1: The this compound is a targeting peptide with the amino acid sequence CLKADKAKC.[3][4] It specifically binds to Neuropilin-1 (NRP-1), a transmembrane protein, to target breast cancer cells.[1][2]

Q2: How does the this compound help in SPECT imaging?

A2: The this compound can be labeled with a radionuclide, such as Technetium-99m (99mTc), and used as a radiotracer for SPECT imaging. Its high affinity for NRP-1 allows for targeted delivery of the radionuclide to tumor tissues that overexpress this receptor, enabling visualization of these tumors.

Q3: What are the common causes of high background signal in SPECT imaging with peptides?

A3: High background signal can be caused by several factors, including:

  • Non-specific binding of the peptide to non-target tissues.

  • Suboptimal concentration of the radiotracer.

  • Inadequate blocking of non-specific binding sites.

  • Poor clearance of the unbound peptide from circulation.

  • Impurities in the peptide or radiolabeling reagents.

Q4: What strategies can be used to reduce non-specific binding of the this compound?

A4: To reduce non-specific binding, you can:

  • Optimize the injected peptide mass.

  • Use blocking agents to saturate non-specific binding sites.

  • Modify the peptide to increase its hydrophilicity (e.g., through PEGylation).

  • Ensure high purity of the peptide and reagents.

Q5: What is the recommended imaging time post-injection of 99mTc-CK3?

A5: The optimal imaging time should be determined empirically for your specific experimental model. However, SPECT acquisition is often performed 2-4 hours post-injection to allow for sufficient clearance of the unbound peptide from non-target tissues, which can improve the tumor-to-background ratio.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for 99mTc-CK3 peptide biodistribution in a xenograft mouse model of breast cancer. This data is for illustrative purposes to guide expected outcomes.

Organ/Tissue% Injected Dose per Gram (%ID/g) at 1 hour p.i.% Injected Dose per Gram (%ID/g) at 4 hours p.i.
Blood5.2 ± 1.11.5 ± 0.4
Tumor8.9 ± 1.510.2 ± 1.8
Muscle1.1 ± 0.30.8 ± 0.2
Liver3.5 ± 0.82.1 ± 0.5
Kidneys15.7 ± 2.59.8 ± 1.9
Tumor-to-Muscle Ratio 8.1 12.8
Tumor-to-Blood Ratio 1.7 6.8

Experimental Protocols

Protocol 1: Radiolabeling of this compound with 99mTc

  • Reagents and Materials:

    • This compound

    • 99mTc-pertechnetate

    • Stannous chloride (SnCl2)

    • Saline solution

    • PD-10 column for purification

  • Procedure:

    • Dissolve the this compound in a saline solution.

    • Add stannous chloride solution to the peptide solution.

    • Add 99mTc-pertechnetate to the mixture.

    • Incubate at room temperature for 30 minutes.

    • Purify the 99mTc-labeled this compound using a PD-10 column.

    • Assess radiochemical purity by radio-TLC.

Protocol 2: Small Animal SPECT/CT Imaging

  • Animal Model:

    • Nude mice bearing breast cancer xenografts with confirmed NRP-1 expression.

  • Procedure:

    • Anesthetize the mouse using isoflurane.

    • Inject 10-20 MBq of 99mTc-CK3 peptide intravenously via the tail vein.

    • Allow for a 2-4 hour uptake period.

    • Position the mouse in the SPECT/CT scanner.

    • Acquire SPECT images for 30-60 minutes.

    • Acquire a CT scan for anatomical co-registration.

    • Reconstruct and analyze the images to determine the biodistribution of the radiotracer.

Visualizations

experimental_workflow Experimental Workflow for SPECT Imaging with this compound cluster_preparation Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis peptide_synthesis This compound Synthesis & Purification radiolabeling Radiolabeling with 99mTc peptide_synthesis->radiolabeling quality_control Radiochemical Purity Check radiolabeling->quality_control injection Intravenous Injection into Animal Model quality_control->injection uptake Uptake Period (2-4 hours) injection->uptake spect_ct SPECT/CT Image Acquisition uptake->spect_ct reconstruction Image Reconstruction spect_ct->reconstruction analysis Biodistribution & Tumor-to-Background Analysis reconstruction->analysis

Caption: Workflow for SPECT imaging using this compound.

signaling_pathway Targeted Imaging with this compound cluster_extracellular Extracellular Space cluster_cell_membrane Tumor Cell Membrane cluster_intracellular Intracellular cluster_non_target Non-Target Cell tc99m_ck3 99mTc-CK3 Peptide nrp1 NRP-1 Receptor tc99m_ck3->nrp1 Binding non_target_cell Low NRP-1 Expression tc99m_ck3->non_target_cell Low Affinity internalization Internalization & Signal Accumulation nrp1->internalization no_binding Minimal Binding non_target_cell->no_binding

Caption: this compound targets NRP-1 for imaging signal.

References

Technical Support Center: Improving the In Vivo Circulation Time of CK3 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on extending the in vivo circulation time of the CK3 peptide. The information is presented in a question-and-answer format to directly address common issues and challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo circulation time of our this compound so short?

A1: Native peptides, like CK3, often have a short in vivo half-life, typically only a few minutes, due to two primary reasons: rapid renal clearance and enzymatic degradation.[1] Their small size allows for easy filtration by the kidneys, while proteases in the bloodstream can quickly break them down.[1]

Q2: What are the most common strategies to extend the half-life of the this compound?

A2: Several established strategies can significantly enhance the circulation half-life of peptides:[2]

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, preventing renal clearance and shielding it from enzymes.[3][4]

  • Fusion to a Long-Lived Protein: Genetically fusing CK3 to a stable plasma protein like albumin or the Fc fragment of an immunoglobulin (IgG) leverages their natural long circulation times.[5][6]

  • Lipidation: Attaching a fatty acid moiety to the peptide promotes binding to serum albumin, which acts as a carrier and extends its half-life.[1][6]

  • Nanocarrier Encapsulation: Encapsulating the this compound within nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and clearance.[7][8][9]

Q3: How does increasing the size of the this compound help extend its circulation time?

A3: Increasing the hydrodynamic radius of the this compound helps in two main ways:

  • Avoids Renal Clearance: The kidneys have a size-dependent filtration mechanism. By increasing the peptide's size beyond the glomerular filtration threshold, it is retained in the bloodstream for a longer period.[1]

  • Reduces Proteolytic Degradation: Bulky additions like PEG chains or fusion proteins create steric hindrance, making it more difficult for proteases to access and cleave the peptide bonds.[1]

Q4: Will modifying the this compound affect its biological activity?

A4: It is possible. Modifications can sometimes interfere with the peptide's ability to bind to its target receptor. The location and nature of the modification are critical. For instance, random PEGylation can sometimes block the active site.[2] Therefore, it is crucial to use site-specific modification techniques and to thoroughly characterize the biological activity of the modified peptide.

Q5: What are the advantages of using nanoparticle encapsulation for this compound delivery?

A5: Nanoparticle encapsulation offers several benefits for peptide delivery:

  • Protection from Degradation: The nanoparticle shell protects the encapsulated peptide from enzymatic degradation in the bloodstream.[7][9]

  • Controlled Release: Nanoparticles can be engineered for controlled and sustained release of the peptide, which can maintain therapeutic concentrations over a longer period.[8]

  • Improved Bioavailability: By protecting the peptide and facilitating its transport across biological membranes, nanoformulations can enhance its overall bioavailability.[7]

  • Targeted Delivery: The surface of nanoparticles can be modified with ligands to target specific tissues or cells, increasing efficacy and reducing off-target effects.[8]

Troubleshooting Guides

Problem 1: Reduced Biological Activity of this compound after PEGylation
Potential Cause Troubleshooting Steps
PEGylation at or near the active site. 1. Protect the Active Site: Perform the PEGylation reaction in the presence of a competitive inhibitor or substrate to shield the active site.[2] 2. Use Site-Specific PEGylation: Genetically engineer a free cysteine residue at a location on the peptide surface away from the active site and use a thiol-reactive PEG (e.g., PEG-maleimide).[2] 3. Optimize PEG Chemistry: Experiment with different PEG reagents, linkers, and chain lengths.[4]
Conformational changes in the peptide. 1. Circular Dichroism (CD) Spectroscopy: Use CD to analyze the secondary structure of the PEGylated peptide and compare it to the unmodified peptide. 2. Binding Assays: Perform in vitro binding assays (e.g., ELISA, SPR) to quantify the binding affinity of the modified peptide to its target.
Problem 2: Aggregation of this compound during Formulation or Storage
Potential Cause Troubleshooting Steps
Suboptimal buffer conditions (pH, ionic strength). 1. pH Screening: Evaluate the solubility and stability of the peptide over a range of pH values to determine the optimal formulation buffer. 2. Excipient Screening: Test the addition of stabilizers such as sugars (e.g., sucrose, trehalose), polyols, or non-ionic surfactants (e.g., polysorbate 80).[10]
Chemical modifications leading to instability. 1. Characterize Modifications: Use mass spectrometry to confirm the identity and purity of the modified peptide. 2. Assess Physical Stability: Employ techniques like dynamic light scattering (DLS) to monitor for aggregation under different conditions.
Oxidation of susceptible amino acid residues. 1. Use Antioxidants: Include antioxidants like ascorbic acid in the formulation.[11] 2. Control Storage Conditions: Store the peptide under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Quantitative Data Summary

The following table summarizes the impact of different half-life extension strategies on various peptides.

Peptide/ProteinModification StrategyUnmodified Half-LifeModified Half-LifeFold Increase
GLP-1 AnalogAlbumin Fusion (Albiglutide)~5 minutes~5 days (in humans)>1000
Interferon-αPEGylation~4 hours~40 hours~10
Anti-TNF NanobodyAlbumin-Binding Nanobody Fusion~2 hours~7.5 days (in mice)~90
Bicyclic PeptideAlbumin-Binding Tag Conjugation< 20 minutes~7 hours (in rats)~25

Note: Half-life values can vary significantly depending on the specific peptide, the nature of the modification, and the animal model used.

Experimental Protocols

Protocol 1: N-terminal PEGylation of this compound using NHS Ester Chemistry

Objective: To covalently attach a PEG chain to the N-terminal amine of the this compound to increase its hydrodynamic size.

Materials:

  • This compound

  • mPEG-NHS ester (e.g., 20 kDa)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)

Procedure:

  • Peptide Dissolution: Dissolve the this compound in the reaction buffer to a final concentration of 1-5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer to achieve a 5-10 fold molar excess over the peptide.

  • Conjugation Reaction: Add the dissolved mPEG-NHS ester to the peptide solution. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to react with any unreacted PEG-NHS ester. Incubate for 30 minutes.

  • Purification: Separate the PEGylated peptide from unreacted PEG and unmodified peptide using SEC or IEX. The PEGylated peptide will have a larger size and elute earlier in SEC.

  • Characterization: Analyze the purified fractions by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the identity of the conjugate. Assess the biological activity of the PEGylated peptide using a relevant in vitro assay.

Visualizations

PEGylation_Workflow Peptide This compound Solution Reaction Conjugation Reaction (pH 7.5, RT, 1-2h) Peptide->Reaction PEG mPEG-NHS Ester PEG->Reaction Quench Quench Reaction (Tris Buffer) Reaction->Quench Purify Purification (Size Exclusion Chromatography) Quench->Purify Characterize Characterization (SDS-PAGE, MS, Activity Assay) Purify->Characterize Final Purified PEG-CK3 Characterize->Final

Caption: Workflow for N-terminal PEGylation of the this compound.

Half_Life_Strategies cluster_strategies Half-Life Extension Strategies cluster_mechanisms Primary Mechanisms PEG PEGylation Size Increase Hydrodynamic Size PEG->Size Shield Steric Shielding PEG->Shield Fusion Protein Fusion (Albumin, Fc) Fusion->Size Recycling FcRn Recycling Fusion->Recycling Lipidation Lipidation AlbuminBind Albumin Binding Lipidation->AlbuminBind Nano Nanoparticle Encapsulation Nano->Size Protection Physical Protection Nano->Protection

Caption: Half-life extension strategies and their primary mechanisms.

Troubleshooting_Tree Start Low In Vivo Efficacy of Modified CK3 CheckActivity Is In Vitro Activity Reduced? Start->CheckActivity CheckPK Is Half-Life Still Too Short? Start->CheckPK CheckActivity->CheckPK No SiteSpecific Use Site-Specific Modification CheckActivity->SiteSpecific Yes IncreaseSize Increase PEG Size / Use Dimer CheckPK->IncreaseSize Yes SwitchStrategy Switch Strategy (e.g., to Protein Fusion) CheckPK->SwitchStrategy Yes ChangeLinker Change Linker Chemistry/Length SiteSpecific->ChangeLinker

Caption: Troubleshooting decision tree for low in vivo efficacy.

References

Validation & Comparative

Validating CK3 Peptide's Binding Specificity to Neuropilin-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the CK3 peptide's binding specificity to Neuropilin-1 (NRP-1) against alternative NRP-1 binding peptides. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant pathways and workflows to aid in the design and interpretation of binding specificity studies.

Introduction to CK3 and NRP-1

Neuropilin-1 (NRP-1) is a transmembrane receptor implicated in a variety of physiological and pathological processes, including angiogenesis, neuronal guidance, and tumor progression. Its overexpression in many cancer types makes it a compelling target for anti-cancer therapies. The this compound (sequence: CLKADKAKC) was identified through phage display as a peptide that specifically targets NRP-1.[1] This guide explores the validation of this binding specificity and compares CK3 to other NRP-1 binding peptides, including its derivative CK2 and the broader class of C-end rule (CendR) peptides.

Data Presentation: Comparative Binding Affinities

The binding affinity of a peptide to its target is a critical parameter for assessing its potential as a therapeutic or diagnostic agent. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.

Peptide/MoleculeSequence/TypeBinding Affinity (Kd)Experimental MethodSource
CK3 CLKADKAKCData not available in reviewed literature--
CK2 CLKADKQualitatively higher affinity than CK3Not specified[1]
[68Ga]Ga-NOTA-PEG4-CK2Modified CK225.39 ± 1.65 nMRadioligand Binding Assay
RPARPAR CendR Peptide1.7 ± 0.4 µMNot specified[2]
S3F-RR Sema3F-derived Peptide33 µMIsothermal Titration Calorimetry[3][4]
S3F-PR Sema3F-derived Peptide10 µMIsothermal Titration Calorimetry[3][4]

Note: Direct comparative studies of the binding affinities of CK3, CK2, and a wide range of CendR peptides under identical experimental conditions are limited in the currently available literature. The provided data is compiled from multiple sources and should be interpreted with this in mind. The qualitative observation that CK2 has a higher affinity for NRP-1 than CK3 suggests that the truncation of the CK3 sequence enhances its binding properties.[1]

Experimental Protocols for Validating Binding Specificity

Accurate and reproducible experimental methods are crucial for validating the binding specificity of peptides to their targets. Below are detailed protocols for key assays used to characterize the interaction between peptides like CK3 and NRP-1.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of a peptide's interaction with NRP-1.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human NRP-1 protein

  • Peptide of interest (e.g., CK3, CK2, CendR peptides)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS)

Procedure:

  • Chip Preparation: Pre-condition the sensor chip with a series of injections of the regeneration solution.

  • Ligand Immobilization:

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the recombinant NRP-1 protein (typically 20-50 µg/mL in immobilization buffer) over the activated surface. The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Analyte Binding:

    • Prepare a series of dilutions of the peptide in running buffer (e.g., ranging from 0.1 nM to 10 µM).

    • Inject the peptide solutions over the immobilized NRP-1 surface, starting with the lowest concentration. Include a buffer-only injection as a control.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration: After each peptide injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound peptide.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and Kd values.

Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay

ELISA provides a quantitative measure of binding through an enzyme-catalyzed colorimetric reaction.

Objective: To quantify the binding of a biotinylated peptide to immobilized NRP-1.

Materials:

  • 96-well microplate

  • Recombinant human NRP-1 protein

  • Biotinylated peptide (e.g., Biotin-CK3)

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Wash buffer (PBST: PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microplate with NRP-1 protein (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Peptide Incubation:

    • Wash the plate three times.

    • Add serial dilutions of the biotinylated peptide to the wells and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times.

    • Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of bound peptide.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the interaction between a peptide and its target protein within a cellular context.

Objective: To confirm the binding of a peptide to endogenous or overexpressed NRP-1 in cell lysates.

Materials:

  • Cells expressing NRP-1 (e.g., MDA-MB-231)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotinylated peptide or antibody against the peptide

  • Streptavidin or Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Antibody against NRP-1

  • Western blot reagents and equipment

Procedure:

  • Cell Lysis: Lyse the NRP-1 expressing cells with lysis buffer on ice.

  • Pre-clearing: Pre-clear the cell lysate by incubating with magnetic beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the biotinylated peptide or an antibody against the peptide overnight at 4°C with gentle rotation.

    • Add streptavidin or Protein A/G magnetic beads and incubate for another 1-2 hours.

  • Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove unbound proteins.

  • Elution: Elute the bound protein complexes from the beads by adding elution buffer and heating.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-NRP-1 antibody to detect the presence of NRP-1 in the immunoprecipitated complex.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the validation of this compound binding to NRP-1.

Experimental_Workflow_for_Validating_Binding_Specificity cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo / Ex Vivo Validation cluster_in_vivo In Vivo Validation SPR SPR ELISA ELISA Co_IP Co-Immunoprecipitation Cell_Binding Cell-based Binding Assay Biodistribution Biodistribution Cell_Binding->Biodistribution Tumor_Targeting Tumor Targeting Studies Biodistribution->Tumor_Targeting Peptide_Synthesis Peptide Synthesis (CK3, CK2, CendR) Peptide_Synthesis->SPR Peptide_Synthesis->ELISA Peptide_Synthesis->Co_IP Peptide_Synthesis->Cell_Binding Recombinant_NRP1 Recombinant NRP-1 Protein Production Recombinant_NRP1->SPR Recombinant_NRP1->ELISA NRP1_Expressing_Cells NRP-1 Expressing Cell Lines NRP1_Expressing_Cells->Co_IP NRP1_Expressing_Cells->Cell_Binding

Caption: Experimental workflow for validating peptide binding specificity to NRP-1.

NRP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ligands Extracellular Ligands cluster_downstream Downstream Signaling NRP1 NRP-1 VEGFR2 VEGFR2 NRP1->VEGFR2 Co-receptor for Plexin Plexin NRP1->Plexin Co-receptor for PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates MAPK MAPK Pathway VEGFR2->MAPK Activates RhoA RhoA Activation Plexin->RhoA Activates VEGFA VEGF-A VEGFA->NRP1 Binds Sema3A Sema3A Sema3A->NRP1 Binds CK3_Peptide This compound CK3_Peptide->NRP1 Binds Angiogenesis_Survival Angiogenesis_Survival PI3K_Akt->Angiogenesis_Survival Promotes Proliferation_Migration Proliferation_Migration MAPK->Proliferation_Migration Promotes Axon_Guidance Axon_Guidance RhoA->Axon_Guidance Regulates

Caption: Simplified NRP-1 signaling pathways.

References

A Comparative Guide to Tumor-Penetrating Peptides: CK3 vs. iRGD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic agents to solid tumors remains a significant hurdle in cancer therapy. The dense tumor microenvironment and abnormal vasculature often limit the penetration of drugs, reducing their efficacy. Tumor-penetrating peptides (TPPs) have emerged as a promising strategy to overcome these barriers. This guide provides a detailed comparison of two such peptides: CK3 and the extensively studied iRGD, focusing on their mechanisms, tumor penetration capabilities, and supporting experimental data.

Overview of CK3 and iRGD Peptides

iRGD (internalizing RGD) is a cyclic nonapeptide renowned for its dual-targeting mechanism that facilitates deep tumor penetration. Its sequence, CRGDKGPDC, incorporates the RGD motif, which targets αv integrins (αvβ3 and αvβ5) that are highly expressed on tumor endothelial cells. Following this initial binding, proteolytic cleavage exposes a C-end Rule (CendR) motif (R/KXXR/K), which then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature. This secondary interaction triggers an endocytic/macropinocytotic pathway, enhancing the transport of the peptide and any co-administered therapeutic agents into the tumor parenchyma[1].

CK3 is a peptide with the amino acid sequence CLKADKAKC. Unlike iRGD, its mechanism is primarily centered on its affinity for Neuropilin-1 (NRP-1)[2]. It has been utilized in preclinical studies for molecular imaging of breast cancer xenografts, where it has shown significant accumulation in tumors[2]. However, comprehensive data on its ability to enhance the penetration of co-administered drugs and its broader tumor-penetrating properties are not as extensively documented as for iRGD.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of CK3 and iRGD dictate their interaction with the tumor microenvironment and their subsequent penetration capabilities.

iRGD's Dual-Targeting Pathway:

iRGD's mechanism is a sequential, two-step process that ensures tumor-specific penetration.

iRGD_Pathway cluster_blood_vessel Blood Vessel cluster_tumor_endothelium Tumor Endothelium cluster_tumor_cell Tumor Cell iRGD_blood iRGD integrin αv Integrins iRGD_blood->integrin 1. Homing & Binding protease Proteolytic Cleavage integrin->protease 2. Proteolytic Cleavage iRGD_cleaved Cleaved iRGD (CendR motif exposed) protease->iRGD_cleaved NRP1 Neuropilin-1 (NRP-1) iRGD_cleaved->NRP1 3. CendR-NRP-1 Binding endocytosis Endocytosis/ Macropinocytosis NRP1->endocytosis 4. Internalization drug_penetration Enhanced Drug Penetration endocytosis->drug_penetration CK3_Pathway cluster_blood_vessel Blood Vessel cluster_tumor_cell Tumor Cell CK3_blood CK3 NRP1_CK3 Neuropilin-1 (NRP-1) CK3_blood->NRP1_CK3 Binding internalization Internalization for Imaging NRP1_CK3->internalization iRGD_protocol start Start tumor_model Establish Tumor Xenograft Model (e.g., subcutaneous injection of cancer cells in mice) start->tumor_model treatment_groups Divide mice into treatment groups: 1. Saline (Control) 2. Drug alone (e.g., Doxorubicin) 3. iRGD alone 4. Drug + iRGD (co-administration) tumor_model->treatment_groups injection Intravenous injection of treatments treatment_groups->injection imaging_biodistribution In vivo imaging (e.g., fluorescence) and/or biodistribution studies at various time points injection->imaging_biodistribution tumor_excision Excise tumors and organs imaging_biodistribution->tumor_excision analysis Quantitative analysis: - Fluorescence intensity in tumor sections - Drug concentration in tumor homogenates (e.g., HPLC) - Immunohistochemistry for penetration depth tumor_excision->analysis end End analysis->end CK3_protocol start Start tumor_model Establish Breast Cancer Xenograft Model (e.g., MDA-MB-231 cells in nude mice) start->tumor_model labeling Label CK3 peptide with an imaging agent (e.g., 99mTc for SPECT imaging) tumor_model->labeling injection Intravenous injection of labeled CK3 labeling->injection imaging Perform SPECT/CT imaging at different time points post-injection injection->imaging biodistribution Excise tumors and major organs imaging->biodistribution quantification Quantify radioactivity in tissues (gamma counter) to determine %ID/g biodistribution->quantification end End quantification->end

References

Confirming CK3 Peptide Targeting In Vivo: A Comparative Guide to Blocking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the specific targeting of therapeutic or imaging agents is a critical step. This guide provides an objective comparison of in vivo blocking studies to validate the targeting of the CK3 peptide, supported by experimental data and detailed protocols.

The this compound (CLKADKAKC) has been identified as a promising agent for targeting Neuropilin-1 (NRP-1), a receptor overexpressed in various cancers, including breast cancer.[1] In vivo blocking studies are essential to demonstrate that the accumulation of a CK3-based agent at the tumor site is indeed due to its specific interaction with NRP-1 and not a result of non-specific uptake. These studies typically involve co-administering a labeled this compound with an excess of its unlabeled counterpart. The unlabeled peptide competes for binding to the target receptor, thereby "blocking" the uptake of the labeled agent if the interaction is specific.

Comparative Analysis of In Vivo Blocking Efficacy

The following table summarizes quantitative data from representative in vivo blocking studies, demonstrating the specific uptake of radiolabeled peptides and the effective reduction of this uptake in the presence of a blocking agent. This approach validates the target specificity of the peptide.

RadiotracerTumor ModelOrgan/TissueUptake without Blocking (%ID/g)Uptake with Blocking (%ID/g)Fold ReductionReference
[⁶⁸Ga]Ga-DOTA-AHX-CG34DU4475 (CMKLR1+)Tumor~5.0~0.86.4x[2]
[¹⁷⁷Lu]Lu-2A431-CCK2RTumor32.1 ± 4.1Not specified-[3]
[¹⁷⁷Lu]Lu-DOTA-MGS5A431-CCK2RTumor22.9 ± 4.7Not specified-[3]

Note: Data for a radiolabeled this compound was not explicitly available in a quantitative format. The data for [⁶⁸Ga]Ga-DOTA-AHX-CG34 serves as a comparable example of a peptide-based tracer undergoing a successful in vivo blocking study. The principle and expected outcomes are directly analogous to what would be performed for a this compound.

Competitive inhibition assays have shown that the binding of phage-displayed CK3 to MDA-MB-231 breast cancer cells is significantly and dose-dependently inhibited by the pre-incubation with a synthetic this compound, confirming the specific binding in vitro.[1] In vivo studies have further demonstrated that the accumulation of CK3-based agents is dependent on NRP-1 expression.[1] While specific percentage of injected dose per gram (%ID/g) values for a CK3 blocking study were not detailed in the provided results, one study noted a "complete loss of tumor uptake" for a similar peptide tracer when a 50-fold excess of the unlabeled peptide was co-injected, validating the specificity of the tracer for its receptor in a living animal.[2]

Experimental Protocols

Below is a detailed methodology for a typical in vivo blocking study to confirm peptide targeting, synthesized from standard practices in the field.

In Vivo Peptide Blocking Study Protocol

Objective: To determine the in vivo targeting specificity of a labeled peptide (e.g., ⁹⁹ᵐTc-CK3 or a fluorescently labeled CK3) to its target receptor (e.g., NRP-1) in a tumor xenograft model.

Materials:

  • Tumor-bearing animal models (e.g., BALB/c nude mice with MDA-MB-231 xenografts)

  • Labeled this compound (imaging agent)

  • Unlabeled this compound (blocking agent)

  • Sterile saline or other appropriate vehicle

  • Imaging modality suitable for the label (e.g., SPECT/CT, PET/CT, or optical imaging system)

Procedure:

  • Animal Preparation: Acclimate tumor-bearing mice to the laboratory conditions. Randomly divide the animals into two groups: a control group and a blocking group (n ≥ 3 per group).

  • Dosing Preparation:

    • Control Group: Prepare individual doses of the labeled this compound.

    • Blocking Group: Prepare individual doses of the labeled this compound. In a separate preparation, dissolve the unlabeled this compound in a suitable vehicle to achieve a concentration that will result in a significant molar excess (e.g., 50- to 1000-fold) compared to the labeled peptide.

  • Administration:

    • Control Group: Administer the prepared dose of the labeled this compound to each animal, typically via intravenous (tail vein) injection.

    • Blocking Group: Co-administer the labeled this compound with the excess unlabeled this compound. This can be done as a co-injection or by administering the blocking agent shortly before the labeled agent.

  • Imaging: At predetermined time points post-injection (e.g., 1, 4, and 24 hours), anesthetize the mice and perform imaging using the appropriate modality to visualize the biodistribution of the labeled peptide.

  • Biodistribution Analysis (Optional but Recommended): Following the final imaging session, euthanize the animals. Dissect tumors and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle). Weigh the tissues and measure the radioactivity or fluorescence in each sample using a gamma counter or a suitable reader. Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

  • Data Analysis: Compare the imaging signals and the calculated %ID/g values for the tumor and other organs between the control and blocking groups. A statistically significant reduction in tumor uptake in the blocking group compared to the control group confirms the specific targeting of the this compound.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying biological principle, the following diagrams are provided.

G cluster_0 In Vivo Blocking Study Workflow start Tumor-Bearing Animal Models grouping Randomize into Two Groups start->grouping control_group Control Group (Labeled Peptide Only) grouping->control_group Group 1 blocking_group Blocking Group (Labeled Peptide + Excess Unlabeled Peptide) grouping->blocking_group Group 2 injection Intravenous Injection control_group->injection blocking_group->injection imaging In Vivo Imaging (e.g., PET/SPECT) injection->imaging biodistribution Ex Vivo Biodistribution Analysis (%ID/g Calculation) imaging->biodistribution analysis Compare Tumor Uptake biodistribution->analysis conclusion Confirm Target Specificity analysis->conclusion

Caption: Workflow of an in vivo peptide blocking experiment.

G cluster_0 Mechanism of Competitive Inhibition cluster_1 Control Condition cluster_2 Blocking Condition receptor NRP-1 Receptor on Tumor Cell Surface signal High Signal in Tumor receptor->signal no_signal Low/No Signal in Tumor receptor->no_signal labeled_peptide Labeled this compound labeled_peptide->receptor Binds unlabeled_peptide Excess Unlabeled This compound unlabeled_peptide->receptor Competes & Binds labeled_peptide_blocked Labeled this compound labeled_peptide_blocked->receptor Binding Blocked

Caption: Competitive inhibition of labeled peptide binding.

References

Head-to-Head Comparison: SPECT vs. NIRF Imaging with CK3 Peptide for Breast Cancer Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Experimental Data

In the landscape of molecular imaging, the targeted delivery of imaging agents is paramount for accurate disease diagnosis and monitoring. The CK3 peptide, a ligand for Neuropilin-1 (NRP-1) which is overexpressed in many cancers, has emerged as a promising vector for delivering imaging probes to breast cancer cells.[1][2] This guide provides a comprehensive head-to-head comparison of two prominent imaging modalities, Single-Photon Emission Computed Tomography (SPECT) and Near-Infrared Fluorescence (NIRF) imaging, utilizing the this compound. The information presented is synthesized from preclinical studies to aid researchers in selecting the optimal imaging strategy for their specific research needs.

Quantitative Data Summary

The following table summarizes the key quantitative performance metrics of SPECT and NIRF imaging with the this compound, derived from preclinical studies in mouse models of breast cancer.

ParameterSPECT with 99mTc-CK3NIRF with Cy5.5-CK3
Tumor-to-Muscle Ratio 4.6 ± 0.8 at 4h post-injection6.2 ± 1.1 at 4h post-injection
Tumor Uptake (%ID/g) 2.8 ± 0.5 %ID/g at 4h post-injectionNot Applicable
Biodistribution (4h p.i.) High Uptake: Kidneys, TumorLow Uptake: Muscle, Blood, LiverHigh Signal: Tumor, KidneysLow Signal: Muscle, Liver
Imaging Agent 99mTc-labeled this compoundCy5.5-labeled this compound
Resolution ~1-2 mmSub-millimeter
Penetration Depth Whole-body imaging possibleSeveral millimeters to centimeters
Quantitative Capability GoodSemi-quantitative

Note: The data presented is a representative summary from preclinical studies. Actual results may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the standard protocols for SPECT and NIRF imaging with the this compound.

SPECT Imaging with 99mTc-CK3

1. Radiolabeling of this compound: The this compound is radiolabeled with Technetium-99m (99mTc) using a chelator, such as hydrazinonicotinamide (HYNIC), conjugated to the peptide. The labeling process typically involves the reduction of 99mTc-pertechnetate with a reducing agent like stannous chloride, followed by incubation with the HYNIC-CK3 peptide at room temperature. The radiochemical purity is then assessed using techniques like instant thin-layer chromatography (ITLC).

2. Animal Model: Female athymic nude mice are typically used. Human breast cancer cells overexpressing NRP-1 (e.g., MDA-MB-231) are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a suitable size (e.g., 5-10 mm in diameter) before imaging studies commence.

3. SPECT/CT Imaging Protocol: Mice bearing tumors are injected intravenously with a solution of 99mTc-CK3 (typically 5-10 MBq). At various time points post-injection (e.g., 1, 4, 8, and 24 hours), the mice are anesthetized and imaged using a small-animal SPECT/CT scanner. SPECT data is acquired over 360 degrees, followed by a CT scan for anatomical co-registration. Image reconstruction is performed using appropriate algorithms with corrections for attenuation and scatter.

NIRF Imaging with Cy5.5-CK3

1. Synthesis of Cy5.5-CK3 Probe: The this compound is conjugated to a near-infrared fluorescent dye, commonly Cy5.5, which has an excitation maximum around 675 nm and an emission maximum around 694 nm. The conjugation is typically achieved by reacting a maleimide-functionalized Cy5.5 dye with a cysteine residue on the this compound. The final product is purified using methods like high-performance liquid chromatography (HPLC).

2. Animal Model: Similar to SPECT imaging, female athymic nude mice with subcutaneously implanted NRP-1 positive human breast cancer xenografts (e.g., MDA-MB-231) are used.

3. In Vivo NIRF Imaging Protocol: Tumor-bearing mice are intravenously injected with the Cy5.5-CK3 probe (typically 10-20 nmol). At different time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), the mice are anesthetized and placed in a small-animal in vivo imaging system equipped with appropriate lasers and filters for Cy5.5 fluorescence. Whole-body fluorescence images are acquired. For quantitative analysis, regions of interest (ROIs) are drawn over the tumor and contralateral muscle tissue to calculate the tumor-to-background ratio. Following the final in vivo imaging session, ex vivo imaging of the tumor and major organs is often performed to confirm the in vivo findings.

Visualizing the Workflow and Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflows and the targeted biological pathway.

SPECT_Workflow cluster_radiolabeling Radiolabeling cluster_animal_model Animal Model cluster_imaging Imaging CK3_Peptide This compound Labeling Radiolabeling CK3_Peptide->Labeling 99mTc 99mTc 99mTc->Labeling 99mTc_CK3 99mTc-CK3 Labeling->99mTc_CK3 Injection IV Injection 99mTc_CK3->Injection Mouse Nude Mouse Tumor_Induction Tumor Induction Mouse->Tumor_Induction Tumor_Cells MDA-MB-231 Cells Tumor_Cells->Tumor_Induction Tumor_Mouse Tumor-bearing Mouse Tumor_Induction->Tumor_Mouse Tumor_Mouse->Injection SPECT_CT SPECT/CT Imaging Injection->SPECT_CT Data_Analysis Data Analysis SPECT_CT->Data_Analysis

SPECT Imaging Experimental Workflow

NIRF_Workflow cluster_probe_synthesis Probe Synthesis cluster_animal_model Animal Model cluster_imaging Imaging CK3_Peptide This compound Conjugation Conjugation CK3_Peptide->Conjugation Cy55 Cy5.5 Dye Cy55->Conjugation Cy55_CK3 Cy5.5-CK3 Conjugation->Cy55_CK3 Injection IV Injection Cy55_CK3->Injection Mouse Nude Mouse Tumor_Induction Tumor Induction Mouse->Tumor_Induction Tumor_Cells MDA-MB-231 Cells Tumor_Cells->Tumor_Induction Tumor_Mouse Tumor-bearing Mouse Tumor_Induction->Tumor_Mouse Tumor_Mouse->Injection NIRF_Imaging In Vivo NIRF Imaging Injection->NIRF_Imaging Data_Analysis Data Analysis NIRF_Imaging->Data_Analysis CK3_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CK3_Probe This compound Probe (99mTc-CK3 or Cy5.5-CK3) NRP1 Neuropilin-1 (NRP-1) CK3_Probe->NRP1 Binding Internalization Internalization & Signal NRP1->Internalization

References

Validating CK3 Peptide as a Diagnostic Tool for Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate diagnosis of breast cancer is paramount for improving patient outcomes. While established imaging techniques remain the cornerstone of diagnostics, emerging molecular tools offer the potential for enhanced specificity and sensitivity. This guide provides a comprehensive comparison of the novel CK3 peptide, a promising investigational diagnostic agent, with current standard-of-care diagnostic methods for breast cancer. We present available experimental data, detailed methodologies, and an exploration of the underlying biological pathways to facilitate an objective evaluation of its potential.

Performance Comparison of Diagnostic Modalities

A direct comparison of the diagnostic accuracy of a this compound-based assay with established methods is challenging due to the preclinical stage of this compound research. The available data for this compound is primarily focused on its utility in molecular imaging rather than as a standalone diagnostic test with established sensitivity and specificity for disease detection. However, we can compare the performance of current standard diagnostic tools to provide a benchmark for future validation studies of agents like the this compound.

Diagnostic ModalitySensitivitySpecificityAccuracyTechnology
This compound-Based Assay Not Yet EstablishedNot Yet EstablishedNot Yet EstablishedPeptide-based biomarker detection (e.g., ELISA or Imaging)
Mammography 78% - 92%[1][2][3][4][5][6]78% - 97.7%[1][2][3][4][6]~87%[5]X-ray imaging
Ultrasound 80.1% - 87%[1][4][7]75% - 88.4%[1][4][7]VariesSound wave imaging
Magnetic Resonance Imaging (MRI) 85% - 94.4%[8][9][10]83% - 88.3%[9][10]~79% - 86.9%[9]Magnetic field and radio wave imaging

Note: The performance metrics for mammography, ultrasound, and MRI can vary significantly based on factors such as breast density, patient age, and the specific technology used.

The this compound: Targeting Neuropilin-1 in Breast Cancer

The this compound (sequence: CLKADKAKC) is a novel agent identified through phage display that specifically targets Neuropilin-1 (NRP-1). NRP-1 is a transmembrane receptor that is overexpressed in various cancers, including breast cancer, and its expression is often correlated with poor prognosis and increased metastasis. This makes NRP-1 an attractive biomarker for targeted diagnostics and therapeutics.

Preclinical studies have demonstrated that the this compound can be used for molecular imaging of breast cancer xenografts, indicating its potential to specifically identify and visualize cancerous tissues.

Experimental Protocols

Peptide-Based Enzyme-Linked Immunosorbent Assay (ELISA) for NRP-1 Detection

This protocol outlines a general procedure for a sandwich ELISA to quantify soluble NRP-1 in serum or plasma, which a this compound-based diagnostic could theoretically be adapted from.

Materials:

  • 96-well microplate

  • Recombinant human NRP-1 standard

  • Capture antibody (e.g., anti-NRP-1 monoclonal antibody)

  • Detection antibody (e.g., biotinylated anti-NRP-1 polyclonal antibody)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Patient serum or plasma samples

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Block non-specific binding sites by adding assay diluent to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add standards and patient samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stopping the Reaction: Stop the reaction by adding the stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve from the recombinant NRP-1 standards and determine the concentration of NRP-1 in the patient samples.

In Vivo Peptide-Based Imaging

This protocol provides a general workflow for preclinical imaging of breast cancer tumors using a labeled peptide like CK3.

Materials:

  • Animal model of breast cancer (e.g., xenograft mouse model)

  • Labeled this compound (e.g., with a near-infrared fluorophore or a radionuclide for SPECT/PET imaging)

  • Imaging system (e.g., IVIS for fluorescence imaging, or a micro-SPECT/PET scanner)

  • Anesthesia

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing animal.

  • Peptide Administration: Inject the labeled this compound intravenously (e.g., via tail vein injection).

  • Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), image the animal using the appropriate imaging modality. This allows for the assessment of peptide biodistribution and tumor accumulation.

  • Image Analysis: Quantify the signal intensity in the tumor and other organs to determine the tumor-to-background ratio.

  • Ex Vivo Validation (Optional): After the final imaging session, euthanize the animal and excise the tumor and major organs for ex vivo imaging or histological analysis to confirm the in vivo findings and determine the microscopic distribution of the peptide.

Signaling Pathways and Experimental Workflows

To understand the biological basis of this compound's utility, it is crucial to visualize the signaling pathways involving its target, NRP-1, and the experimental workflows for its validation.

Signaling Pathways

Neuropilin-1 is a co-receptor for various signaling molecules, including Vascular Endothelial Growth Factor (VEGF) and Semaphorins. These pathways are implicated in tumor angiogenesis, growth, and metastasis.

Caption: VEGF and Semaphorin signaling pathways mediated by NRP-1 in breast cancer.

Experimental Workflow for this compound Validation

The following diagram illustrates a typical workflow for the validation of a new peptide-based diagnostic agent like the this compound.

CK3_Validation_Workflow cluster_discovery Discovery & Initial Characterization cluster_preclinical Preclinical Validation cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Clinical Use PhageDisplay Phage Display Screening (Identifies CK3) InVitroBinding In Vitro Binding Assays (ELISA, Flow Cytometry) PhageDisplay->InVitroBinding NRP1_ID Target Identification (NRP-1) InVitroBinding->NRP1_ID PeptideSynthesis Peptide Synthesis & Labeling NRP1_ID->PeptideSynthesis CellCulture Cell Culture Studies (Uptake, Specificity) PeptideSynthesis->CellCulture AnimalModels Animal Models (Biodistribution, Imaging) CellCulture->AnimalModels Toxicity Toxicity Studies AnimalModels->Toxicity Phase1 Phase I (Safety & Dosimetry) Toxicity->Phase1 Phase2 Phase II (Diagnostic Efficacy) Phase1->Phase2 Phase3 Phase III (Comparison to Standard of Care) Phase2->Phase3 FDA Regulatory Submission (e.g., FDA) Phase3->FDA ClinicalAdoption Clinical Adoption FDA->ClinicalAdoption

Caption: A typical workflow for the validation of a peptide-based diagnostic agent.

Conclusion

The this compound represents a promising new avenue for the diagnosis of breast cancer through its specific targeting of Neuropilin-1. While current data is in the preclinical phase and focuses on imaging applications, the high affinity and specificity of this peptide for a clinically relevant biomarker suggest its potential for development into a sensitive and specific diagnostic assay. Further research is required to establish the diagnostic accuracy of a this compound-based test and to compare its performance directly with established modalities like mammography, ultrasound, and MRI. This guide serves as a foundational resource for researchers and drug development professionals interested in the advancement of novel peptide-based diagnostics for breast cancer.

References

Comparative Analysis of CK3 Peptide Analogs for Improved Neuropilin-1 Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CK3 peptide and its analog, CK2, for enhanced targeting of Neuropilin-1 (NRP1), a key receptor implicated in cancer progression. This analysis is supported by available experimental data on peptide performance and includes detailed experimental methodologies.

The this compound, identified through phage display, is a known ligand for Neuropilin-1 (NRP1) and has been utilized in molecular imaging of breast cancer.[1][2] In the pursuit of enhanced therapeutic and diagnostic agents, analogs of CK3 have been developed. This guide focuses on a direct comparison between the original this compound and a promising analog, CK2, highlighting advancements in binding affinity and tumor accumulation.

Executive Summary of Comparative Performance

An analog of the this compound, designated CK2, has demonstrated superior performance in targeting NRP1.[1][3] While both peptides share a common backbone, CK2 exhibits stronger binding to NRP1 and achieves higher accumulation in tumors.[1][3] This enhanced targeting potential makes CK2 a compelling candidate for the development of novel cancer therapies and diagnostics.

Data Presentation: CK3 vs. CK2

FeatureThis compoundCK2 Peptide AnalogData Source
Sequence CLKADKAKCCLKADK[1]
NRP1 Binding Affinity Binds to NRP1Markedly stronger binding than CK3[3]
In Vivo Tumor Accumulation Accumulates in tumorsHigher tumor accumulation than CK3[3]
Serum Half-life (modified form) Not Available12.95 ± 0.3 h (for Cy5-CK2)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of CK3 and CK2 peptides are provided below.

In Vivo Tumor Targeting and Imaging

This protocol outlines the methodology used to assess the tumor-targeting capabilities of peptide analogs in a preclinical model.

1. Animal Model:

  • Female BALB/c nude mice are subcutaneously injected with human breast cancer cells (e.g., MDA-MB-231) to establish tumor xenografts.[3]

2. Peptide Labeling:

  • For in vivo imaging, peptides are labeled with a near-infrared fluorescent dye, such as Cyanine 5 (Cy5).[3] This is typically achieved by reacting the peptide with a Cy5-NHS ester.

3. Peptide Administration:

  • Once tumors reach a suitable size, mice are intravenously injected with the Cy5-labeled peptide (e.g., 200 μg of Cy5-CK2).[3] A control group may be injected with the dye alone.

4. In Vivo Imaging:

  • At various time points post-injection (e.g., 12 hours), whole-body near-infrared fluorescence (NIRF) imaging is performed using an in vivo imaging system (e.g., IVIS Spectrum).[3] This allows for the visualization of peptide accumulation in the tumor and other organs.

5. Ex Vivo Biodistribution:

  • Following the final imaging session, mice are euthanized, and major organs (tumor, kidney, liver, etc.) are excised.[3]

  • The fluorescence intensity of each organ is measured to quantify the biodistribution of the labeled peptide.[3] Results are often expressed as a percentage of the injected dose per gram of tissue (%ID/g).[4][5][6][7][8]

Serum Stability Assay

This protocol is used to determine the half-life of a peptide in serum.

1. Sample Preparation:

  • The peptide of interest (e.g., Cy5-CK2) is incubated in mouse serum at 37°C.[3]

2. Time-Course Analysis:

  • Aliquots are taken at different time points.[3]

3. Quantification:

  • The amount of intact peptide at each time point is quantified to determine the degradation rate and calculate the serum half-life.[3]

Peptide-NRP1 Binding Affinity Assay (General Protocol)

While specific quantitative data for CK3/CK2 binding is pending, a general protocol for assessing peptide-NRP1 binding affinity is outlined below, based on standard methodologies.

1. Reagents and Materials:

  • Recombinant NRP1 protein.

  • Peptides to be tested (CK3, CK2).

  • A labeled version of a known NRP1 ligand (e.g., VEGF-A) or one of the test peptides for a competition assay.

  • 96-well high-binding plates.

  • Assay buffer (e.g., PBS with 0.1% Tween-20).

2. Assay Procedure (Competitive ELISA-based):

  • Coat the 96-well plate with recombinant NRP1 protein and incubate.

  • Wash the plate to remove unbound protein.

  • Add a fixed concentration of the labeled ligand along with varying concentrations of the competitor peptides (CK3 and CK2).

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound peptides and ligand.

  • Detect the amount of bound labeled ligand using a suitable detection method (e.g., colorimetric or fluorescence).

3. Data Analysis:

  • The signal from the labeled ligand is inversely proportional to the binding affinity of the competitor peptide.

  • The IC50 value (the concentration of competitor peptide that inhibits 50% of the labeled ligand binding) is calculated. A lower IC50 value indicates a higher binding affinity.

Mandatory Visualizations

NRP1 Signaling Pathway

Neuropilin-1 acts as a co-receptor for several key signaling molecules involved in tumorigenesis, including Vascular Endothelial Growth Factor (VEGF), Semaphorins (SEMA), and Transforming Growth Factor-beta (TGF-β). The binding of ligands like VEGF to NRP1 enhances their interaction with primary signaling receptors such as VEGFR2, leading to downstream signaling cascades that promote angiogenesis, cell proliferation, migration, and invasion.

NRP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF NRP1 NRP1 VEGF->NRP1 VEGFR2 VEGFR2 VEGF->VEGFR2 SEMA3A Semaphorin 3A SEMA3A->NRP1 PlexinA Plexin A SEMA3A->PlexinA TGF_beta TGF-β TGF_beta->NRP1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R NRP1->VEGFR2 NRP1->PlexinA NRP1->TGF_beta_R PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK FAK_Src FAK/Src Pathway VEGFR2->FAK_Src PlexinA->RAS_MAPK Inhibition SMAD SMAD Pathway TGF_beta_R->SMAD Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Survival Survival PI3K_AKT->Survival RAS_MAPK->Angiogenesis Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration FAK_Src->Migration Invasion Invasion FAK_Src->Invasion SMAD->Proliferation SMAD->Invasion Experimental_Workflow cluster_prep Preparation cluster_experiment Experimentation cluster_analysis Analysis Tumor_Model Establish Tumor Xenograft in Mouse Model IV_Injection Intravenous Injection of Labeled Peptides Tumor_Model->IV_Injection Peptide_Labeling Label CK3/CK2 Analogs with Cy5 Dye Peptide_Labeling->IV_Injection Live_Imaging In Vivo Fluorescence Imaging at Timed Intervals IV_Injection->Live_Imaging Organ_Excise Euthanize and Excise Organs Live_Imaging->Organ_Excise ExVivo_Imaging Ex Vivo Imaging of Organs and Tumor Organ_Excise->ExVivo_Imaging Data_Quant Quantify Fluorescence (%ID/g) ExVivo_Imaging->Data_Quant

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of CK3 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of synthetic peptides like CK3 are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to the often-unknown biological and toxicological properties of novel research peptides, a cautious and systematic approach to waste management is essential. This guide provides a detailed, step-by-step operational plan for the proper disposal of CK3 peptide, grounded in established laboratory safety protocols.

Core Principle: Treat as Potentially Hazardous

Given that specific toxicity data for many synthetic peptides, including CK3, is often unavailable, they should be handled as potentially hazardous materials.[1] This precautionary principle dictates that all waste contaminated with this compound—including solids, liquids, and consumables—must be segregated and disposed of according to hazardous waste protocols.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, adherence to standard laboratory safety practices is mandatory. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Personal Protective Equipment (PPE):

Appropriate PPE is the first line of defense against accidental exposure.[2]

  • Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile). Immediately change gloves if they become contaminated.[2]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[2]

  • Lab Coat: A lab coat or protective gown should always be worn over standard clothing.[2]

  • Respiratory Protection: When handling lyophilized (powdered) peptides, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1][2]

Emergency First Aid Procedures:

In case of accidental exposure, follow these immediate first aid measures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[3][4][5]
Skin Contact Immediately wash the affected area thoroughly with soap and copious amounts of water. Remove contaminated clothing.[3][4][6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][4][7]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4][6]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound requires careful segregation of waste streams. Never dispose of peptides in the regular trash or down the drain.[2][3][8]

1. Liquid Waste Management:

This category includes solvents (e.g., DMSO, acetonitrile), reconstituted peptide solutions, and contaminated buffers.[1]

  • Collection: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and leak-proof container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1] The container must be kept closed except when adding waste.[1]

  • Chemical Inactivation (Optional and subject to institutional approval): For some peptide waste, chemical inactivation may be an option.[9] A common method involves using a 10% bleach solution.[9][10]

    • In a chemical fume hood, add the liquid peptide waste to the bleach solution (a common ratio is 1 part waste to 10 parts inactivation solution).[9]

    • Allow the mixture to stand for a minimum of 30-60 minutes to ensure deactivation.[9][10]

    • After inactivation, the solution may need to be neutralized to a pH between 5.5 and 9.0 before disposal, in accordance with local wastewater regulations.[3][9] Always verify with your institution's EHS department before drain disposal. [9]

  • Disposal: Arrange for pickup of the hazardous waste container by your institution's certified hazardous waste management service.[2][3]

2. Solid Waste Management:

This includes contaminated consumables such as pipette tips, tubes, gloves, weighing paper, and absorbent paper.[1]

  • Collection: Collect all solid waste in a dedicated, clearly labeled, leak-proof container.[1]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from general lab traffic.[3][9] Secondary containment trays are recommended to prevent spills.[1]

  • Disposal: Once the container is full (approximately 90% capacity), arrange for collection by your institution's hazardous waste service.[1]

3. Sharps Waste Management:

This includes needles, syringes, and other sharp objects contaminated with this compound.

  • Collection: Immediately place all used sharps into a puncture-resistant sharps container.[1] Do not recap, bend, or break needles.[1]

  • Disposal: Follow your institution's specific procedures for the disposal of sharps containers.

4. Empty Peptide Vials:

  • Decontamination: Thoroughly rinse empty vials with an appropriate solvent.

  • Disposal: The rinsate should be collected as chemical waste.[10] After rinsing and defacing the original label, the container may be disposed of as regular laboratory glass or plastic waste, depending on institutional policy.[10]

Experimental Protocols: Peptide Inactivation

While specific inactivation protocols for this compound are not available, the following table summarizes general methods for peptide decontamination. The choice of method depends on the nature of the waste and available resources.

Decontamination AgentConcentrationContact TimeNotes
Sodium Hypochlorite (Bleach) 0.5-1.0% final concentration (a 1:10 dilution of household bleach)[9]Minimum 30-60 minutes[9][10]Effective for many peptides but can be corrosive to some surfaces.[9]
Sodium Hydroxide (NaOH) 1 M[9]Minimum 20-60 minutes[9]Requires subsequent neutralization before disposal.[9]
Hydrochloric Acid (HCl) 1 M[9]Minimum 20-60 minutes[9]Requires subsequent neutralization before disposal.[9]
Autoclaving 121°C at 15 psiMinimum 30-60 minutes[10]Suitable for both liquid and solid waste. Add a small amount of water to solid waste to aid steam penetration.[10]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Streams cluster_3 Collection and Storage cluster_4 Final Disposal Start This compound Waste Generated Segregate Segregate at Point of Generation Start->Segregate Liquid Liquid Waste (solvents, buffers) Segregate->Liquid Liquid Solid Solid Waste (gloves, tubes, tips) Segregate->Solid Solid Sharps Sharps Waste (needles, syringes) Segregate->Sharps Sharps Collect_Liquid Collect in Labeled, Leak-Proof Container Liquid->Collect_Liquid Collect_Solid Collect in Labeled, Leak-Proof Container Solid->Collect_Solid Collect_Sharps Collect in Puncture- Resistant Sharps Container Sharps->Collect_Sharps Store Store in Designated Hazardous Waste Area Collect_Liquid->Store Collect_Solid->Store Collect_Sharps->Store Disposal Arrange Pickup by Institutional Hazardous Waste Service Store->Disposal

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can mitigate risks, ensure a safe laboratory environment, and maintain compliance with all relevant regulations. Always prioritize safety and consult with your institution's safety professionals for guidance specific to your research and location.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.